ZINC phosphide
Description
Properties
IUPAC Name |
trizinc;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2P.3Zn/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZOEHCOKSBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Zn+2].[Zn+2].[Zn+2] | |
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Molecular Formula |
P2Zn3, Zn3P2 | |
| Record name | ZINC PHOSPHIDE | |
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| Record name | ZINC PHOSPHIDE | |
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| Record name | zinc phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_phosphide | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.1 g/mol | |
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Physical Description |
Zinc phosphide is a dark gray granular solid. It is slowly decomposed by water giving off phosphine, a flammable poison gas. It is toxic by ingestion. It is used in medicine and as a rat poison., Dry Powder, Dark gray crystals or powder with a faint phosphorus or garlic odor; [HSDB], DARK GREY CRYSTALS, POWDER OR PASTE WITH CHARACTERISTIC ODOUR. | |
| Record name | ZINC PHOSPHIDE | |
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| Record name | Zinc phosphide (Zn3P2) | |
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Boiling Point |
2012 °F at 760 mmHg (EPA, 1998), 1100 °C | |
| Record name | ZINC PHOSPHIDE | |
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| Record name | ZINC PHOSPHIDE | |
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Solubility |
Practically insoluble in water, decomposes slowly, Slightly soluble in carbon disulfide, benzene; practically insoluble in alcohols, Solubility in water: none, slowly decomposes | |
| Record name | Zinc phosphide | |
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| Record name | ZINC PHOSPHIDE | |
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Density |
4.55 (EPA, 1998) - Denser than water; will sink, 4.55 at 15 °C, 4.6 g/cm³ | |
| Record name | ZINC PHOSPHIDE | |
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| Record name | Zinc phosphide | |
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| Record name | ZINC PHOSPHIDE | |
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Vapor Pressure |
Negligible in the dry state | |
| Record name | Zinc phosphide | |
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Color/Form |
Dark gray tetragonal crystals; lustrous or dull powder, Dark gray, gritty powder, Amorphous gray-black powder, Gray to black powder (Technical) | |
CAS No. |
1314-84-7, 51810-70-9 | |
| Record name | ZINC PHOSPHIDE | |
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| Record name | Zinc phosphide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/zinc-phosphide-results-aegl-program | |
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| Record name | Zinc phosphide (Zn3P2) | |
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| Record name | Trizinc diphosphide | |
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| Record name | ZINC PHOSPHIDE | |
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Melting Point |
788 °F (EPA, 1998), 1193 °C, High melting point, 420 °C | |
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| Record name | Zinc phosphide | |
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| Record name | ZINC PHOSPHIDE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Properties of Zinc Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic compound that has garnered significant interest across diverse scientific disciplines. Historically utilized as a potent rodenticide, its unique semiconductor properties have paved the way for its exploration in modern technological applications, particularly in the field of photovoltaics.[1] This guide provides a comprehensive overview of the crystal structure and physicochemical properties of zinc phosphide, along with detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and development.
Crystal Structure
This compound primarily exists in two crystalline forms: a tetragonal phase (α-Zn₃P₂) stable at room temperature and a cubic phase (β-Zn₃P₂) that emerges at elevated temperatures.[1][2]
Tetragonal (α-Zn₃P₂) Phase:
The room-temperature tetragonal structure of this compound is characterized by the space group P4₂/nmc.[1][3] In this configuration, the zinc atoms are tetrahedrally coordinated, while the phosphorus atoms are six-coordinate, with zinc atoms occupying six of the eight vertices of a distorted cube.[1] The unit cell contains 8 formula units, comprising 24 zinc atoms and 16 phosphorus atoms.[4]
Cubic (β-Zn₃P₂) Phase:
Upon heating to approximately 845 °C, this compound undergoes a phase transition to a cubic crystal structure.[1][2] Further heating under high pressure can induce other phase transitions. For instance, at 11.0 GPa, an irreversible structural phase transition to an orthorhombic phase with a Pmmn space group has been observed.[5][6]
Crystallographic Data
| Property | Tetragonal (α-Zn₃P₂) | Cubic (β-Zn₃P₂) | Orthorhombic (High-Pressure Phase) |
| Crystal System | Tetragonal | Cubic | Orthorhombic |
| Space Group | P4₂/nmc (No. 137)[1][3] | P4₂32[5] | Pmmn[5][6] |
| Lattice Constants | a = 8.0785 Å, c = 11.3966 Å[1] | - | a = 3.546 Å, b = 5.004 Å, c = 3.167 Å[6] |
| Formula Units (Z) | 8[1] | - | - |
| Phase Transition Temperature | Converts to cubic at ~845 °C[1][2] | Forms from tetragonal at ~845 °C[1][2] | Forms from tetragonal at 11.0 GPa[5][6] |
Crystal Structure of Tetragonal this compound (α-Zn₃P₂)
Properties of this compound
The properties of this compound are summarized in the tables below, encompassing its physical, chemical, and electronic characteristics.
Physical and Chemical Properties
| Property | Value |
| Appearance | Dark gray to black granular solid or powder[1][7] |
| Odor | Faint garlic-like or phosphorus odor[7][8] |
| Molecular Weight | 258.12 g/mol [8][9] |
| Density | 4.55 g/cm³[1][9] |
| Melting Point | 1160 °C (2120 °F; 1430 K)[1][9] |
| Boiling Point | Sublimes |
| Solubility | Practically insoluble in water and ethanol; soluble in benzene; reacts with acids[1][8] |
| Vapor Pressure | Negligible when dry[7][8] |
Electronic Properties
| Property | Value |
| Band Gap | 1.5 eV (Direct)[1][9] |
| Band Gap (Indirect) | 1.38 eV[2] |
| Electrical Resistivity | 10⁴ - 10⁶ Ω·cm (intrinsic)[3] |
| Minority Carrier Diffusion Length | ~10 µm[3] |
| Conduction Type | p-type[10] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, providing a foundation for laboratory work.
Synthesis of Bulk this compound Crystals (Direct Synthesis)
This method involves the direct reaction of high-purity zinc and red phosphorus in a sealed quartz ampoule.
Materials and Equipment:
-
High-purity zinc shots (99.999% or higher)
-
High-purity red phosphorus chips (99.999% or higher)
-
Quartz ampoule (heavy-walled)
-
Vacuum pump capable of reaching < 10⁻⁵ Torr
-
Tube furnace with programmable temperature control
-
Oxygen-acetylene torch for sealing the ampoule
Procedure:
-
Ampoule Preparation: Clean the quartz ampoule thoroughly with aqua regia, followed by rinsing with deionized water and drying in an oven at 120 °C.
-
Reactant Loading: Weigh stoichiometric amounts of zinc and red phosphorus (3:2 molar ratio) and load them into the clean, dry ampoule. A slight excess of phosphorus can be used to compensate for its higher vapor pressure.
-
Evacuation and Sealing: Attach the ampoule to a vacuum system and evacuate to a pressure of less than 10⁻⁵ Torr. While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture. Seal the ampoule using an oxygen-acetylene torch.
-
Reaction: Place the sealed ampoule in a horizontal tube furnace. Slowly heat the furnace to 850-900 °C over a period of 24 hours to control the reaction rate and prevent explosion due to the high vapor pressure of phosphorus. Maintain this temperature for 48-72 hours to ensure a complete reaction.
-
Cooling: Slowly cool the furnace to room temperature over 24-48 hours to allow for the growth of large crystalline grains and to prevent cracking of the ampoule.
-
Product Recovery: Carefully break the ampoule to recover the this compound ingot.
Synthesis and Characterization Workflow
Synthesis of this compound Nanocrystals (Solution-Phase)
This protocol describes the synthesis of colloidal this compound nanocrystals using organometallic precursors.
Materials and Equipment:
-
Dimethylzinc (B1204448) (Zn(CH₃)₂)
-
Tri-n-octylphosphine (TOP)
-
High-boiling point solvent (e.g., 1-octadecene)
-
Schlenk line and glassware
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
-
Centrifuge
-
Solvents for purification (e.g., toluene, ethanol)
Procedure:
-
Reaction Setup: Assemble a three-neck flask equipped with a condenser, thermocouple, and septum on a Schlenk line. Purge the system with inert gas.
-
Precursor Preparation: In a glovebox, prepare a solution of dimethylzinc in the high-boiling point solvent.
-
Reaction: Inject the solvent and tri-n-octylphosphine into the reaction flask and heat to the desired reaction temperature (typically 300-350 °C) under a constant flow of inert gas.
-
Injection: Rapidly inject the dimethylzinc solution into the hot solvent mixture. The solution should change color, indicating the nucleation and growth of nanoparticles.
-
Growth: Allow the reaction to proceed for a specific duration (e.g., 1-2 hours) to control the size of the nanocrystals.
-
Cooling and Purification: Cool the reaction mixture to room temperature. Transfer the solution to centrifuge tubes and add a non-solvent (e.g., ethanol) to precipitate the nanocrystals.
-
Centrifugation: Centrifuge the mixture to pellet the nanocrystals. Discard the supernatant.
-
Washing: Re-disperse the nanocrystals in a solvent (e.g., toluene) and repeat the precipitation and centrifugation steps several times to remove unreacted precursors and byproducts.
-
Storage: Store the purified this compound nanocrystals dispersed in a suitable solvent under an inert atmosphere.
Characterization Techniques
X-Ray Diffraction (XRD):
-
Purpose: To determine the crystal structure, phase purity, and crystallite size.
-
Sample Preparation: A fine powder of the synthesized this compound is uniformly spread on a sample holder. For thin films, the film on its substrate is mounted directly.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.
-
Typical Parameters:
-
2θ range: 20-80°
-
Step size: 0.02°
-
Scan speed: 1-2°/min
-
-
Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases. The crystallite size can be estimated using the Scherrer equation.
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology, microstructure, and grain size of bulk materials and films.
-
Sample Preparation: The sample is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.
-
Instrumentation: A field-emission scanning electron microscope (FE-SEM) provides high-resolution imaging.
-
Typical Parameters:
-
Accelerating voltage: 5-20 kV
-
Working distance: 5-15 mm
-
-
Analysis: SEM images reveal details about the shape, size distribution, and packing of grains or particles.
Transmission Electron Microscopy (TEM):
-
Purpose: To obtain high-resolution images of the crystal lattice, determine the crystal structure of individual nanocrystals, and identify defects.
-
Sample Preparation: For nanocrystals, a dilute dispersion in a volatile solvent is drop-casted onto a carbon-coated TEM grid. For bulk materials, thin electron-transparent sections are prepared using techniques like focused ion beam (FIB) milling or ultramicrotomy.
-
Instrumentation: A high-resolution transmission electron microscope (HR-TEM) operating at an accelerating voltage of 200-300 kV is typically used.
-
Analysis: TEM images provide information on the size, shape, and crystallinity of nanoparticles. Selected area electron diffraction (SAED) patterns can be used to determine the crystal structure.
Four-Point Probe Measurement:
-
Purpose: To measure the electrical resistivity and conductivity of this compound thin films or bulk samples.
-
Sample Preparation: The sample should have a relatively flat and uniform surface. For thin films, the thickness needs to be accurately known.
-
Instrumentation: A four-point probe setup consisting of four equally spaced, co-linear probes, a constant current source, and a high-impedance voltmeter.
-
Procedure:
-
Place the four probes in contact with the sample surface.
-
Pass a known DC current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I) for a thin sheet.
-
The bulk resistivity (ρ) can be calculated if the thickness (t) of the sample is known: ρ = Rs * t.
-
Phase Transition Pathway of this compound
Conclusion
This technical guide has provided a detailed overview of the crystal structure and properties of this compound, a material with significant potential in both established and emerging technologies. The comprehensive experimental protocols for its synthesis and characterization are intended to serve as a valuable resource for researchers and scientists. A thorough understanding of the fundamental properties and synthesis-structure-property relationships of this compound is crucial for its successful application in areas ranging from pest control to the development of next-generation electronic and optoelectronic devices. Further research into doping, defect engineering, and device fabrication will undoubtedly unlock the full potential of this versatile inorganic compound.
References
- 1. Four Point Probe Measurement Explained [suragus.com]
- 2. dewesoft.com [dewesoft.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. rsc.org [rsc.org]
- 7. raco.cat [raco.cat]
- 8. Four-Point Probe Manual [four-point-probes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Zinc Phosphide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing zinc phosphide (B1233454) (Zn₃P₂) nanoparticles. Zinc phosphide, a promising semiconductor material, has garnered significant attention for its potential applications in optoelectronics and as a phosphine-generating agent in targeted drug delivery. This document details established experimental protocols, presents comparative quantitative data, and visualizes the synthesis workflows to aid researchers in the replication and further development of these nanomaterials.
Hot-Injection Synthesis of this compound Nanoparticles
The hot-injection technique is a widely employed colloidal synthesis method that allows for good control over nanoparticle size and size distribution. This method involves the rapid injection of precursors into a hot solvent, leading to a burst of nucleation followed by controlled growth.
Experimental Protocol
A common route for the hot-injection synthesis of Zn₃P₂ nanoparticles involves the reaction of a zinc precursor with a phosphorus precursor in a high-boiling point solvent.[1][2]
Materials:
-
Zinc Precursor: Dimethylzinc (Zn(CH₃)₂) or Zinc Stearate (Zn(stearate)₂)
-
Phosphorus Precursor: Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) or Tri-n-octylphosphine (TOP)
-
Solvent: 1-octadecene (B91540) (ODE)
-
Ligand/Surfactant: Oleylamine (OLA), Trioctylphosphine (TOP)
-
Inert Gas: High-purity nitrogen or argon
Procedure:
-
Preparation of Zinc Precursor Solution: In a three-neck flask equipped with a condenser, thermocouple, and septum, the zinc precursor (e.g., zinc stearate) and the solvent (e.g., 1-octadecene) are loaded.
-
Degassing: The mixture is heated to a moderate temperature (e.g., 120 °C) under vacuum for a sufficient time (e.g., 1-2 hours) to remove water and oxygen. The flask is then backfilled with an inert gas.
-
Temperature Increase: The temperature of the zinc precursor solution is raised to the desired injection temperature (e.g., 220-350 °C).[1][3]
-
Preparation of Phosphorus Precursor Solution: In a separate flask, the phosphorus precursor (e.g., P(SiMe₃)₃) is diluted in a degassed solvent (e.g., 1-octadecene).
-
Injection: The phosphorus precursor solution is rapidly injected into the hot zinc precursor solution.
-
Nanoparticle Growth: The reaction mixture is maintained at a specific growth temperature for a controlled period (minutes to hours) to allow for nanoparticle growth. The size of the nanoparticles can be controlled by varying the reaction time and temperature.[3]
-
Cooling and Purification: The reaction is quenched by rapid cooling. The nanoparticles are then purified by precipitation with a non-solvent (e.g., ethanol (B145695) or acetone) followed by centrifugation. This washing step is typically repeated multiple times to remove unreacted precursors and excess ligands. The purified nanoparticles are then redispersed in a suitable solvent (e.g., toluene (B28343) or chloroform).
Experimental Workflow
Single-Source Precursor Synthesis of this compound Nanoparticles
The use of single-source precursors, which contain both zinc and phosphorus in a single molecule, offers a more controlled and often lower-temperature route to Zn₃P₂ nanoparticles. This method can lead to nanoparticles with well-defined stoichiometry.
Experimental Protocol
A notable single-source precursor for Zn₃P₂ nanoparticles is the hexanuclear zinc-acetato-trimethylsilylphosphinidene cluster, [Zn₆(μ₃-PSiMe₃)₄(OAc)₄(NC₅H₅)₅].[4]
Materials:
-
Single-Source Precursor: [Zn₆(μ₃-PSiMe₃)₄(OAc)₄(NC₅H₅)₅]
-
Solvent/Ligand: Oleylamine (OLA) or other high-boiling point donor solvents.
-
Inert Gas: High-purity nitrogen or argon.
Procedure:
-
Precursor Loading: The single-source precursor and the solvent (e.g., oleylamine) are loaded into a Schlenk flask.
-
Degassing: The mixture is degassed by performing several vacuum-inert gas cycles at room temperature.
-
Thermolysis: The reaction mixture is heated to a specific temperature (e.g., 180-250 °C) under an inert atmosphere and held for a defined period. During this time, the precursor decomposes to form Zn₃P₂ nanoparticles.[4]
-
Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them using UV-Vis and photoluminescence spectroscopy.
-
Purification: After cooling the reaction to room temperature, the nanoparticles are purified by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation. The washing process is repeated to ensure the removal of byproducts and excess ligands. The final product is redispersed in a nonpolar solvent.
Experimental Workflow
Mechanochemical Synthesis of this compound Nanoparticles
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. While this method is well-established for the synthesis of various metal oxides and phosphates, detailed protocols for the direct synthesis of this compound nanoparticles are not extensively reported in the peer-reviewed literature. The following represents a generalized approach based on the principles of mechanochemistry.
General Experimental Protocol (Hypothetical)
Materials:
-
Zinc Precursor: Zinc powder (Zn) or a zinc salt (e.g., Zinc Chloride, ZnCl₂).
-
Phosphorus Precursor: Red phosphorus powder (P).
-
Milling Equipment: High-energy planetary ball mill or a shaker mill.
-
Milling Vials and Balls: Hardened steel or tungsten carbide.
-
Process Control Agent (optional): A small amount of a non-reactive liquid to prevent excessive agglomeration.
Procedure:
-
Precursor Loading: The zinc and phosphorus precursors are loaded into the milling vial with the milling balls in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation. The ball-to-powder ratio is a critical parameter that needs to be optimized.
-
Milling: The vial is sealed and placed in the ball mill. The milling is carried out at a specific rotational speed for a predetermined duration. The milling time can range from minutes to several hours.
-
Reaction: The high-energy collisions between the milling balls and the powder mixture provide the energy to break chemical bonds and induce a solid-state reaction between the zinc and phosphorus precursors to form this compound.
-
Product Recovery and Purification: After milling, the vial is opened in an inert atmosphere. The product is collected and may require purification to remove any unreacted starting materials. This could potentially be achieved by washing with a solvent that selectively dissolves the impurities.
Generalized Mechanochemical Workflow
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for different synthesis methods of Zn₃P₂ nanoparticles.
Table 1: Hot-Injection Synthesis Parameters and Nanoparticle Properties
| Zinc Precursor | Phosphorus Precursor | Solvent/Ligand | Temp. (°C) | Time | Size (nm) | Crystal Phase | Emission Peak (nm) | Ref. |
| Dimethylzinc | Tri-n-octylphosphine | - | ~350 | several hours | ~8 | tetragonal α-Zn₃P₂ | - | [2] |
| Zinc Stearate | P(SiMe₃)₃ | 1-octadecene, Oleylamine | 220 | 1-4 hours | 3.5 ± 1.7 | tetragonal α-Zn₃P₂ | 520 (after ZnS shelling) | [1] |
| Dimethylzinc | P(SiMe₃)₃ | - | ~150 | 1 hour | 3-15 | - | - | [3] |
Table 2: Single-Source Precursor Synthesis Parameters and Nanoparticle Properties
| Precursor | Solvent/Ligand | Temp. (°C) | Time | Size (nm) | Crystal Phase | Ref. |
| [Zn₆(μ₃-PSiMe₃)₄(OAc)₄(NC₅H₅)₅] | Oleylamine | 180-250 | - | - | - | [4] |
Note on Mechanochemical Synthesis Data: As previously mentioned, specific quantitative data for the mechanochemical synthesis of Zn₃P₂ nanoparticles is scarce in the literature. The resulting particle size, crystallinity, and properties would be highly dependent on milling parameters such as energy input, time, and the specific precursors used.
Conclusion
This technical guide has outlined the core synthetic methodologies for producing this compound nanoparticles. The hot-injection method provides a versatile route with good control over nanoparticle size. The single-source precursor approach offers a pathway to potentially more uniform and stoichiometrically controlled nanoparticles at lower temperatures. While mechanochemical synthesis presents a promising solvent-free alternative, further research is required to establish detailed and reproducible protocols for Zn₃P₂. The provided experimental details, comparative data, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development, enabling them to synthesize and further explore the potential of this compound nanoparticles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Solution-processed this compound (α-Zn3P2) colloidal semiconducting nanocrystals for thin film photovoltaic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase-pure crystalline this compound nanoparticles: Synthetic approaches and characterization - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. Facile synthesis of a hexanuclear zinc-acetato-trimethylsilylphosphinidene cluster: a single-source precursor to Zn3P2 nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Trizinc Diphosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trizinc diphosphide (Zn₃P₂), commonly known as zinc phosphide (B1233454), is an inorganic compound with significant applications as a rodenticide.[1] Its efficacy stems from the liberation of highly toxic phosphine (B1218219) gas upon reaction with acidic conditions in the stomach of the target animal.[2] Beyond its use in pest control, trizinc diphosphide is also gaining interest as a semiconductor material in photovoltaic applications due to its strong optical absorption and an almost ideal band gap.[1] This guide provides a comprehensive overview of the core physical and chemical properties of trizinc diphosphide, intended to support research, development, and safety protocols.
Physical Properties
Trizinc diphosphide is a dark grey to black, crystalline solid, often appearing as a gritty powder.[3][4] It possesses a characteristic garlic-like or faint phosphorus odor.[3][5] The physical properties of trizinc diphosphide are summarized in the table below.
Table 1: Physical Properties of Trizinc Diphosphide
| Property | Value | References |
| Molecular Formula | Zn₃P₂ | [6] |
| Molecular Weight | 258.12 g/mol | [7] |
| Appearance | Dark grey to black crystalline solid/powder | [3][4] |
| Odor | Characteristic garlic-like | [5] |
| Melting Point | 1160 °C (2120 °F; 1430 K) | [1] |
| Boiling Point | Sublimes | [1] |
| Density | 4.55 g/cm³ | [1] |
| Vapor Pressure | Negligible in the dry state | [5] |
| Band Gap | 1.5 eV (direct) | [1] |
Crystal Structure
At room temperature, trizinc diphosphide exists in a tetragonal crystal structure.[1] This form undergoes a phase transition to a cubic structure at approximately 845 °C.[1] In its room-temperature tetragonal form, the zinc atoms are tetrahedrally coordinated, and the phosphorus atoms are six-coordinate, with zinc atoms at six of the vertices of a distorted cube.[1]
Table 2: Crystallographic Data for Tetragonal Trizinc Diphosphide
| Parameter | Value | References |
| Crystal System | Tetragonal | [1] |
| Space Group | P4₂/nmc (No. 137) | [1][8] |
| Lattice Constants | a = 8.0785 Å, c = 11.3966 Å | [1] |
| Formula Units (Z) | 8 | [1] |
Chemical Properties
Trizinc diphosphide is a stable compound when kept dry.[3] However, it is highly reactive with water and acids, a property central to its primary application and a key consideration for its handling and storage.
Table 3: Chemical Properties and Reactivity of Trizinc Diphosphide
| Property | Description | References |
| Solubility in Water | Reacts with water | [1] |
| Solubility in Organic Solvents | Insoluble in ethanol; Soluble in benzene (B151609) and carbon disulfide | [6] |
| Reactivity with Water | Reacts with water to produce phosphine gas (PH₃) and zinc hydroxide (B78521) (Zn(OH)₂). | [1] |
| Reactivity with Acids | Reacts with acids to generate phosphine gas (PH₃). | [1] |
Reaction with Water and Acids
The most significant chemical property of trizinc diphosphide is its reaction with water and acids to produce phosphine gas, which is highly toxic and flammable.[1] This reaction is the basis for its use as a rodenticide, as the acid in the stomach of the rodent triggers the release of phosphine.[2]
The balanced chemical equation for the hydrolysis of trizinc diphosphide is:
Zn₃P₂ + 6H₂O → 3Zn(OH)₂ + 2PH₃
In the presence of acid, the reaction is:
Zn₃P₂ + 6H⁺ → 3Zn²⁺ + 2PH₃
Caption: Reaction of Trizinc Diphosphide with Water or Acid.
Experimental Protocols
Detailed experimental protocols for the characterization of trizinc diphosphide must account for its reactivity with moisture and air. All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox).
Synthesis of Trizinc Diphosphide
A common laboratory-scale synthesis involves the direct reaction of zinc metal and red phosphorus.
-
Principle: Stoichiometric amounts of high-purity zinc powder and red phosphorus are heated in a sealed, evacuated quartz ampoule. The elements react at elevated temperatures to form trizinc diphosphide.
-
Generalized Procedure:
-
High-purity zinc powder and red phosphorus are weighed in a stoichiometric ratio (approximately 3.1-3.3 parts zinc to 1 part phosphorus by mass) inside an inert atmosphere glovebox.
-
The mixture is placed in a quartz ampoule.
-
The ampoule is evacuated to a high vacuum and sealed.
-
The sealed ampoule is placed in a tube furnace and slowly heated to a temperature in the range of 600-900 °C.
-
The temperature is held for a sufficient time to ensure complete reaction (e.g., 24-48 hours).
-
The furnace is then slowly cooled to room temperature.
-
The resulting grey-black crystalline product is recovered in an inert atmosphere.
-
Another method involves the reaction of tri-n-octylphosphine with dimethylzinc.[1]
Melting Point Determination
The melting point of trizinc diphosphide should be determined using a sealed capillary method to prevent decomposition due to reaction with atmospheric moisture.
-
Principle: A small, powdered sample is sealed in a glass capillary under vacuum or inert gas. The capillary is then heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed.
-
Generalized Procedure:
-
A small amount of finely powdered trizinc diphosphide is loaded into a glass capillary tube inside a glovebox.
-
The capillary is attached to a vacuum line, evacuated, and sealed with a torch.
-
The sealed capillary is placed in a melting point apparatus.
-
The sample is heated rapidly to a temperature about 20-30 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
-
Density Measurement
Gas pycnometry is a suitable method for determining the density of trizinc diphosphide, as it uses an inert gas and does not require exposing the sample to a liquid in which it might react or be sparingly soluble.
-
Principle: Gas pycnometry measures the volume of a solid object by measuring the volume of gas it displaces. Helium is typically used as the measurement gas due to its inertness and small atomic size.
-
Generalized Procedure:
-
The mass of the trizinc diphosphide sample is accurately determined.
-
The sample is placed in the sample chamber of the gas pycnometer inside a glovebox.
-
The sample chamber is sealed and transferred to the instrument.
-
The analysis is initiated, and the instrument automatically purges the chamber with helium and performs a series of pressure measurements to determine the sample volume.
-
The density is calculated by dividing the mass of the sample by its measured volume.
-
Crystal Structure Determination
X-ray diffraction (XRD) is the standard technique for determining the crystal structure of trizinc diphosphide.
-
Principle: A beam of X-rays is directed at a powdered sample of trizinc diphosphide. The X-rays are diffracted by the crystalline lattice, and the angles and intensities of the diffracted beams are measured. This diffraction pattern is unique to the crystal structure of the material.
-
Generalized Procedure:
-
A fine powder of trizinc diphosphide is prepared in an inert atmosphere.
-
The powder is mounted on a sample holder suitable for air-sensitive materials (e.g., a sealed capillary or a specialized air-tight holder).
-
The sample is placed in an X-ray diffractometer.
-
The XRD pattern is collected over a range of 2θ angles.
-
The resulting diffraction pattern can be compared to a database for phase identification or used for ab initio structure determination and refinement of lattice parameters. The diffraction peaks for the tetragonal structure of Zn₃P₂ are well-defined.[9][10]
-
Safety and Handling
Trizinc diphosphide is a highly toxic substance. The primary hazard is the liberation of extremely toxic and flammable phosphine gas upon contact with water or acids.[3]
-
Handling: All handling of trizinc diphosphide should be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.[4] The container must be tightly sealed.
-
Disposal: Dispose of trizinc diphosphide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Trizinc diphosphide possesses a unique set of physical and chemical properties that make it effective as a rodenticide and promising for applications in electronics. Its high reactivity with water and acids necessitates careful handling and storage procedures. The data and experimental outlines provided in this guide are intended to serve as a valuable resource for professionals working with this important inorganic compound.
References
- 1. Zinc phosphide - Wikipedia [en.wikipedia.org]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. This compound | Zn3P2 | CID 25113606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. 1314-84-7 CAS MSDS (trizinc phosphorus(3-)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. acs.org [acs.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Zinc Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic compound widely utilized as a rodenticide. Its efficacy stems from its reaction with water and acid in the digestive system of rodents, leading to the production of highly toxic phosphine (B1218219) (PH₃) gas.[1][2][3] This technical guide provides a comprehensive overview of the chemical mechanism and kinetics governing the hydrolysis of zinc phosphide, a critical aspect for understanding its mode of action, developing analytical methods, and ensuring safe handling and application.
Hydrolysis Mechanism
The hydrolysis of this compound is fundamentally an acid-catalyzed reaction that produces phosphine gas and a corresponding zinc salt. In the presence of water and an acid (H⁺), this compound reacts to form phosphine and zinc ions.[4] The overall balanced chemical equation for this reaction is:
Zn₃P₂ (s) + 6H⁺ (aq) → 3Zn²⁺ (aq) + 2PH₃ (g) [4]
In an aqueous solution without a strong acid source, the reaction proceeds more slowly, yielding zinc hydroxide:
Zn₃P₂ (s) + 6H₂O (l) → 3Zn(OH)₂ (s) + 2PH₃ (g) [2]
While the overall stoichiometry is well-established, the detailed step-by-step molecular mechanism involving intermediate species and transition states is not extensively documented in the available literature. However, it is proposed that the reaction initiates with the protonation of the phosphide ions on the surface of the solid this compound. This is followed by a series of protonation and cleavage steps, ultimately leading to the release of phosphine gas and the dissolution of the zinc ions. A proposed intermediate in this process is the phosphonium (B103445) ion (PH₄⁺).[5]
Hydrolysis Kinetics
The rate of this compound hydrolysis is significantly influenced by several factors, most notably pH and temperature.
Effect of pH
The hydrolysis of this compound is strongly dependent on the acidity of the medium. The reaction is substantially faster in acidic conditions compared to neutral or alkaline environments.[4] This is a critical factor in its application as a rodenticide, as the acidic environment of the stomach accelerates the release of toxic phosphine gas.[6] Quantitative data demonstrates this pH-dependent reactivity. For instance, at pH 2, 38.8% of this compound hydrolyzes in 12 hours, whereas at pH 4, only 7.1% hydrolyzes in the same timeframe.[4]
Effect of Temperature
As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. While comprehensive studies detailing the full temperature dependence and Arrhenius parameters are limited, an activation energy of 23.1 kJ/mol has been reported, indicating a moderate increase in reaction rate with increasing temperature.
Quantitative Data
The following table summarizes the available quantitative data on the kinetics of this compound hydrolysis.
| Parameter | Condition | Value | Reference |
| Hydrolysis Percentage | pH 2, 12 hours | 38.8% | [4] |
| pH 4, 12 hours | 7.1% | [4] | |
| Activation Energy (Ea) | Not specified | 23.1 kJ/mol |
Experimental Protocols
The kinetics of this compound hydrolysis are typically studied by quantifying the evolution of phosphine gas over time. A common and reliable method involves gas chromatography (GC).
Experimental Protocol: Quantification of Phosphine Evolution by Gas Chromatography
This protocol outlines a general procedure for measuring the rate of phosphine production from the hydrolysis of this compound.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solutions of desired pH
-
Toluene (B28343) (for trapping phosphine)
-
Deionized water
-
Volatile Organic Analysis (VOA) vials with septa
-
Gas-tight syringe
-
Gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD)
-
Analytical column suitable for phosphine analysis (e.g., packed column with a suitable stationary phase)
-
Phosphine gas standard for calibration
2. Experimental Workflow:
3. Data Analysis:
By plotting the concentration of phosphine evolved over time, the reaction rate can be determined. To determine the rate law and rate constants, experiments should be conducted by varying the initial concentration of this compound and the pH of the solution. The temperature dependence of the rate constant can be investigated by performing the experiment at different temperatures and constructing an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).
Conclusion
The hydrolysis of this compound is a critical reaction that underpins its use as a rodenticide. The reaction is primarily driven by acidic conditions, leading to the rapid evolution of toxic phosphine gas. While the overall stoichiometry is understood, further research is warranted to elucidate the detailed step-by-step molecular mechanism and to establish a more comprehensive kinetic profile, including a definitive rate law and a thorough investigation of the temperature dependence. The experimental protocols outlined in this guide provide a robust framework for conducting such kinetic studies, which will contribute to a more complete understanding of this important chemical transformation.
References
- 1. Hydrolysis of natural and artificial phosphoesters using zinc model compound with a histidine-containing pseudopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Technical Fact Sheet [npic.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. aphis.usda.gov [aphis.usda.gov]
An In-depth Technical Guide to the History and Evolution of Zinc Phosphide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is a potent inorganic rodenticide that has been utilized globally for over a century in the control of rodent populations in agricultural and urban settings. Its efficacy lies in its conversion to the highly toxic phosphine (B1218219) gas upon contact with stomach acid. This guide provides a comprehensive overview of the history, evolution of research, mechanism of action, and experimental protocols related to zinc phosphide, tailored for a scientific audience.
A Historical Overview of this compound
This compound was first synthesized in 1740.[1] Its use as a rodenticide began in 1911-1912 in Italy.[1][2] In the United States, its application as a rodenticide commenced around 1939, primarily as a substitute for strychnine (B123637), which was in short supply during World War II.[1] The popularity of this compound surged due to the observable fact that poisoned rats often died in open areas, providing a tangible sense of success for pest control personnel.[1]
The advent of sodium monofluoroacetate (1080) and anticoagulant rodenticides in the late 1940s and early 1950s led to a decline in the use of this compound.[1] However, growing concerns over the environmental and secondary poisoning risks associated with 1080 and strychnine led to a renewed interest in this compound.[1][2] It is currently recognized as the slowest-acting of the common acute rodenticides.[1]
In the United States, this compound was first registered as a pesticide in 1947.[3][4] The U.S. Environmental Protection Agency (EPA) issued a Registration Standard in 1982 and a Reregistration Eligibility Decision (RED) in 1998.[4]
Chemical and Physical Properties
This compound is a gray-black, crystalline powder that is practically insoluble in water and alcohol.[1] It is stable in dry conditions but reacts with water and acids to produce phosphine gas (PH₃), which is responsible for its toxicity.[2][5]
| Property | Value |
| Chemical Formula | Zn₃P₂ |
| Molar Mass | 258.12 g/mol [5] |
| Appearance | Dark gray, crystalline powder[5] |
| Odor | Faint garlic or phosphorus-like |
| Solubility in water | Reacts[5] |
| Melting Point | 1,160 °C (2,120 °F; 1,430 K)[5] |
Mechanism of Action
The primary mechanism of toxicity for this compound is the liberation of phosphine gas in the acidic environment of the stomach.[4][5][6][7] The chemical reaction is as follows:
Zn₃P₂ + 6HCl → 3ZnCl₂ + 2PH₃
Phosphine gas is rapidly absorbed into the bloodstream and distributed throughout the body, where it exerts its toxic effects primarily by inhibiting cellular respiration.[4][7] It disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and subsequent cell death.[7] This systemic effect results in multi-organ damage, particularly affecting the liver, kidneys, and heart.
Mechanism of this compound toxicity.
Toxicology and Efficacy
This compound is toxic to a wide range of species, though there is variability in susceptibility. Rodents are particularly susceptible due to their inability to vomit, which prevents the expulsion of the toxicant before lethal doses of phosphine are produced.[8]
Acute Toxicity Data (LD₅₀)
| Species | LD₅₀ (mg/kg) | Reference |
| House mice (Mus domesticus) | 32-53 | [4] |
| Laboratory rats (Rattus norvegicus) | 27 | [4] |
| Black rats (Rattus rattus) | 21.3 | [4] |
| Nutria (Myocastor coypus) | 5.6 | [9] |
| Pheasants, Ducks, Geese | 7.5-35.7 | [9] |
Secondary Poisoning
A key advantage of this compound is the low risk of true secondary poisoning.[1] The phosphine gas dissipates relatively quickly, and this compound does not accumulate in the muscle or other tissues of the poisoned rodent.[1] However, predators and scavengers, particularly dogs and cats, can be affected by consuming the stomach contents of poisoned animals.[1]
Experimental Protocols
Synthesis of this compound
5.1.1 Conventional Synthesis for Rodenticide Grade Material
-
Principle: Direct reaction of metallic zinc powder with red phosphorus in an inert atmosphere.[10]
-
Materials: Zinc powder, red phosphorus, high-purity graphite (B72142) boat, smelting furnace, inert gas (nitrogen or argon).
-
Procedure:
-
Precisely weigh zinc powder and red phosphorus in a mass ratio of approximately 3.1-3.3 parts zinc to 1 part phosphorus.
-
Thoroughly mix the components and place them in a high-purity graphite boat.
-
Introduce the graphite boat into a smelting furnace under a protective inert gas atmosphere.
-
Gradually heat the furnace to between 100 and 900 °C to initiate the reaction.
-
Maintain the temperature until the reaction is complete.
-
Allow the furnace to cool under the inert atmosphere before recovering the this compound product.
-
5.1.2 Synthesis of Nanocrystalline this compound (for research applications)
-
Principle: Reaction of an organozinc precursor with a phosphine source in a high-boiling point solvent.
-
Materials: Dimethylzinc (B1204448), tri-n-octylphosphine (TOP), high-boiling point solvent (e.g., 1-octadecene), Schlenk line apparatus, heating mantle, magnetic stirrer.
-
Procedure (based on literature for photovoltaic research):
-
Under an inert atmosphere using a Schlenk line, degas the high-boiling point solvent.
-
Inject tri-n-octylphosphine into the solvent and heat to the desired reaction temperature (e.g., 320 °C).
-
Slowly inject dimethylzinc into the hot solvent mixture with vigorous stirring.
-
The formation of nanocrystals is indicated by a color change.
-
Allow the reaction to proceed for a specific duration to control nanocrystal size.
-
Cool the reaction mixture and precipitate the nanocrystals by adding a non-solvent (e.g., methanol).
-
Isolate the nanocrystals by centrifugation and wash with a suitable solvent to remove unreacted precursors and byproducts.
-
Preparation of this compound Baits for Efficacy Studies
-
Principle: Incorporation of this compound into a palatable bait matrix.
-
Materials: this compound (typically 2-5% by weight), bait substrate (e.g., wheat flour, rolled oats, fresh vegetables), binder (e.g., edible oil, jaggery, corn syrup), attractant (optional).
-
Procedure (Example using wheat flour):
-
Combine 3g of this compound with 100g of wheat flour and mix thoroughly.[6]
-
In a separate container, prepare a binder solution by mixing 5g of jaggery with 5g of edible oil and a small amount of water.[6]
-
Gradually add the binder solution to the this compound-flour mixture while mixing to form a homogenous dough.
-
Form the dough into small pellets of a consistent size.
-
The pellets can be coated with additional oil and jaggery to enhance palatability.[6]
-
Dry the pellets before use in efficacy trials.
-
Workflow for preparing this compound baits.
Analytical Detection of Phosphine in Biological Samples
-
Principle: Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a common method for the detection and quantification of phosphine in biological matrices.
-
Materials: Gas chromatograph coupled to a mass spectrometer, headspace autosampler, sealed headspace vials, hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Procedure:
-
Place a known amount of the biological sample (e.g., stomach contents, tissue homogenate) into a headspace vial.
-
Add a specific volume of acid (e.g., 1M HCl) to the vial to facilitate the release of phosphine from any unreacted this compound.
-
Immediately seal the vial.
-
Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 60°C) for a set period to allow phosphine to equilibrate in the headspace.
-
The autosampler injects a portion of the headspace gas into the GC-MS system.
-
Phosphine is separated from other volatile compounds on the GC column and detected by the mass spectrometer.
-
Quantification is achieved by comparing the peak area of phosphine in the sample to that of a calibration curve prepared from standards.
-
Evolution of Research and Future Directions
Early research on this compound focused primarily on its efficacy as a rodenticide and its acute toxicity. More recent research has delved into the finer details of its mechanism of action, including its effects on mitochondrial function and the induction of oxidative stress. There has also been significant work on developing more stable and palatable bait formulations to improve efficacy and reduce bait shyness.
A notable and more recent area of research has been the investigation of this compound's semiconductor properties for applications in photovoltaics.[5][11] This research has led to the development of methods for synthesizing high-purity nanocrystalline this compound.[11][12]
Future research in the context of its use as a rodenticide will likely focus on:
-
Developing even safer formulations: This includes microencapsulation techniques to reduce non-target animal exposure and improve stability.
-
Understanding and overcoming bait aversion: Research into the sensory cues that lead to bait shyness can inform the development of more effective bait matrices.
-
Advanced analytical techniques: Continued development of sensitive and rapid methods for the detection of phosphine in environmental and biological samples is crucial for monitoring and forensic investigations.
-
Investigating sublethal effects: Further research is needed to understand the long-term consequences of sublethal exposure to this compound in non-target organisms.
Conclusion
This compound has a long and established history as an effective rodenticide. The evolution of research has moved from basic efficacy studies to a more nuanced understanding of its toxicology, mechanism of action, and environmental fate. For researchers and drug development professionals, understanding the historical context and the detailed experimental protocols associated with this compound is essential for conducting further research, whether it be for improving its safety and efficacy as a pesticide or for exploring its novel applications in other scientific fields. The information provided in this guide serves as a foundational resource for these endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]
- 3. Synthesis and Characterization of Highly Crystalline this compound Nanoparticles | Scientific.Net [scientific.net]
- 4. storedgrain.com.au [storedgrain.com.au]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. Forestry :: Pest Management [agritech.tnau.ac.in]
- 7. aphis.usda.gov [aphis.usda.gov]
- 8. DE3337666A1 - Encapsulated this compound and its use as rodenticide - Google Patents [patents.google.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. vpcrac.org [vpcrac.org]
review of zinc phosphide synthesis methods
An In-depth Technical Guide to the Synthesis of Zinc Phosphide (B1233454)
Zinc phosphide (Zn₃P₂) is an inorganic semiconductor compound recognized for its significant potential in photovoltaic applications due to its strong optical absorption, a near-ideal direct band gap of approximately 1.5 eV, and the earth-abundance of its constituent elements.[1][2][3] Its applications also extend to pest control as a potent rodenticide.[1][4] The performance of Zn₃P₂ in electronic devices is critically dependent on the material's purity, crystallinity, and morphology, making the choice of synthesis method a crucial factor. This guide provides a comprehensive review of the core methodologies for synthesizing this compound, targeted at researchers and professionals in materials science and drug development.
Solid-State Synthesis
The most traditional method for preparing this compound is through the direct reaction of elemental zinc and phosphorus at elevated temperatures.[1][3] This approach is valued for its simplicity and scalability.
Experimental Protocol: The synthesis is typically carried out by heating stoichiometric amounts of high-purity zinc metal and red phosphorus in a sealed, evacuated quartz ampoule. The reaction is highly exothermic and requires careful temperature control to prevent explosions.
-
Preparation: High-purity zinc powder or shot and red phosphorus are loaded into a quartz tube. To ensure stoichiometric composition, a slight excess of phosphorus is often used to compensate for its high vapor pressure.
-
Sealing: The tube is evacuated to a high vacuum (<10⁻⁵ Torr) and sealed.
-
Heating: The ampoule is placed in a furnace and heated slowly in a multi-step process. A common approach involves heating to an intermediate temperature (e.g., 400-500 °C) to allow for initial reaction, followed by a higher temperature ramp (up to 800-900 °C) for several hours or days to ensure complete reaction and improve crystallinity.[5]
-
Cooling & Collection: The ampoule is slowly cooled to room temperature. The resulting product is a gray or black crystalline solid of Zn₃P₂.
This method can also be used to synthesize doped this compound, such as with manganese or nickel, by including the dopant metal in the initial reaction mixture.[5]
Solution-Phase Synthesis
Solution-phase methods offer excellent control over the size, shape, and surface chemistry of the resulting nanoparticles, which is particularly important for applications in photovoltaics and other nano-electronic devices. These methods typically involve the reaction of zinc and phosphorus precursors in a high-boiling point solvent.
Organometallic Precursor Routes
A prominent route for producing high-quality, crystalline Zn₃P₂ nanoparticles involves the use of a zinc precursor, such as dimethylzinc (B1204448) (ZnMe₂), and a phosphorus source in an organic solvent.[6][7] The choice of phosphorus precursor significantly influences the reaction mechanism and conditions.
A. Using Tri-n-octylphosphine (TOP) as the Phosphorus Source
This method requires high temperatures and appears to proceed through a metallic zinc intermediate.[6]
-
Experimental Protocol:
-
Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
-
Reaction Mixture: Dimethylzinc (ZnMe₂) is added to a high-boiling point solvent like tri-n-octylphosphine oxide (TOPO) or directly into an excess of tri-n-octylphosphine (TOP), which serves as both the solvent and phosphorus source.
-
Heating: The mixture is heated to high temperatures, typically around 320-350 °C.[3][6]
-
Reaction: At this temperature, ZnMe₂ is believed to reduce to Zn(0) in situ. This metallic zinc then reacts with TOP over several hours to form Zn₃P₂ nanoparticles.[6]
-
Purification: After the reaction, the nanoparticles are isolated by adding a non-solvent (like methanol) to cause precipitation, followed by centrifugation and washing to remove unreacted precursors and byproducts.
-
B. Using Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) as the Phosphorus Source
Tris(trimethylsilyl)phosphine is a more reactive phosphorus source, allowing for significantly lower reaction temperatures and shorter times.[3][6]
-
Experimental Protocol:
-
Setup: Similar to the TOP method, the reaction is performed under an inert atmosphere.
-
Reaction Mixture: Dimethylzinc (ZnMe₂) and P(SiMe₃)₃ are injected into a coordinating solvent at a lower temperature.
-
Heating: The reaction proceeds at a much lower temperature, around 150 °C, and is typically complete within an hour.[6]
-
Reaction Mechanism: This pathway is thought to proceed via phosphido-bridged dimeric Zn(II) intermediates, avoiding the formation of metallic zinc species. This can lead to a cleaner product with less elemental phosphorus contamination on the nanoparticle surface.[3][6]
-
Purification: The purification process is similar to the TOP method, involving precipitation and centrifugation.
-
Inorganic Precursor Route using Phosphorus Pentabromide (PBr₅)
To avoid costly and pyrophoric phosphine (B1218219) precursors, an alternative solution-phase synthesis has been developed using phosphorus pentabromide (PBr₅) to generate an air-stable solid hydrogen phosphide (PH)ₓ intermediate.[5][8]
-
Experimental Protocol:
-
Intermediate Formation: An air-stable (PH)ₓ intermediate is generated from PBr₅.[5]
-
Reaction: This intermediate is then reacted with a zinc source in a suitable solvent.
-
Nanoparticle Formation: The reaction yields crystalline α-Zn₃P₂ nanoparticles. High-resolution transmission electron microscopy (HRTEM) has confirmed the formation of spherical nanoparticles with diameters around 5.8 ± 2.1 nm using this method.[5][8]
-
Thin-Film Synthesis Methods
For many photovoltaic applications, the deposition of thin films of Zn₃P₂ is required. Several techniques have been developed for this purpose.
-
Chemical Reflux Technique: This method involves placing a zinc-coated substrate (e.g., molybdenum-coated glass) in a vessel with trioctylphosphine (B1581425) (TOP). The vessel is heated to temperatures between 275 °C and 350 °C, causing the zinc to react with the phosphorus from the TOP to form a Zn₃P₂ thin film.[9] Stoichiometric films of approximately 60% zinc and 40% phosphorus are achieved at 350 °C.[9]
-
Phosphidation of Zinc Films: This technique involves depositing a thin film of metallic zinc onto a substrate, followed by annealing in a phosphorus-rich atmosphere (e.g., using phosphine gas, PH₃). This process converts the zinc film into a polycrystalline Zn₃P₂ film. The orientation of the resulting Zn₃P₂ crystals can be controlled by the orientation of the initial zinc film.[10]
-
Vacuum Evaporation: Thin films can also be prepared by the vacuum evaporation of bulk Zn₃P₂ material onto a substrate. The crystallinity of the films can be improved by increasing the film thickness and through post-deposition annealing.[9]
Quantitative Data Summary
The choice of synthesis method directly impacts the properties of the resulting this compound material. The following tables summarize key quantitative data from the literature.
Table 1: Comparison of this compound Synthesis Methods - Precursors and Conditions
| Synthesis Method | Zinc Precursor | Phosphorus Precursor | Solvent/Environment | Temperature (°C) | Time |
| Solid-State | Zinc metal | Red Phosphorus | Evacuated Ampoule | 400 - 900 | Several hours to days |
| Solution-Phase (TOP) | Dimethylzinc (ZnMe₂) | Tri-n-octylphosphine (TOP) | TOP / TOPO | ~350[6] | Several hours[6] |
| Solution-Phase (P(SiMe₃)₃) | Dimethylzinc (ZnMe₂) | Tris(trimethylsilyl)phosphine | Coordinating Solvent | ~150[6] | ~1 hour[6] |
| Solution-Phase (PBr₅) | Zinc precursor | Phosphorus Pentabromide (PBr₅) | Not specified | Not specified | Not specified |
| Chemical Reflux | Zinc-coated substrate | Trioctylphosphine (TOP) | TOP | 275 - 350[9] | Not specified |
| Phosphidation | Zinc thin film | Phosphine gas (PH₃) | Vacuum/Inert | ~350[10] | Not specified |
Table 2: Properties of Synthesized this compound
| Synthesis Method | Morphology | Particle/Grain Size | Crystal Structure | Optical Band Gap (eV) |
| Solid-State | Bulk crystalline solid | Macro/Microcrystalline | Tetragonal (α-Zn₃P₂) | ~1.5 (bulk value)[1] |
| Solution-Phase (TOP) | Nanoparticles | ~3 - 15 nm[6], ~8 nm[2] | Tetragonal (α-Zn₃P₂)[2] | 2.0 (for 8 nm particles)[2][3] |
| Solution-Phase (P(SiMe₃)₃) | Nanoparticles | ~3 - 15 nm[6] | Tetragonal (α-Zn₃P₂) | Blue-shifted from bulk |
| Solution-Phase (PBr₅) | Spherical Nanoparticles | 5.8 ± 2.1 nm[5][8] | Tetragonal (α-Zn₃P₂) | 2.6 (photoluminescence peak)[5][8] |
| Chemical Reflux | Polycrystalline thin film | Well-faceted grains[9] | Tetragonal (α-Zn₃P₂) | Not specified |
| Phosphidation | Polycrystalline thin film | Not specified | Tetragonal (α-Zn₃P₂) | Not specified |
Visualizing Synthesis Pathways and Workflows
The relationships between different synthesis strategies can be visualized to clarify the available options and experimental flows.
Caption: Major synthetic routes to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.org [acs.org]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase-pure crystalline this compound nanoparticles: Synthetic approaches and characterization - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 8. Synthesis and Characterization of Highly Crystalline this compound Nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound zn3p2: Topics by Science.gov [science.gov]
Unveiling the Atomic Architecture of Zinc Phosphide (Zn3P2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the molecular structure of zinc phosphide (B1233454) (Zn3P2), a compound of significant interest for its applications in photovoltaics and as a rodenticide. This document outlines the crystallographic parameters of its primary phases, details the experimental and computational methodologies for its structural characterization, and presents a visual representation of its crystal lattice.
Core Structural Characteristics of Zinc Phosphide
This compound (Zn3P2) primarily exists in two crystalline forms: a tetragonal phase at room temperature and a cubic phase at elevated temperatures, typically above 845 °C.[1] The fundamental building block of the room-temperature tetragonal structure consists of a distorted cube of phosphorus atoms with zinc atoms coordinated tetrahedrally.[1]
Tetragonal (α-Zn3P2) - Room Temperature Phase
The room-temperature phase of this compound adopts a tetragonal crystal structure.[1] In this configuration, zinc atoms are tetrahedrally coordinated to four phosphorus atoms, while phosphorus atoms are in a six-coordinate geometry with zinc atoms at the vertices of a distorted cube.[1][2] The chemical bonding in Zn3P2 is a complex mixture of ionic, metallic, and covalent characteristics.[2]
Cubic (β-Zn3P2) - High-Temperature Phase
Upon heating to approximately 845 °C, this compound undergoes a phase transition to a cubic crystal structure.[1][2] In this high-temperature phase, each zinc ion is bonded to four equivalent phosphorus ions, forming a network of corner and edge-sharing ZnP₄ tetrahedra.[3]
Quantitative Crystallographic Data
The structural parameters of both the tetragonal and cubic phases of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Tetragonal (α-Zn3P2) | Cubic (β-Zn3P2) |
| Crystal System | Tetragonal | Cubic |
| Space Group | P4₂/nmc (No. 137) | Pn3̅m (No. 224) |
| Lattice Constants | a = 8.0785 Å, c = 11.3966 Å[1] | a = 5.716 Å |
| Formula Units (Z) | 8[1] | 4 |
| Density (calculated) | 4.55 g/cm³[1] | Not specified |
Table 1: Key Crystallographic Data for this compound Phases.
| Phase | Bond | Bond Length (Å) |
| Tetragonal (α-Zn3P2) | Zn-P | 2.32 - 2.76[4] |
| Cubic (β-Zn3P2) | Zn-P | 2.48[3] |
Table 2: Selected Interatomic Distances in this compound.
Experimental and Computational Protocols
The determination of the molecular structure of this compound relies on a combination of experimental techniques and computational modeling. This section provides detailed methodologies for the key approaches.
Synthesis of Bulk Crystalline this compound
The synthesis of bulk crystalline Zn3P2 suitable for structural analysis can be achieved through a direct reaction of the constituent elements.
Workflow for Synthesis of Bulk Crystalline Zn3P2:
Caption: Workflow for the synthesis of bulk crystalline Zn3P2.
Protocol:
-
Reactant Preparation: High-purity zinc metal and red phosphorus are weighed in a stoichiometric ratio (3:2 molar ratio). For safety and to avoid oxidation, all handling should be performed in an inert atmosphere (e.g., a glovebox).
-
Encapsulation: The reactants are placed in a clean quartz ampoule. The ampoule is then evacuated to a high vacuum and sealed.
-
Reaction: The sealed ampoule is placed in a tube furnace. The furnace is slowly heated to the reaction temperature, typically in the range of 800-900 °C, and held at that temperature for a sufficient duration to ensure complete reaction.
-
Cooling: The furnace is then slowly cooled to room temperature to allow for the formation of a crystalline solid.
-
Sample Recovery and Preparation: The ampoule is carefully opened in an inert atmosphere. The resulting crystalline Zn3P2 is ground into a fine powder for analysis.
Powder X-ray Diffraction (XRD) and Rietveld Refinement
Powder X-ray diffraction is a primary technique for determining the crystal structure of polycrystalline materials like Zn3P2. Rietveld refinement is a powerful method for analyzing the resulting diffraction pattern to obtain detailed structural information.
Logical Relationship for XRD and Rietveld Refinement:
Caption: Logical flow of XRD data acquisition and Rietveld refinement.
Protocol for Powder XRD:
-
Sample Preparation: A small amount of the finely ground Zn3P2 powder is packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer is used with a standard X-ray source (e.g., Cu Kα radiation). Typical instrument settings include:
-
Voltage and Current: e.g., 40 kV and 40 mA.
-
Scan Range (2θ): e.g., 20° to 80°.
-
Step Size: e.g., 0.02°.
-
Scan Speed/Time per Step: e.g., 1 second/step.
-
-
Data Collection: The diffraction pattern is recorded as the intensity of diffracted X-rays versus the diffraction angle (2θ).
Protocol for Rietveld Refinement:
-
Software: A suitable software package for Rietveld refinement is used (e.g., GSAS-II, FullProf).
-
Initial Model: An initial crystal structure model is required, including the space group, approximate lattice parameters, and atomic positions. This information can be obtained from crystallographic databases.
-
Refinement Steps: The refinement process is iterative and typically involves the sequential refinement of the following parameters:
-
Scale factor.
-
Background parameters.
-
Unit cell parameters.
-
Peak profile parameters (to model the shape of the diffraction peaks).
-
Atomic coordinates and isotropic displacement parameters.
-
-
Goodness-of-Fit: The quality of the refinement is assessed by monitoring goodness-of-fit indicators (e.g., Rwp, χ²). The refinement is considered complete when these parameters converge to low values and the difference between the observed and calculated diffraction patterns is minimized.
Transmission Electron Microscopy (TEM)
TEM provides direct imaging of the crystal structure and can be used to identify defects and determine crystallographic orientations at the nanoscale.
Experimental Workflow for TEM Analysis:
Caption: Workflow for preparing a Zn3P2 sample for TEM analysis.
Protocol for TEM Sample Preparation (Drop-Casting):
-
Dispersion: A small amount of the Zn3P2 powder is added to a vial containing a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Sonication: The vial is placed in an ultrasonic bath for several minutes to disperse the particles and create a uniform suspension.
-
Drop-Casting: A micropipette is used to place a small drop of the suspension onto a TEM grid (typically a carbon-coated copper grid).
-
Drying: The solvent is allowed to evaporate completely, leaving the Zn3P2 particles adhered to the grid.
-
Analysis: The prepared grid is then loaded into the TEM for imaging and diffraction analysis.
Computational Modeling using Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting and understanding the electronic and structural properties of materials like Zn3P2 from first principles.
Signaling Pathway for DFT Calculation:
Caption: Signaling pathway for a typical DFT calculation of Zn3P2.
Methodology for DFT Calculations:
-
Initial Structure: An initial atomic structure of Zn3P2 (either tetragonal or cubic) is defined based on experimental data.
-
Computational Parameters: Key parameters for the DFT calculation are chosen, including:
-
Exchange-Correlation Functional: A suitable functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization, is selected.
-
Basis Set: A plane-wave basis set is commonly used, with a defined energy cutoff.
-
k-point Mesh: A Monkhorst-Pack grid is used to sample the Brillouin zone.
-
-
Structural Optimization: The atomic positions and lattice parameters of the initial structure are allowed to relax until the forces on the atoms and the stress on the unit cell are minimized. This yields the theoretically predicted ground-state structure.
-
Property Calculations: Once the optimized structure is obtained, various properties can be calculated, such as the electronic band structure, density of states, and elastic constants.
Conclusion
The molecular structure of this compound is well-characterized, with a stable tetragonal phase at room temperature and a high-temperature cubic phase. A combination of experimental techniques, particularly powder X-ray diffraction with Rietveld refinement and transmission electron microscopy, alongside computational modeling using Density Functional Theory, provides a comprehensive understanding of its atomic arrangement, bonding, and electronic properties. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the study and application of this important inorganic compound.
References
The Solubility of Zinc Phosphide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of zinc phosphide (B1233454) (Zn₃P₂) in various solvents. Intended for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines experimental considerations for solubility determination, and illustrates the compound's reactive nature in different chemical environments.
Executive Summary
Zinc phosphide is a dark grey, crystalline solid widely used as a rodenticide. Its efficacy is rooted in its reaction with acidic conditions in the stomach of rodents, which releases toxic phosphine (B1218219) gas.[1] This reactivity, however, presents unique challenges in determining its true solubility. This guide consolidates the current understanding of this compound's solubility in aqueous and organic media, providing a critical resource for its handling, formulation, and environmental fate assessment.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent and its properties, particularly pH. The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents.
| Solvent System | Temperature | pH | Solubility | Data Type | Source(s) |
| Water | 20°C | 7 | 0.0014 mg/L | Quantitative | [2] |
| Water | Not Specified | Neutral | Practically Insoluble / Decomposes Slowly | Qualitative | [3][4] |
| Alcohol (Ethanol) | Not Specified | Not Applicable | Insoluble | Qualitative | [3] |
| Benzene (B151609) | Not Specified | Not Applicable | Slightly Soluble | Qualitative | [4] |
| Carbon Disulfide | Not Specified | Not Applicable | Slightly Soluble | Qualitative | [4] |
| Acids (e.g., HCl) | Not Specified | Acidic | Reacts Violently | Qualitative | [5] |
| Bases (e.g., NaOH) | Not Specified | Alkaline | Reacts (dissolves) | Qualitative | [6] |
Reactivity and Decomposition in Solvents
This compound's interaction with protic solvents, particularly water and acids, is dominated by a hydrolysis reaction rather than simple dissolution. This reaction produces phosphine gas (PH₃) and the corresponding zinc salt or hydroxide.
As illustrated in Figure 1, the interaction of this compound with aqueous and acidic environments leads to its decomposition, releasing phosphine gas. In contrast, aprotic organic solvents like benzene and carbon disulfide allow for slight dissolution of the compound. The hydrolysis of this compound is notably pH-dependent, with the reaction being significantly more pronounced under acidic conditions (pH 4 and below).[3]
Experimental Protocols for Solubility Determination
The reactive nature of this compound necessitates modifications to standard solubility testing protocols. Direct measurement of solubility is challenging due to the concurrent hydrolysis reaction. The following outlines a recommended approach based on established guidelines, such as OECD Guideline 105 and EPA OPPTS 830.7840, with considerations specific to this compound.[7][8][9]
Principle
The determination of this compound's solubility should aim to quantify the concentration of the intact compound in a saturated solution at equilibrium, while accounting for its degradation. Given its low aqueous solubility, the column elution method is theoretically appropriate, while the flask method may be suitable for organic solvents.[7][8]
General Methodology (Flask Method Adaptation)
-
Preparation of Saturated Solution:
-
An excess amount of finely ground, high-purity this compound is added to the chosen solvent in a sealed, inert vessel (e.g., amber glass with a Teflon-lined cap).
-
To minimize hydrolysis, particularly in aqueous systems, the procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. Preliminary tests should be conducted to determine the time to equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, the undissolved this compound is separated from the solution by centrifugation and/or filtration through an inert membrane filter (e.g., PTFE). This step must be performed quickly to minimize changes in temperature and exposure to air.
-
-
Analysis of this compound Concentration:
-
Due to the low concentrations expected, a highly sensitive analytical technique is required. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) could potentially be used to quantify the intact this compound in the filtrate.
-
A significant challenge is the potential for degradation on the analytical column. Method development would need to address this.
-
Indirect Analysis via Phosphine Generation
An alternative approach involves the quantification of a degradation product. A method has been described for the analysis of this compound in agricultural commodities which could be adapted.[10]
-
Sample Preparation: A known volume of the saturated solution is obtained after phase separation as described above.
-
Hydrolysis: The sample is treated with a strong acid (e.g., sulfuric acid) in a sealed vial to quantitatively convert all dissolved this compound to phosphine gas.
-
Quantification: The headspace or a trapped sample of the generated phosphine gas is then analyzed by gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD).[10] The concentration of this compound in the original solution can be back-calculated based on the stoichiometry of the reaction.
Considerations for Specific Solvents
-
Water: Due to rapid hydrolysis in acidic and even neutral conditions over time, true solubility is difficult to measure. The experiment should be conducted at a neutral pH under an inert atmosphere, and the analysis should be performed as quickly as possible. Analysis of both the aqueous phase for dissolved this compound and the headspace for phosphine is recommended to account for degradation.
-
Acids: Solubility cannot be determined as the compound reacts violently.
-
Bases: While some sources suggest dissolution in alkaline solutions, this is likely a reactive process forming zincates and other species.[6] The stability of this compound in alkaline conditions needs further investigation.
-
Organic Solvents: The flask method followed by a suitable chromatographic analysis is the most straightforward approach for aprotic organic solvents.
Conclusion
The "solubility" of this compound in many common solvents is more accurately described as a reactivity and decomposition profile. It is practically insoluble in water and alcohol but reacts with water, especially under acidic conditions, to produce phosphine gas. It exhibits slight solubility in aprotic organic solvents like benzene and carbon disulfide. The determination of its true solubility requires careful experimental design to control for and quantify its degradation. The methodologies and data presented in this guide provide a foundational understanding for researchers working with this challenging but important compound.
References
- 1. filab.fr [filab.fr]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. This compound | Zn3P2 | CID 25113606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. content.ampp.org [content.ampp.org]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Vapor Pressure of Zinc Phosphide and Phosphine
This technical guide provides a comprehensive overview of the vapor pressure characteristics of zinc phosphide (B1233454) (Zn₃P₂) and its decomposition product, phosphine (B1218219) (PH₃). The information is tailored for researchers, scientists, and professionals in drug development and toxicology, focusing on quantitative data, experimental methodologies, and the underlying chemical relationships.
Vapor Pressure of Zinc Phosphide (Zn₃P₂)
This compound is a dark grey crystalline solid primarily used as a rodenticide. In its pure, dry state, it is a stable compound with a very high boiling point and consequently, a negligible vapor pressure at ambient temperatures.[1][2][3] The primary concern regarding its volatility is not sublimation but its chemical decomposition into the highly toxic and volatile phosphine gas upon contact with water or acidic environments.[1][3]
The toxic action of this compound is a direct result of this decomposition, which occurs in the acidic environment of the stomach upon ingestion.[3] Therefore, understanding the conditions that lead to phosphine generation is more critical than the vapor pressure of the solid this compound itself.
Table 1: Physical and Vapor Pressure Properties of this compound (Zn₃P₂)
| Property | Value | Source(s) |
| Physical State | Dark grey, granular solid | [2][4] |
| Molecular Weight | 258.1 g/mol | [1][2] |
| Melting Point | 420 °C (788 °F) | [3][5] |
| Boiling Point | ~1100 °C (2012 °F) | [3][4] |
| Vapor Pressure | Negligible in the dry state | [1][2][3] |
| Solubility | Insoluble in water; decomposes slowly in the presence of moisture | [1][5] |
The logical pathway for the generation of phosphine from this compound is illustrated below. The reaction is significantly accelerated by the presence of acid (H⁺).
Vapor Pressure of Phosphine (PH₃)
Phosphine is a colorless, flammable gas at standard temperature and pressure, with a distinct garlic-like or decaying fish odor.[6] Unlike this compound, it has a very high vapor pressure. The relationship between temperature and vapor pressure for phosphine is well-documented and critical for understanding its behavior as a fumigant and toxicant.
Table 2: Vapor Pressure of Phosphine (PH₃) at Various Temperatures
| Temperature | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source(s) |
| -125.5 °F (-87.5 °C) | 760 | 101.3 | [6][7] |
| 20 °C (68 °F) | 26,380 | 3,517 | [8] |
| 25 °C (77 °F) | 29,300 | 3,906 | [1][6] |
For precise calculations, the vapor pressure of phosphine between 143.8 K and 185.7 K can be determined using the Antoine Equation, with parameters provided by the National Institute of Standards and Technology (NIST).[9]
Antoine Equation: log₁₀(P) = A − (B / (T + C))
-
P = vapor pressure (bar)
-
T = temperature (K)
-
A = 4.02591
-
B = 702.651
-
C = -11.065
Experimental Protocols for Vapor Pressure Determination
The accurate measurement of vapor pressure, particularly for substances with very low volatility like this compound, requires specialized techniques. The Organization for Economic Cooperation and Development (OECD) provides guidelines for these methods.[10][11]
The Knudsen effusion method is a dynamic gravimetric technique ideal for measuring the very low vapor pressures of solids.[11][12][13] It is based on measuring the rate of mass loss of a substance effusing through a small orifice into a high vacuum. The vapor pressure is directly proportional to this rate of mass loss.[13]
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample (1-100 mg) is placed into a Knudsen cell, which is a small crucible with a precisely machined orifice in the lid.[12]
-
Apparatus Setup: The cell is placed inside a high-vacuum chamber and suspended from an ultra-sensitive microbalance. The chamber is equipped with heating elements to control the sample temperature accurately.[12][14]
-
Measurement: The chamber is evacuated to a high vacuum (e.g., 10⁻³ to 10⁻⁷ Torr).[10] The sample is then heated to a stable, desired temperature.
-
Data Acquisition: The microbalance continuously records the mass of the cell. The rate of mass loss ( dm/dt ) at a constant temperature is determined from the slope of the mass versus time data.[12]
-
Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:
-
dm/dt is the rate of mass loss.
-
A is the area of the orifice.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
M is the molar mass of the effusing vapor.
-
The transpiration method involves passing a precisely controlled flow of an inert carrier gas over a heated sample.[15] The gas becomes saturated with the substance's vapor. The vapor is then transported to a condenser or trap, and the amount of substance collected is quantified. This method is also suitable for low vapor pressures.[16]
Experimental Protocol:
-
Sample Preparation: The sample is placed in a boat within a temperature-controlled furnace tube.
-
Apparatus Setup: An inert carrier gas (e.g., argon, nitrogen) is passed through the furnace tube at a known, constant flow rate.[15] The system is designed to ensure the gas reaches thermal equilibrium and becomes fully saturated with the sample's vapor.
-
Vapor Transport: The saturated gas mixture exits the furnace and passes through a collection system (e.g., a cooled trap or a solvent bubbler) that captures the vaporized sample.
-
Quantification: The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).
-
Calculation: The apparent vapor pressure (P) is calculated based on the moles of substance transported (n_vapor) and the moles of carrier gas used (n_carrier_gas) at a total pressure (P_total), which is typically atmospheric pressure.[15] P = P_total * (n_vapor / (n_vapor + n_carrier_gas)) To ensure accuracy, measurements are taken at various carrier gas flow rates to find a "plateau region" where the calculated vapor pressure is independent of the flow rate.[15][16]
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. This compound | Zn3P2 | CID 25113606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aphis.usda.gov [aphis.usda.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Phosphine | PH3 | CID 24404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PHOSPHINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Gas Technologies & Chemicals - PHOSPHINE [gastech.co.il]
- 9. Phosphine [webbook.nist.gov]
- 10. azom.com [azom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. Knudsen cell - Wikipedia [en.wikipedia.org]
- 14. electrochem.org [electrochem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scholarworks.wmich.edu [scholarworks.wmich.edu]
An In-depth Technical Guide to the Fundamental Electrochemical Properties of Zinc Phosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of zinc phosphide (B1233454) (Zn₃P₂), a promising material in various electrochemical applications, including next-generation energy storage systems. This document details its fundamental characteristics, electrochemical reactivity, and key performance metrics, supported by experimental methodologies and visual representations of its electrochemical behavior.
Core Electrochemical and Physical Properties
Zinc phosphide is a II-V semiconductor compound that has garnered significant interest for its favorable electronic and electrochemical characteristics.[1][2] It is recognized for its high theoretical capacity as an anode material in lithium-ion and sodium-ion batteries.[1][3] A summary of its key physical and semiconductor properties is presented in Table 1.
Table 1: Fundamental Physical and Semiconductor Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Zn₃P₂ | [1] |
| Molar Mass | 258.12 g/mol | [1] |
| Appearance | Gray-black powder | [1] |
| Crystal Structure | Tetragonal | [1] |
| Band Gap | ~1.5 eV (direct) | [1][2] |
| Semiconductor Type | II-V | [1] |
Electrochemical Reactivity and Mechanisms
The electrochemical behavior of this compound is primarily characterized by its conversion reactions with lithium and sodium ions, making it a high-capacity anode material.
Reaction with Lithium
The electrochemical lithiation of this compound is a complex process involving two distinct and parallel reversible pathways. One pathway involves the formation of various phosphide phases, while the second pathway leads to the creation of lithium-zinc alloys.[4] The overall reaction can accommodate up to nine lithium ions per Zn₃P₂ formula unit.[4]
The proposed reaction pathways are as follows:
-
Phosphide Pathway: Zn₃P₂ → LiZnP → Li₄ZnP₂ → Li₃P
-
Alloy Pathway: Zn → LiZn₄ → LiZn
A visual representation of this multi-step reaction is provided in the diagram below.
Reaction with Sodium
The sodiation of this compound follows a more direct one-step conversion reaction.[3][5] In this process, ZnP₂ is transformed into sodium-zinc and sodium-phosphorus alloy phases.[3][5] The desodiation process involves the recombination of these phases back into the original this compound structure.[3][5]
The reaction is as follows:
ZnP₂ + Na⁺ + e⁻ ↔ NaZn₁₃ + Na₃P
This straightforward conversion and recombination process is depicted in the following diagram.
Quantitative Electrochemical Data
The following tables summarize key quantitative data obtained from various electrochemical characterization techniques.
Table 2: Redox Potentials of this compound in Lithium-Ion Batteries
| Reaction Step | Potential vs. Li/Li⁺ (V) | Reference(s) |
| Initial Lithiation | Broad reduction peak ~0.5-1.0 V | [4] |
| Oxidation Peaks (Delithiation) | Multiple peaks between 0.25 V and 1.5 V | [4] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Zn₃P₂ Anodes
| Parameter | Typical Value Range | Description | Reference(s) |
| SEI Resistance (Rsei) | 50 - 150 Ω | Resistance of the solid electrolyte interphase layer formed on the electrode surface. | [6][7] |
| Charge Transfer Resistance (Rct) | 100 - 400 Ω | Resistance to the transfer of charge at the electrode-electrolyte interface. | [6][7] |
Table 4: Lithium Ion Diffusion Coefficient in this compound
| Technique | Diffusion Coefficient (cm²/s) | Reference(s) |
| Galvanostatic Intermittent Titration Technique (GITT) | 10⁻¹⁰ to 10⁻¹² | [6][8] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its electrochemical characterization are provided below.
Synthesis of this compound Nanoparticles
This protocol describes a common solid-state reaction method for synthesizing Zn₃P₂.[9]
Materials:
-
High-purity zinc powder
-
Red phosphorus powder
Procedure:
-
In an inert atmosphere glovebox, mix stoichiometric amounts of high-purity zinc powder and red phosphorus powder.
-
Place the mixture in a quartz ampoule.
-
Evacuate and seal the ampoule.
-
Heat the ampoule in a furnace to 600-800 °C for several hours.
-
Allow the ampoule to cool to room temperature.
-
The resulting product is crystalline this compound powder.
Electrode Preparation
This protocol outlines the preparation of a Zn₃P₂ electrode for electrochemical testing.[10][11]
Materials:
-
Synthesized Zn₃P₂ powder (active material)
-
Carbon black (conductive agent)
-
Polyvinylidene fluoride (B91410) (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Copper foil (current collector)
Procedure:
-
Mix the Zn₃P₂ powder, carbon black, and PVDF binder in a weight ratio of approximately 80:10:10.
-
Add NMP solvent to the mixture and stir until a homogeneous slurry is formed.
-
Coat the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80-120 °C for several hours to remove the solvent.
-
Punch circular electrodes from the dried foil for assembly into coin cells.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the redox behavior of the Zn₃P₂ electrode.
Experimental Setup:
-
Working Electrode: Prepared Zn₃P₂ electrode
-
Counter and Reference Electrode: Lithium metal
-
Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)
-
Cell: 2032-type coin cell
Procedure:
-
Assemble the coin cell in an argon-filled glovebox.
-
Connect the cell to a potentiostat.
-
Perform cyclic voltammetry scans within a potential window of 0.01 V to 3.0 V vs. Li/Li⁺.
-
Typical scan rates range from 0.1 mV/s to 1.0 mV/s.
-
Record the resulting current as a function of the applied potential.
Electrochemical Impedance Spectroscopy (EIS)
EIS is employed to study the impedance characteristics of the Zn₃P₂ electrode, providing insights into the resistance of different components.
Experimental Setup:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Assemble and connect the coin cell as described for CV.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a frequency range of 100 kHz to 0.01 Hz.
-
Record the impedance response of the cell.
-
The data is typically represented as a Nyquist plot (Z' vs. -Z'').
-
Fit the Nyquist plot to an equivalent circuit model to determine parameters such as Rsei and Rct.
Chronoamperometry
Chronoamperometry is used to study the nucleation and growth processes during the initial stages of lithiation or sodiation.
Experimental Setup:
-
Same as for Cyclic Voltammetry.
Procedure:
-
Assemble and connect the coin cell.
-
Apply a constant potential step to the working electrode. The potential is chosen to be in the region where the reduction (lithiation/sodiation) occurs, as determined from the CV curve.
-
Record the current response as a function of time.
-
The shape of the current-time transient provides information about the nucleation mechanism (e.g., instantaneous or progressive) and the diffusion of ions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Zinc Phosphides as Outstanding Sodium-Ion Battery Anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Galvanostatic intermittent titration technique (GITT) for Li-ion batteries | Metrohm [metrohm.com]
- 9. Synthesis and Characterization of Highly Crystalline this compound Nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mtixtl.com [mtixtl.com]
Methodological & Application
Application Notes: Zinc Phosphide for Rodent Control in Agriculture
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic compound widely employed as an acute, single-dose rodenticide in agricultural settings.[1][2] First registered for use in the United States in 1947, it is utilized to control a broad spectrum of field rodents, including voles, ground squirrels, pocket gophers, prairie dogs, and commensal rodents like rats and mice that damage crops.[3][4] Its efficacy, low cost, and favorable environmental profile, such as rapid degradation and low risk of secondary poisoning, make it a critical tool for managing large-scale rodent infestations.[2][5]
Mechanism of Action
The toxicity of zinc phosphide is not due to the compound itself, but to the generation of highly toxic phosphine (B1218219) gas (PH₃) upon ingestion.[3][6] In the acidic environment of a rodent's stomach, this compound reacts with acid and water to produce phosphine gas.[2][4]
Zn₃P₂ + 6HCl → 2PH₃ + 3ZnCl₂
This reaction is particularly effective in rodents as they are incapable of vomiting, ensuring the retention of the toxicant.[2][6] The liberated phosphine gas is rapidly absorbed into the bloodstream and distributed throughout the body, exerting its primary toxic effects on the cells of the heart, lungs, and liver.[1][7] Phosphine gas disrupts mitochondrial function by inhibiting cytochrome c oxidase, a key enzyme in the electron transport chain.[8][9] This blockage of cellular respiration prevents cells from producing energy (ATP), leading to widespread cell death, systemic hypoxia, and ultimately, the death of the animal, typically within hours of ingesting a lethal dose.[2][4][7]
Toxicological Data
This compound is classified as highly toxic via oral exposure.[3] The acute oral toxicity varies among rodent species.
| Species | Scientific Name | Acute Oral LD₅₀ (mg/kg) | Reference(s) |
| House Mouse | Mus musculus | 32.7 - 53 mg/kg | [1][8] |
| Norway Rat | Rattus norvegicus | 27 - 40 mg/kg | [1][10] |
| Black Rat | Rattus rattus | 21.3 mg/kg | [1][2] |
| Nutria | Myocaster coypus | 5.6 mg/kg | [8] |
| California Ground Squirrel | Spermophilus beecheyi | 16.8 mg/kg | [10] |
Efficacy and Bait Formulations
This compound is formulated into various baits, including pellets and treated grains (e.g., wheat, oats), typically at a concentration of 1.82% to 2% active ingredient.[4][11][12] Commercial formulations are designed to be palatable to rodents, often containing processed grains with high protein content to compete with natural food sources.[11][12]
Field studies have demonstrated high efficacy, with well-formulated baits achieving over 90% reduction in rodent populations within a single night.[1] For instance, a bait containing 25 g of this compound per kg of wheat is lethal to a 20g mouse after consuming a single grain.[2] However, efficacy can be influenced by the availability of alternative food sources, which may lead to sublethal dosing and subsequent bait aversion.[8][13] Therefore, application timing is crucial, ideally when alternative food is scarce.
Environmental Fate and Non-Target Effects
-
Environmental Fate: this compound degrades in moist soil and water, breaking down into phosphine gas and zinc ions.[6] The phosphine gas further oxidizes in the air, while zinc ions, a naturally occurring element, sorb to soil particles.[14] This rapid degradation minimizes the risk of long-term environmental contamination.[1]
-
Non-Target Organisms: The primary risk of this compound is through direct ingestion of bait by non-target animals (primary poisoning).[4] Birds, particularly galliforms and geese, are highly susceptible.[10][15] Formulations often use blackened grains to make them less attractive to birds.[1]
-
Secondary Poisoning: The risk of secondary poisoning to predators or scavengers that consume a poisoned rodent is considered low.[1][3] This is because this compound breaks down rapidly within the gastrointestinal tract of the poisoned animal, preventing bioaccumulation in tissues.[2][16] However, consumption of the GI tract of a freshly poisoned animal can pose a risk.[3]
Protocols
Protocol 1: Laboratory Evaluation of this compound Bait Efficacy (No-Choice Feeding Study)
This protocol is adapted from guidelines for laboratory testing of rodenticides and is designed to determine the potency of a this compound bait formulation.[17]
1. Objective: To determine the mortality rate of a target rodent species when presented with a this compound bait formulation as the sole food source.
2. Materials:
-
Target rodent species (e.g., Mus musculus, Rattus norvegicus), wild-caught or first-generation captive-bred.
-
Individual animal cages with wire mesh floors.
-
Food hoppers and water bottles.
-
Test bait (this compound formulation).
-
Standard laboratory rodent chow (for acclimation and observation periods).
-
Calibrated weighing scale (accurate to 0.1 g).
-
Personal Protective Equipment (PPE): gloves, lab coat, dust/mist filtering respirator.[15]
3. Methodology:
-
Acclimation (7 days):
-
House rodents individually in cages.
-
Provide ad libitum access to standard chow and water to allow for acclimatization to laboratory conditions.
-
-
Pre-Test (3 days):
-
Continue to provide standard chow.
-
Measure and record the daily food consumption and body weight of each animal to establish a baseline.
-
-
Test Period (24-48 hours):
-
Remove all standard chow.
-
Provide a weighed amount of the this compound test bait.
-
Ensure continuous access to water.
-
Record the amount of bait consumed daily.
-
-
Post-Test Observation (14 days):
-
Data Analysis:
-
Calculate the percentage of mortality for the test group.
-
Determine the average bait consumption (g) and the average toxicant consumed (mg/kg of body weight).
-
Protocol 2: Field Efficacy Assessment of this compound Bait Application
This protocol outlines a method for evaluating the efficacy of a this compound baiting program in an agricultural setting using a census of rodent activity before and after treatment.[19][20]
1. Objective: To quantify the reduction in rodent population activity following the application of this compound bait in a crop field.
2. Site Selection:
-
Select a site with a confirmed rodent infestation, representative of the agricultural area where the bait will be used.[17]
-
Establish a treated plot and a similar, non-adjacent untreated control plot to account for natural population fluctuations.
3. Methodology:
-
Preparation & Familiarization (3-5 days):
-
Pre-Treatment Census (4-7 days):
-
Conduct at least two independent measures of rodent activity.[19]
-
Method A: Census Bait Consumption:
-
Method B: Tracking Patches:
-
Place tracking patches (e.g., fine sand or talc (B1216) on a board) near baiting points.
-
Record the percentage of patches with rodent tracks each day.
-
-
-
Treatment (1-2 days):
-
Post-Treatment Lag Phase (2-3 days):
-
Allow time for the acute rodenticide to take effect.
-
-
Post-Treatment Census (4-7 days):
-
Repeat the census methods (bait consumption and tracking patches) used in the pre-treatment phase in both the treated and control plots.
-
-
Data Analysis:
-
Calculate the percent reduction in activity using the following formula for both census methods: % Efficacy = [1 - (Pre-Treatment Activity in Control * Post-Treatment Activity in Treated) / (Pre-Treatment Activity in Treated * Post-Treatment Activity in Control)] * 100
-
A high efficacy is indicated by a large reduction in bait consumption and tracking activity in the treated plot compared to the control.
-
Protocol 3: Analysis of this compound Residue in Soil
This protocol provides a general workflow for determining the concentration of this compound in soil samples, based on acid hydrolysis and detection of the resulting phosphine gas.
1. Objective: To quantify this compound residues in soil following a bait application.
2. Principle: Soil samples are treated with acid to hydrolyze any this compound present into phosphine gas. The amount of phosphine in the headspace of the reaction vessel is then quantified using gas chromatography (GC).[21]
3. Materials:
-
Soil sampling equipment (corers, augers).
-
Glass sample jars with airtight seals.
-
Reaction flasks (e.g., 500-mL Erlenmeyer flasks) with airtight septa.[21]
-
Sulfuric acid (H₂SO₄) solution (e.g., 10% v/v).[21]
-
Gas chromatograph (GC) equipped with a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).[21][22]
-
Gas-tight syringe.
-
This compound analytical standard.
4. Methodology:
-
Sample Collection:
-
Collect soil samples from the treated area at specified depths and time intervals post-application.
-
Place samples in sealed glass jars and transport to the laboratory, keeping them cool.
-
-
Sample Preparation and Hydrolysis:
-
Weigh a representative subsample of soil (e.g., 10-20 g) into a reaction flask.
-
Add a defined volume of the sulfuric acid solution to the flask to initiate hydrolysis.[21]
-
Immediately seal the flask to trap the evolved phosphine gas.
-
Allow the reaction to proceed for a set time at a controlled temperature to ensure complete hydrolysis.
-
-
Headspace Analysis:
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas from the reaction flask.
-
Inject the gas sample into the GC.
-
-
Quantification:
-
Prepare a calibration curve by hydrolyzing known amounts of a this compound standard and analyzing the resulting phosphine gas.
-
Quantify the concentration of phosphine in the soil sample by comparing the peak area from the GC analysis to the calibration curve.
-
Calculate the final concentration of this compound in the soil, expressed as mg/kg.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. storedgrain.com.au [storedgrain.com.au]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. This compound Fact Sheet [npic.orst.edu]
- 7. solutionsstores.com [solutionsstores.com]
- 8. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Prozap® this compound Pellets AG | Rodenticide Bait [neogen.com]
- 12. Product - ZP Rodent Bait AG [belllabs.com]
- 13. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. responsiblerodenticides.org [responsiblerodenticides.org]
- 15. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 16. hcpsl.com [hcpsl.com]
- 17. sanidad.gob.es [sanidad.gob.es]
- 18. npic.orst.edu [npic.orst.edu]
- 19. about.rrac.info [about.rrac.info]
- 20. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 21. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Zinc Phosphide Baits for Pest Control
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic compound widely utilized as an acute rodenticide for the control of various pest species in agricultural and urban environments.[1][2] Its efficacy stems from its rapid action, with death typically occurring within hours of ingestion following a single lethal dose.[1][3] This characteristic makes it particularly useful for achieving a swift reduction in pest populations.[3] However, challenges such as bait shyness, which can develop after a sub-lethal dose, necessitate careful formulation and application strategies to ensure optimal effectiveness.[4][5] These notes provide detailed protocols and data for researchers and professionals involved in the development and evaluation of zinc phosphide baits.
Mechanism of Action
Upon ingestion, this compound reacts with the acid and water present in the stomach of the target animal to produce highly toxic phosphine (B1218219) gas (PH₃).[6][7] This gas is rapidly absorbed into the bloodstream and distributed throughout the body, leading to systemic toxicity. The primary mechanism of cell death is the inhibition of the mitochondrial respiratory chain, which results in cellular hypoxia and damage to vital organs such as the liver, kidneys, and heart, ultimately leading to circulatory collapse and death.[7][8] Rodents are particularly susceptible because they lack the ability to vomit, preventing the expulsion of the toxicant.[1]
Caption: Mechanism of action of this compound following ingestion by a rodent.
Data on Bait Formulation and Efficacy
The effectiveness of a this compound bait is highly dependent on its composition. The bait matrix must be palatable to the target species to ensure consumption of a lethal dose, especially when alternative food sources are available.[9] Various additives can be used to increase attractiveness and consumption.[4]
Table 1: Summary of this compound Bait Formulations and Efficacy
| Bait Matrix & Additives | Zn₃P₂ Conc. | Target Pest | Efficacy / Outcome | Reference |
| Wheat Flour, Jaggery, Edible Oil | 3% | Rodents | Used as pellets for burrow baiting. | [10] |
| Wheat Flour, Dry Fish, Powdered Milk | 2% | Bandicota bengalensis | 90% mortality in lab studies. | [4] |
| Wheat Flour, Dry Fish | 2% | Bandicota bengalensis | 76-86% population reduction in field trials. | [4] |
| Rolled Oats, Sugar | Not Specified | Ground Squirrels | With pre-baiting, achieved 100% mortality for California ground squirrels. | [9] |
| Cereal-based | 2.0% - 2.5% | Various Rodents | As effective as existing 2% this compound and 0.005% bromadiolone (B606368) baits. | [11] |
| Sterilised Grain | 2.5% (25 g/kg) | House Mice | A single grain is lethal to a 20g mouse. | [1][7] |
| Wheat Grain | 5.0% (50 g/kg) | House Mice | Significantly more effective than 2.5% formulations in field trials. | [12] |
| Pellets | 2.0% | Gophers, Voles, Mice | Formulated with high-quality ingredients to compete with natural food sources. | [13] |
Table 2: Stability of this compound in Bait Formulations
| Bait Matrix | Condition | Time | Remaining Zn₃P₂ | Reference |
| Apple and Potato | Simulated baiting conditions | 99 days | >70% | [14] |
| Cabbage | Field conditions (-2 to -7 °C) | 48 hours | ~69% (31% reduction) | [5] |
| Possum Stomach Contents | In-situ degradation | 3.4 days | 50% (Half-life) | [15] |
Experimental Protocols
Protocol 1: Preparation of Cereal-Based this compound Bait
This protocol describes a general method for preparing a simple, effective this compound bait using common cereals.
Materials:
-
Cereal base (e.g., wheat flour, cracked corn, rolled oats): 960 g
-
Edible oil (e.g., vegetable oil, peanut oil): 20 g
-
This compound powder (80% concentrate or higher): 20-25 g
-
Binder/Attractant (optional, e.g., molasses, powdered sugar): 5-10 g
-
Mixing vessel, stirring rod/stick, protective gloves, dust mask, safety goggles.
Procedure:
-
Pre-baiting Preparation (if required): For pre-baiting, mix 980 g of cereal with 20 g of edible oil thoroughly. This plain bait is used to acclimatize rodents to the bait matrix before introducing the toxicant.[16]
-
Toxic Bait Preparation: a. In a well-ventilated area, weigh 960 g of the chosen cereal base into the mixing vessel. b. Add 20 g of edible oil to the cereal and mix thoroughly until the grains are evenly coated. The oil acts as a sticker for the this compound powder.[16] c. Carefully add 20-25 g of this compound powder to the oil-coated cereal.[16] d. If using an optional attractant like molasses, add it at this stage. e. Using a stick or stirring rod, mix the components until the black this compound powder is uniformly distributed on the cereal grains.[16]
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, a dust mask, and safety goggles, when handling this compound powder to prevent inhalation or skin contact. Prepare baits in a well-ventilated area.
-
Storage: Store the prepared bait in a cool, dry place in a clearly labeled, sealed container, inaccessible to children, pets, and non-target animals.[17]
Protocol 2: Laboratory Efficacy and Palatability Testing
This protocol outlines a two-choice feeding test to evaluate the acceptability and efficacy of a new bait formulation.
Materials:
-
Test animals (e.g., Bandicota bengalensis, Mus musculus).
-
Individual animal cages with separate food and water containers.
-
Test bait formulation and a standard plain bait (e.g., plain wheat grain).
-
Scale for weighing bait and animals.
Procedure:
-
Acclimatization: House animals individually and allow them to acclimatize to laboratory conditions for at least one week before the experiment.[4]
-
Pre-Treatment: Provide a known quantity of standard plain bait and water ad libitum for 3 days to establish a baseline consumption rate.
-
Two-Choice Test: a. For each animal, place two pre-weighed food cups in the cage. b. One cup contains 20 g of the this compound test bait. c. The second cup contains 20 g of the standard plain bait.[4] d. Place paper or a tray under the cage to collect any spillage.
-
Data Collection: a. Record the amount of each bait type consumed daily for 3 consecutive days. To calculate consumption, subtract the amount of bait remaining and the amount spilled from the initial weight.[4] b. Continue to provide plain bait after the 3-day test period until the experiment concludes. c. Monitor the animals daily for signs of toxicity and record mortality.
-
Analysis: Calculate the total consumption of each bait type and the percentage mortality for the test group. High consumption of the test bait relative to the plain bait indicates good palatability.
Protocol 3: Field Efficacy Assessment
This protocol describes a method for assessing the efficacy of this compound bait in a field setting using a census of rodent activity.
Materials:
-
Prepared this compound bait.
-
Plain, non-toxic bait for pre- and post-treatment census.
-
Paper or bait stations for placing bait.
Procedure:
-
Site Selection: Select a treatment area and a similar, untreated control area.
-
Pre-Treatment Census: a. Identify and plug all visible rodent burrows in the treatment and control areas.[16] b. After 24 hours, count the number of re-opened burrows to estimate the initial rodent activity level. c. Alternatively, place a known quantity of non-toxic bait (e.g., 10g) near active burrows and measure consumption over two nights to establish a baseline activity index.[4][11]
-
Bait Application: a. Place the prepared this compound bait (e.g., 10-15 g per burrow) at the entrance of each re-opened (active) burrow.[16] b. Baiting should be conducted in the evening. c. Repeat the bait application for 2-3 consecutive days, replacing any consumed bait.[4]
-
Post-Treatment Census: a. Approximately 4-5 days after the final bait application, repeat the census method used in Step 2 (either counting re-opened burrows or measuring non-toxic bait consumption).
-
Data Analysis and Safety: a. Calculate the percent reduction in rodent activity in the treatment area compared to the pre-treatment census and the control area. b. During the days following baiting, survey the area for any dead rodents and dispose of them by burying to minimize the risk of secondary poisoning to scavengers.[16]
Workflows and Logical Relationships
Experimental Workflow for Bait Development and Evaluation
The development of an effective rodenticide bait is a multi-stage process that begins with formulation and progresses through laboratory and field testing to ensure both efficacy and safety.
Caption: A workflow for the development and evaluation of this compound baits.
Mitigating Bait Shyness
Bait shyness, a learned aversion to a bait after consuming a sub-lethal dose, is a major factor limiting the long-term success of this compound.[18] Strategies to overcome this involve conditioning the target population and ensuring the initial dose is lethal.
References
- 1. storedgrain.com.au [storedgrain.com.au]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. baldwin.ucdavis.edu [baldwin.ucdavis.edu]
- 6. aphis.usda.gov [aphis.usda.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Increasing acceptance and efficacy of this compound rodenticide baits" by J. J. Johnston, D. L. Nolte et al. [digitalcommons.unl.edu]
- 10. Forestry :: Pest Management [agritech.tnau.ac.in]
- 11. scispace.com [scispace.com]
- 12. grdc.com.au [grdc.com.au]
- 13. Product - ZP Rodent Bait AG [belllabs.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. cazri.res.in [cazri.res.in]
- 17. neogen.com [neogen.com]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for the Analytical Detection of Zinc Phosphide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the detection and quantification of zinc phosphide (B1233454). The protocols are intended to guide researchers in selecting and implementing appropriate methods for their specific sample matrices and analytical needs.
Introduction to Zinc Phosphide Analysis
This compound (Zn₃P₂) is a potent rodenticide that poses a significant risk of toxicity to both target and non-target species, including humans.[1][2][3] Its primary mechanism of toxicity involves the release of highly toxic phosphine (B1218219) gas (PH₃) upon contact with acidic environments, such as the stomach.[2][3][4][5] This gas is then absorbed and disrupts mitochondrial respiration, leading to cell death.[3][4] Accurate and sensitive analytical methods are crucial for various applications, including forensic investigations of poisoning cases, monitoring of environmental contamination, and quality control in the formulation of rodenticide baits.[6][7][8]
The analytical detection of this compound can be approached directly by measuring the intact compound or, more commonly, indirectly by quantifying the phosphine gas produced upon its hydrolysis. Another indirect approach involves the determination of the zinc concentration in a sample.[6][9] The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
Analytical Techniques for this compound Detection
Several analytical techniques can be employed for the detection and quantification of this compound. The most common and well-established methods include gas chromatography, spectrophotometry, and electrochemical techniques.
Gas Chromatography (GC)
Gas chromatography is a highly sensitive and specific method for the determination of this compound.[10][11][12][13] The principle of this technique relies on the acid-induced hydrolysis of this compound to phosphine gas, which is then separated and detected by the gas chromatograph.
Key Features of GC Methods:
-
High Sensitivity: Capable of detecting trace amounts of this compound, with detection limits as low as 5 ng/g.[10][11]
-
High Specificity: When coupled with a mass spectrometer (GC-MS), it provides confirmatory analysis of phosphine.[12][13]
-
Versatility: Applicable to a wide range of matrices, including agricultural commodities, biological tissues, and environmental samples.[7][10]
Common detectors used for phosphine analysis include the flame photometric detector (FPD) and the nitrogen-phosphorus detector (NPD), both of which are highly sensitive to phosphorus-containing compounds.[10][11]
Spectrophotometry
Spectrophotometric methods offer a simpler and more accessible alternative for the indirect quantification of this compound by measuring the concentration of zinc.[14][15][16][17] These methods are based on the formation of a colored complex between zinc ions and a specific chromogenic agent. The intensity of the color, which is proportional to the zinc concentration, is then measured using a spectrophotometer.
Key Features of Spectrophotometric Methods:
-
Cost-Effective: Requires less expensive instrumentation compared to GC.
-
Simplicity: The experimental procedures are generally straightforward.
-
Indirect Measurement: It's important to note that this method measures total zinc and is not specific to this compound, which can be a limitation in matrices with high background levels of zinc.[12]
Electrochemical Sensors
Electrochemical sensors represent an emerging technology for the detection of various analytes. While specific sensors for this compound are not widely reported, the development of zinc oxide (ZnO) nanoparticle-based sensors for other compounds suggests the potential for creating selective and sensitive electrochemical methods for zinc or phosphide ions.[18][19][20][21]
Potential Advantages of Electrochemical Sensors:
-
Portability: Suitable for on-site and rapid screening.
-
High Sensitivity: Can achieve low detection limits.
-
Rapid Analysis: Provides real-time or near-real-time results.
Quantitative Data Summary
The following tables summarize the quantitative data for the different analytical techniques used for this compound detection.
Table 1: Gas Chromatography (GC) Methods for this compound (as Phosphine) Detection
| Parameter | Agricultural Commodities[10][11] | Range Vegetation[7] | Corn Matrices[22] |
| Limit of Detection (LOD) | 5 ng/g (0.005 µg/g) | 0.01 µg/g | 0.5 - 0.8 ppb |
| Practical Quantitation Limit (PQL) | 0.05 µg/g | Not Reported | Not Reported |
| Recovery | >70% for fortifications of 10-200 ppb | Not Reported | >70% for fortifications of 10-200 ppb |
| Detector | Thermionic Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) | Flame Photometric Detector (FPD) | Flame Photometric Detector (FPD) |
Table 2: Spectrophotometric Methods for Zinc Determination
| Parameter | Pharmaceutical Formulations (Acacia catechu reagent)[14] | Pharmaceutical Samples (8-Hydroxyquinoline)[17] |
| Linearity Range | 5–25 µg/mL | 1-5 mg/mL |
| Limit of Detection (LOD) | Not Reported | 0.381 mg/mL |
| Limit of Quantification (LOQ) | Not Reported | 1.156 mg/mL |
| Recovery | Not Reported | 97.50% - 99.91% |
| Wavelength (λmax) | 550 nm | 384 nm |
Experimental Protocols
Protocol 1: Determination of this compound in Agricultural Commodities by Gas Chromatography
This protocol is based on the method described by Corley et al. for the analysis of this compound in various agricultural food commodities.[10][11]
1. Principle: this compound in the sample is hydrolyzed with sulfuric acid to generate phosphine gas. The phosphine is trapped in an organic solvent (toluene) and then quantified by gas chromatography with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD).[10][11]
2. Reagents and Materials:
-
This compound standard
-
Toluene (B28343), analytical grade
-
Sulfuric acid (H₂SO₄), 5N and 1N solutions
-
Propylene (B89431) glycol
-
Volatile Organic Analysis (VOA) vials
-
Gas chromatograph equipped with an NPD or FPD
3. Standard Preparation:
-
Prepare a 1000 µg/mL stock standard of this compound in propylene glycol.
-
Prepare working standards by diluting the stock standard in toluene within the VOA vials containing sulfuric acid.
4. Sample Preparation:
-
Weigh 10 g of the homogenized sample into a VOA vial (1 g for high-moisture matrices like grass and spinach).[10]
-
Add 10 mL of toluene to the vial.
-
Add 20 mL of 5N H₂SO₄ (or 1N H₂SO₄ for certain matrices like berries).[10]
-
Immediately cap the vial tightly.
5. Extraction:
-
Mix the vials on a rotary mixer for 1-1.5 hours.
-
Centrifuge the vials for 10 minutes at 1800-1900 rpm to break any emulsion.
6. GC Analysis:
-
Transfer the toluene layer to a GC vial.
-
Inject an aliquot (e.g., 4 µL) of the toluene extract into the GC.
-
GC Conditions (Example):
-
Column: Appropriate for phosphine analysis (e.g., a non-polar or low-polarity column).
-
Injector Temperature: 200 °C
-
Oven Temperature Program: Isothermal at a low temperature (e.g., 50 °C) as phosphine has a very short retention time.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen
-
7. Quantification:
-
Construct a calibration curve by plotting the peak area of the phosphine standard against its concentration.
-
Determine the concentration of phosphine in the sample from the calibration curve and calculate the corresponding concentration of this compound.
Protocol 2: Spectrophotometric Determination of Zinc in Pharmaceutical Formulations
This protocol is a generalized procedure based on the principles of spectrophotometric analysis of zinc.[14][17]
1. Principle: Zinc ions in the sample react with a chromogenic reagent to form a colored complex. The absorbance of this complex is measured at a specific wavelength and is proportional to the zinc concentration.
2. Reagents and Materials:
-
Zinc standard solution
-
Chromogenic reagent (e.g., 8-Hydroxyquinoline or a natural reagent from Acacia catechu leaves).[14][17]
-
Buffer solution to maintain optimal pH.
-
UV-Visible Spectrophotometer.
3. Standard Preparation:
-
Prepare a stock solution of a known zinc salt (e.g., zinc sulfate).
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical formulation.
-
Dissolve the sample in a suitable solvent (e.g., dilute acid or water).
-
Filter the solution if necessary to remove any insoluble excipients.
-
Dilute the sample solution to bring the zinc concentration within the linear range of the assay.
5. Color Development:
-
To an aliquot of the sample solution and each standard, add the chromogenic reagent and the buffer solution.
-
Allow the color to develop for a specified period.
6. Spectrophotometric Measurement:
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) against a reagent blank.
7. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of zinc in the sample from the calibration curve.
Visualizations
This compound Toxicity Pathway
The following diagram illustrates the mechanism of this compound toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. npic.orst.edu [npic.orst.edu]
- 4. This compound Technical Fact Sheet [npic.orst.edu]
- 5. Zinc poisoning | PPTX [slideshare.net]
- 6. jistox.in [jistox.in]
- 7. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 8. researchgate.net [researchgate.net]
- 9. Zinc as a marker in viscera of suspected metal phosphide poisoning: a study by neutron activation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diagnosis of this compound poisoning in chickens using a new analytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining trace amounts of zinc in environmental and biological samples using solid-phase spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. mdpi.com [mdpi.com]
- 20. Electrochemical paper-based immunosensor engineered with zinc oxide-nanoflower structures for the detection of field isolated Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Zinc oxide thin film based nonenzymatic electrochemical sensor for the detection of trace level catechol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for Neutron Activation Analysis of Zinc in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutron Activation Analysis (NAA) is a highly sensitive and accurate nuclear analytical technique used for determining the elemental composition of a wide variety of materials. It is particularly well-suited for the quantification of trace elements, such as zinc, in biological matrices like tissue samples. This non-destructive or minimally destructive method offers high specificity and freedom from chemical reagent contamination, making it an invaluable tool in toxicology, nutritional studies, and drug development research.
The principle of NAA involves the bombardment of a sample with neutrons, typically in a nuclear reactor. This process induces certain stable isotopes of the elements within the sample to become radioactive. As these newly formed radioisotopes decay, they emit characteristic gamma rays. The energy of these gamma rays is unique to each element, acting as a "fingerprint" for its identification, while the intensity of the gamma-ray emission is proportional to the concentration of the element in the sample.
For zinc analysis, the most commonly utilized nuclear reactions involve the activation of stable zinc isotopes to produce radioactive isotopes, primarily ⁶⁵Zn and ⁶⁹ᵐZn.
This document provides detailed application notes and experimental protocols for the determination of zinc in tissue samples using both Instrumental Neutron Activation Analysis (INAA) and Radiochemical Neutron Activation Analysis (RNAA).
Data Presentation: Zinc Concentrations in Human Tissues
The following table summarizes the reported concentrations of zinc in various human tissues determined by Neutron Activation Analysis and other quantitative methods. It is important to note that concentrations can vary based on factors such as age, diet, and health status.
| Tissue | Zinc Concentration (µg/g wet weight) | Zinc Concentration (µg/g dry weight) | References |
| Brain | 11 - 25 | - | [1][2] |
| Kidney | 55 | 170 ± 57 | [1][3] |
| Liver | 58 | 280 ± 178 | [1][3] |
| Lung | 17 | 64 ± 16 | [1][3] |
| Pancreas | 33.3 | 100 - 250 | [1][4] |
| Spleen | 15 | 69 ± 13 | [1][3] |
| Prostate | ~150 | - | [5] |
| Skeletal Muscle | 51 | - | [1] |
| Bone | 100 | - | [1] |
Experimental Protocols
Two primary methodologies are presented for the analysis of zinc in tissue samples by Neutron Activation Analysis:
-
Instrumental Neutron Activation Analysis (INAA): A non-destructive technique where the irradiated sample is analyzed directly without any chemical processing.
-
Radiochemical Neutron Activation Analysis (RNAA): This method involves the chemical separation of the element of interest (zinc) from the irradiated sample matrix to remove interfering radionuclides, thereby enhancing sensitivity and accuracy.
Protocol 1: Instrumental Neutron Activation Analysis (INAA)
This protocol is suitable for the routine analysis of zinc in tissue samples where expected concentrations are above the detection limit of the instrument and interferences from other elements are minimal.
1. Sample Preparation
-
1.1. Tissue Collection and Handling: To avoid external contamination, use high-purity quartz or titanium instruments for tissue dissection.
-
1.2. Homogenization: Homogenize the tissue sample to ensure uniformity. This can be done using a Teflon-coated or ceramic homogenizer.
-
1.3. Washing (Optional): If surface contamination is a concern, briefly rinse the tissue with high-purity deionized water. Avoid prolonged washing to prevent leaching of elements.
-
1.4. Freeze-Drying (Lyophilization): Freeze-dry the tissue sample to a constant weight to remove water content. This allows for the determination of zinc concentration on a dry weight basis, which is often more consistent.
-
1.5. Weighing and Encapsulation:
-
Accurately weigh approximately 100-300 mg of the dried and homogenized tissue sample.
-
Transfer the weighed sample into a high-purity polyethylene (B3416737) or quartz vial.
-
Heat-seal the vial.
-
-
1.6. Standard Preparation:
-
Prepare a zinc standard by pipetting a known amount of a certified zinc standard solution onto a high-purity filter paper or into a vial containing a matrix that mimics the sample (e.g., cellulose (B213188) powder).
-
Dry and seal the standard vial in the same manner as the samples.
-
2. Irradiation
-
2.1. Reactor Irradiation: Place the encapsulated samples and standards in an irradiation container ("rabbit").
-
2.2. Irradiation Parameters:
-
Neutron Flux: Irradiate the samples in a thermal neutron flux of approximately 1 x 10¹³ to 5 x 10¹³ n/cm²·s.
-
Irradiation Time: The irradiation time will depend on the neutron flux and the expected zinc concentration. A typical irradiation time for zinc analysis in tissues is 4 to 8 hours.
-
3. Post-Irradiation Handling and Decay
-
3.1. Cooling/Decay Period: After irradiation, allow the samples to decay for a period to reduce the activity of short-lived interfering radionuclides, particularly from the matrix elements like sodium (²⁴Na).
-
For the measurement of ⁶⁹ᵐZn (half-life: 13.76 hours), a decay time of 1-2 days is appropriate.
-
For the measurement of ⁶⁵Zn (half-life: 244.26 days), a longer decay period of 2-4 weeks is recommended to allow for the decay of most interfering short- and medium-lived radionuclides.[6]
-
4. Gamma-Ray Spectrometry
-
4.1. Detector System: Use a high-purity germanium (HPGe) detector coupled to a multichannel analyzer for gamma-ray counting. The HPGe detector offers excellent energy resolution, which is crucial for resolving complex gamma-ray spectra.
-
4.2. Counting:
-
Place the irradiated sample at a reproducible distance from the detector.
-
Acquire the gamma-ray spectrum for a sufficient counting time to obtain good statistical accuracy for the zinc photopeaks. Counting times can range from 30 minutes to several hours.
-
-
4.3. Data Analysis:
-
Identify and quantify the characteristic gamma-ray peaks for the zinc isotopes:
-
⁶⁵Zn: 1115.5 keV[7]
-
⁶⁹ᵐZn: 438.6 keV
-
-
Calculate the concentration of zinc in the sample by comparing the net peak areas of the samples to those of the co-irradiated standards.
-
Protocol 2: Radiochemical Neutron Activation Analysis (RNAA)
This protocol is recommended for the analysis of very low concentrations of zinc in tissue samples or in matrices with significant spectral interferences.
1. Sample Preparation and Irradiation
-
Follow steps 1.1 to 2.2 as described in the INAA protocol.
2. Post-Irradiation Chemical Separation
-
2.1. Sample Dissolution:
-
After an appropriate decay period (typically 1-2 days), transfer the irradiated tissue sample from the vial to a beaker.
-
Add a known amount of inactive zinc carrier (e.g., 10-20 mg of zinc as a standard solution) to monitor the chemical yield of the separation process.
-
Digest the sample using a mixture of concentrated nitric acid (HNO₃) and perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) with hydrogen peroxide (H₂O₂) under heating until a clear solution is obtained. Caution: Perchloric acid is a strong oxidizing agent and must be handled with extreme care in a designated fume hood.
-
-
2.2. Anion Exchange Chromatography for Zinc Separation:
-
2.2.1. Column Preparation:
-
Prepare a chromatography column with a strongly basic anion exchange resin (e.g., Dowex 1-X8, 100-200 mesh).
-
Condition the resin by washing it with 2M hydrochloric acid (HCl).
-
-
2.2.2. Sample Loading:
-
Evaporate the digested sample solution to near dryness and redissolve the residue in 2M HCl.
-
Load the sample solution onto the conditioned anion exchange column. In 2M HCl, zinc forms a stable anionic chloro-complex ([ZnCl₄]²⁻) which is retained by the resin, while many interfering elements such as alkali metals, alkaline earth metals, and some transition metals are not retained and pass through the column.
-
-
2.2.3. Elution of Interferences:
-
Wash the column with several column volumes of 2M HCl to ensure the complete removal of non-retained interfering ions.
-
-
2.2.4. Elution of Zinc:
-
Elute the retained zinc from the column by washing with a dilute acid solution, such as 0.005M HCl, or with deionized water. In this low chloride concentration medium, the anionic zinc complex dissociates, and the cationic Zn²⁺ is released from the resin.
-
-
2.2.5. Yield Determination:
-
Determine the chemical yield of the separation process by measuring the recovery of the added zinc carrier in the final eluted solution using a technique like atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).
-
-
3. Gamma-Ray Spectrometry
-
Follow steps 4.1 to 4.3 as described in the INAA protocol, using the purified zinc fraction for counting. The resulting gamma-ray spectrum will be significantly cleaner, with a lower background and reduced interferences, allowing for a more accurate and sensitive measurement of the ⁶⁵Zn and/or ⁶⁹ᵐZn photopeaks.
Mandatory Visualizations
Experimental Workflow for INAA of Zinc in Tissue
Caption: Workflow for Instrumental Neutron Activation Analysis (INAA) of zinc.
Experimental Workflow for RNAA of Zinc in Tissue
Caption: Workflow for Radiochemical Neutron Activation Analysis (RNAA) of zinc.
Signaling Pathway: Principle of Neutron Activation Analysis
Caption: Principle of Neutron Activation Analysis for zinc determination.
References
- 1. Zinc Deficiency: A Potential Hidden Driver of the Detrimental Cycle of Chronic Kidney Disease and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Important Role of Zinc in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc concentrations in human tissues. Liver zinc in carcinoma and severe liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc in Human Health and Infectious Diseases [mdpi.com]
- 5. Zinc in Specialized Secretory Tissues: Roles in the Pancreas, Prostate, and Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiochemical neutron activation analysis of zinc isotopes in human blood, urine, and feces for in vivo tracer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Application Note: Determination of Phosphine Gas by Gas Chromatography
Introduction
Phosphine (B1218219) (PH₃) is a highly toxic gas widely used as a fumigant for the preservation of stored products such as grains, nuts, and dried foods.[1][2][3][4] Due to its toxicity, monitoring residual phosphine levels is crucial to ensure food safety and occupational health. Gas chromatography (GC) is a robust and sensitive analytical technique for the determination of phosphine residues.[5] This application note details various GC-based methods for the quantification of phosphine in diverse matrices, intended for researchers, scientists, and professionals in drug development and food safety.
Principle of Detection
The fundamental principle involves the separation of phosphine from other volatile components in a sample matrix using a GC column. Following separation, a specific detector quantifies the phosphine concentration. Common detection methods include Mass Spectrometry (MS), Nitrogen-Phosphorus Detection (NPD), and Flame Photometric Detection (FPD).[1][4][6] Headspace sampling is the preferred technique for introducing the volatile phosphine into the GC system, minimizing matrix interference.[1][2][3][7][8][9]
Quantitative Data Summary
The following tables summarize the performance of different GC methodologies for phosphine determination, compiled from various studies.
Table 1: GC-MS and GC-MS/MS Methods
| Parameter | GC-MS | GC-MS/MS |
| Limit of Quantification (LOQ) | 0.005 ppm (5 ng/g)[3][7] | 1.38 µg/kg[8] |
| Limit of Detection (LOD) | 0.46 µg/kg[8] | Not Reported |
| Linearity Range | 0.25 - 5.00 µg/L[8] | Not Reported |
| Recovery | 90.29%[8] | 80 - 110%[7] |
| Relative Standard Deviation (RSD) | 4.54%[8] | 6.3% - 7.6%[8] |
| Matrices | Tobacco, Dried Foods[4][8][9][10] | Rice, Red Chili Powder[7] |
Table 2: GC-NPD and GC-FPD Methods
| Parameter | GC-NPD | GC-FPD |
| Limit of Quantification (LOQ) | 0.001 mg/kg[1] | ~0.3 µg/kg[4] |
| Limit of Detection (LOD) | 0.03 ppb (V/V) in air[11] | ≈0.36–0.43 ng/mL[12] |
| Linearity Range | 3 - 83 pg[1] | 1 ng/mL - 10 µg/mL[12] |
| Recovery | Not Reported | Not Reported |
| Relative Standard Deviation (RSD) | Not Reported | Not Reported |
| Matrices | Stored Products, Air[1][11] | Dried Commodities[4] |
Experimental Protocols
Protocol 1: Headspace GC-MS for Phosphine in Food Samples
This protocol is adapted from methodologies for analyzing phosphine in various food matrices.[3][7][8]
1. Sample Preparation:
-
Weigh 1 to 3 grams of the homogenized solid sample into a headspace vial.[9] For lumpy samples, grinding is recommended.[9]
-
Add 7 mL of deionized water and shake the vial vigorously.[9]
-
Add 15 mL of 5% sulfuric acid to the vial to facilitate the release of phosphine from the matrix.[3]
-
Immediately seal the vial with a crimp cap.[7] The time between adding the acid and sealing should be minimized to prevent analyte loss.[9]
2. Headspace Incubation:
-
Place the sealed vial in the headspace autosampler.
-
Incubate the vial at a temperature between 65 °C and 80 °C for 10 to 20 minutes with agitation.[3][4] Optimal conditions may vary depending on the matrix and instrumentation.[3]
3. GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.[7]
-
Column: HP-PLOT/Q+PT capillary column (30 m x 0.32 mm, 20 µm film thickness) or equivalent.[3][13]
-
Carrier Gas: Helium at a constant flow of approximately 2.2 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 3 minutes.
-
Ramp 1: 10 °C/min to 100 °C.
-
Ramp 2: 35 °C/min to 200 °C, hold for 4 minutes.[9]
-
-
Injection: Use a heated gas-tight syringe to inject 2000 µL of the headspace into the GC inlet.[4] A split ratio of 5:1 is common.[9]
-
MS Detector:
4. Calibration and Quantification:
-
Prepare a stock standard of phosphine gas in nitrogen.
-
Create a series of calibration standards by injecting known volumes of the stock standard into empty headspace vials containing the same acid solution used for the samples.
-
Analyze the standards under the same conditions as the samples.
-
For accurate quantification, especially in complex matrices, the standard addition method is recommended.[3]
Protocol 2: GC with Nitrogen-Phosphorus Detector (NPD) for Phosphine Analysis
This protocol is based on the analysis of phosphine in stored products.[1]
1. Sample Preparation:
-
Follow the same headspace sample preparation as described in Protocol 1.
2. GC-NPD Analysis:
-
GC System: Pye Unicam PU4550 or equivalent.[1]
-
Column: J&W GS-Q capillary column (30 m x 530 µm i.d.).[1]
-
Carrier Gas: Helium at a constant flow of approximately 11 mL/min.[1]
-
Temperatures:
-
Injection: Manual injection of 100 µL of the headspace using a gastight syringe.[1]
3. Calibration and Quantification:
-
Prepare calibration curves by injecting 10-100 µL of a phosphine standard gas.[1]
-
Bracket sample injections with calibration standards to ensure accuracy.[1]
Visualizations
Caption: Experimental workflow for phosphine gas determination by GC.
Caption: Logical flow for data analysis in phosphine quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development for the determination of phosphine residues in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournal.cvuas.de [ejournal.cvuas.de]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Gas-chromatographic determination of phosphine in ambient air - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov.tw [fda.gov.tw]
synthesis of zinc phosphide thin films for solar cells
An Application Note and Protocol for the Synthesis of Zinc Phosphide (B1233454) Thin Films for Solar Cell Applications
Introduction
Zinc phosphide (Zn₃P₂) has emerged as a highly promising semiconductor material for next-generation photovoltaic applications. Composed of earth-abundant and non-toxic elements, Zn₃P₂ presents a sustainable alternative to conventional thin-film materials.[1] Its key advantages for solar energy conversion include a near-optimal direct bandgap of approximately 1.5 eV, a strong optical absorption coefficient (>10⁴ cm⁻¹) in the visible spectrum, and long minority carrier diffusion lengths (5–10 μm).[2][3][4] These properties make it an ideal candidate for efficient light absorption in thin-film solar cell architectures.
Despite its potential, the record power conversion efficiency for Zn₃P₂-based solar cells has remained around 6% for several decades, indicating challenges in material synthesis and device fabrication.[4][5] Recent advancements in various deposition techniques have renewed interest in overcoming these hurdles. This document provides an overview of common synthesis methods for Zn₃P₂ thin films, detailed experimental protocols, and a summary of reported device performance to guide researchers in the field.
Data Presentation: Comparison of Synthesis Methods
The selection of a synthesis technique significantly impacts the structural, optical, and electrical properties of the resulting Zn₃P₂ thin films and, consequently, the performance of the solar cell. The following tables summarize key parameters and outcomes for various deposition methods.
Table 1: Comparison of Common Zn₃P₂ Thin Film Synthesis Methods
| Synthesis Method | Precursors / Source Material | Substrate Examples | Key Deposition Parameters | Resulting Film Properties & Notes |
| Chemical Vapor Deposition (CVD) | Elemental Zinc (Zn), Phosphine (B1218219) (PH₃)[6] | Mica, Glass[6] | Substrate Temperature: 500-700°C; Atmospheric Pressure[6] | Produces uniform, continuous films with low resistivity (400-1000 Ω·cm).[6] Growth rate is temperature-dependent.[6] |
| RF Sputtering | Zinc (Zn) target in Ar/PH₃ atmosphere | Glass, Silicon[7] | RF Power: 40 W; Base Pressure: ~1x10⁻⁴ Torr; Room Temperature[8] | Can produce amorphous films. An optical gap of 1.60 eV has been reported for amorphous films. |
| Thermal Evaporation | Solid Zn₃P₂ source | Mica, Metallized substrates[9][10] | High vacuum environment; Source and substrate temperature control[11] | Close-spaced vapor transport is a variant used to deposit polycrystalline films.[9] Can produce both amorphous and crystalline films.[10] |
| Molecular Beam Epitaxy (MBE) | Elemental Zinc (Zn), Phosphorus (P₂) | Graphene on SiO₂/Si[12] | Substrate Temperature: 150-170°C; Zn BEP: 5.2x10⁻⁷ Torr; P₂ BEP: 7.5x10⁻⁷ Torr[12] | Allows for van der Waals epitaxy on substrates like graphene, forming highly textured films.[12] |
| Pulsed Laser Deposition (PLD) | Solid Zn₃P₂ target | Not specified | Laser Fluence: 1-3 J/cm² | Can produce highly resistive amorphous films, which can be converted to polycrystalline via annealing (~400°C).[5] |
| Solution Processing (Nanocrystals) | Dimethylzinc, Tri-n-octylphosphine[13][14] | ITO-coated glass | Synthesis of colloidal nanocrystals followed by layer-by-layer deposition[13] | Produces films from ~8 nm nanocrystals; quantum confinement can increase the optical bandgap.[13][14] |
Table 2: Summary of Photovoltaic Performance for Various Zn₃P₂-Based Solar Cell Architectures
| Device Structure | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Efficiency (η) | Notes |
| Mg/Zn₃P₂ (thin film) | - | - | - | 4.3% | Schottky barrier device on polycrystalline thin film.[9] |
| Mg/Zn₃P₂ (bulk) | - | - | - | 6.0% | Record efficiency, Schottky junction on multi-crystalline wafers.[5] |
| ITO/Zn₃P₂ | 0.24 - 0.32 | 13 - 26 | - | up to 1.1% | Heterojunction fabricated by RF sputtering of ITO.[15] |
| ZnO/Zn₃P₂ | 0.38 | 4.6 | - | ~2.0% | Heterojunction prepared by sputter deposition of ZnO.[15][16] |
| ITO/Zn₃P₂/InP | 0.529 | - | - | 4.4% | Polycrystalline Zn₃P₂/InP heterojunction with an ITO top contact.[2] |
| Au/Zn₃P₂/TiO₂/ITO | - | - | - | 15-20% (Simulated) | Proposed novel heterojunction design with potential for high efficiency.[1] |
| ITO/ZnO/Zn₃P₂ (nanocrystal)/MoO₃/Ag | - | - | - | - | Nanocrystal-based device showed strong photosensitivity and rectification.[13][14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for three common Zn₃P₂ thin film synthesis techniques. These are generalized procedures and may require optimization based on the specific equipment and desired film characteristics.
Protocol 1: Chemical Vapor Deposition (CVD) of Zn₃P₂
This protocol is based on the atmospheric pressure CVD method using elemental zinc and phosphine.[6]
1. Substrate Preparation: 1.1. Clean substrates (e.g., glass or mica) by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. 1.2. Dry the substrates using a nitrogen (N₂) gun and heat them on a hotplate at 120°C for 10 minutes to remove residual moisture.
2. Reactor Setup and Deposition: 2.1. Place the cleaned substrates into the deposition zone of the quartz tube reactor. 2.2. Load high-purity elemental zinc into a quartz boat and place it in the upstream heating zone (source zone). 2.3. Purge the entire system with high-purity helium or argon gas for at least 30 minutes to remove oxygen and moisture. 2.4. Heat the substrate zone to the desired deposition temperature (e.g., 550°C).[6] 2.5. Heat the zinc source to a temperature sufficient to achieve the desired vapor pressure (e.g., 400-500°C). 2.6. Once temperatures are stable, introduce a mixture of phosphine (PH₃, e.g., 5% in H₂) and a carrier gas (e.g., helium) into the reactor. The phosphine typically passes through a cracking chamber heated to a high temperature (e.g., 750-850°C) to decompose it into P₂/P₄ and H₂ before it reaches the deposition zone. 2.7. The gaseous zinc and phosphorus species react on the heated substrate surface to form a Zn₃P₂ thin film. 2.8. Maintain the deposition for the desired duration to achieve the target film thickness.
3. System Cool-Down and Film Retrieval: 3.1. After deposition, stop the flow of phosphine and turn off the heat to the zinc source. 3.2. Keep the carrier gas flowing while the reactor cools down to room temperature to prevent film oxidation. 3.3. Once cooled, turn off the substrate heater and stop the carrier gas flow. 3.4. Carefully remove the coated substrates from the reactor for characterization.
Protocol 2: RF Magnetron Sputtering of Zn₃P₂
This protocol describes a reactive sputtering process to deposit Zn₃P₂ films.
1. Substrate and Target Preparation: 1.1. Clean the substrates as described in Protocol 1 (Step 1.1-1.2). 1.2. Install a high-purity zinc (Zn) target in the RF magnetron sputtering gun.
2. Sputtering Deposition Process: 2.1. Mount the cleaned substrates onto the substrate holder in the sputtering chamber. 2.2. Evacuate the chamber to a base pressure below 5x10⁻⁶ Torr to minimize contaminants. 2.3. Introduce high-purity argon (Ar) gas into the chamber to act as the sputtering gas, setting the working pressure (e.g., 5-20 mTorr). 2.4. To clean the target surface, pre-sputter the zinc target for 10-15 minutes with the shutter closed. 2.5. Introduce the reactive gas, phosphine (PH₃), into the chamber at a controlled flow rate. The Ar:PH₃ flow ratio is a critical parameter for achieving stoichiometric films. 2.6. Open the shutter and apply RF power (e.g., 40-100 W) to the target to initiate the plasma and begin deposition onto the substrates.[8] The substrate can be kept at room temperature or heated to control film crystallinity. 2.7. Continue deposition until the desired film thickness is achieved.
3. Post-Deposition: 3.1. Close the shutter, turn off the RF power, and stop the gas flow. 3.2. Allow the substrates to cool to room temperature before venting the chamber with nitrogen. 3.3. Remove the coated substrates for analysis or further processing (e.g., annealing).
Protocol 3: Vacuum Thermal Evaporation of Zn₃P₂
This protocol outlines the deposition of Zn₃P₂ films from a solid source via thermal evaporation.[10][11]
1. Substrate and Source Preparation: 1.1. Prepare substrates as described in Protocol 1 (Step 1.1-1.2). 1.2. Load high-purity Zn₃P₂ powder or chunks into a suitable evaporation source, such as a tungsten or molybdenum boat.
2. Evaporation Process: 2.1. Place the cleaned substrates in a holder positioned directly above the evaporation source. 2.2. Evacuate the chamber to a high vacuum (e.g., < 1x10⁻⁵ Torr) to ensure a long mean free path for the evaporated molecules.[11] 2.3. Gradually increase the current supplied to the evaporation boat to heat the Zn₃P₂ source material. 2.4. Heat the source until it begins to sublimate/evaporate. The deposition rate can be monitored in real-time using a quartz crystal microbalance. 2.5. The evaporated material travels in a line-of-sight path and condenses on the cooler substrate, forming a thin film.[11] 2.6. Continue the process until the desired film thickness is reached.
3. System Shutdown: 3.1. Ramp down the current to the source to stop evaporation. 3.2. Allow the source and substrates to cool completely under vacuum. 3.3. Vent the chamber with an inert gas like nitrogen and retrieve the samples.
Visualization of Experimental Workflow
The successful fabrication of a Zn₃P₂ solar cell involves a multi-step process from initial material synthesis to final device testing. The following diagram illustrates a typical experimental workflow.
References
- 1. lmpv.nl [lmpv.nl]
- 2. lmpv.nl [lmpv.nl]
- 3. Towards Quantitative Terahertz Characterisation of this compound Thin Films for Photovoltaic Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Showcasing the optical properties of monocrystalline this compound thin films as an earth-abundant photovoltaic absorber - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00922B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Surface Characterization of Zinc Selenide Thin Films Obtained by RF co-sputtering -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 8. mdpi.com [mdpi.com]
- 9. Zn3P2 Thin-Film Solar Cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solution-processed this compound (α-Zn3P2) colloidal semiconducting nanocrystals for thin film photovoltaic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 16. pubs.aip.org [pubs.aip.org]
Application of Zinc Phosphide (Zn₃P₂) in Semiconductor Devices
Abstract
Zinc phosphide (B1233454) (Zn₃P₂) is re-emerging as a highly promising semiconductor material for next-generation optoelectronic devices, particularly for low-cost, high-efficiency photovoltaics.[1] Composed of earth-abundant elements, Zn₃P₂ presents a sustainable alternative to many conventional thin-film materials.[2][3] Its key advantages include a near-optimal direct bandgap of approximately 1.5 eV, a very high optical absorption coefficient (>10⁴ cm⁻¹), and a long minority carrier diffusion length (5-10 µm), which are ideal for solar cell applications.[1][4][5][6] This document provides a detailed overview of the material properties of Zn₃P₂, experimental protocols for its synthesis and device fabrication, and a summary of its performance in semiconductor applications.
Core Physical and Electronic Properties of Zinc Phosphide
Zn₃P₂ possesses a unique combination of electronic and physical properties that make it suitable for photovoltaic and other semiconductor devices. The material is intrinsically p-type, a characteristic attributed to the low formation energy of zinc vacancies and phosphorus interstitials.[3][7] A summary of its key properties is presented below.
| Property | Value | References |
| Chemical Formula | Zn₃P₂ | [1] |
| Crystal Structure | Tetragonal, tP40 | [1][8][9] |
| Direct Bandgap | ~1.5 eV | [1][3][4] |
| Indirect Bandgap | ~1.38 eV | [4][10] |
| Absorption Coefficient | > 10⁴ - 10⁵ cm⁻¹ in the visible spectrum | [3][4][6] |
| Minority Carrier Diffusion Length | 5 - 10 µm | [4][6] |
| Intrinsic Doping | p-type | [3][7] |
| Hole Mobility (Thin Films) | 10 - 300 cm²/Vs at 300 K | [7] |
| Molar Mass | 258.12 g/mol | [1] |
| Density | 4.55 g/cm³ | [1] |
| Melting Point | 1,160 °C | [1] |
Experimental Protocols
Protocol for Synthesis of Colloidal Zn₃P₂ Nanocrystals
This protocol describes a solution-processed method for synthesizing crystalline Zn₃P₂ nanoparticles, which can be used to fabricate thin films via layer-by-layer deposition.[8][11]
Materials:
-
Dimethylzinc (B1204448) (Zn(CH₃)₂)
-
Tri-n-octylphosphine (TOP)
-
Anhydrous toluene (B28343) (solvent)
-
Anhydrous methanol (B129727) (for precipitation)
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Precursor Preparation: In an inert atmosphere glovebox, prepare a stock solution of dimethylzinc in anhydrous toluene.
-
Reaction Setup: In a three-neck flask connected to a Schlenk line, add tri-n-octylphosphine (TOP). Degas the TOP by heating under vacuum.
-
Injection: Under a positive pressure of inert gas, rapidly inject the dimethylzinc solution into the hot TOP. The reaction temperature is typically maintained between 300-350 °C.
-
Growth: Allow the nanoparticles to grow for a period of 5-15 minutes. The size of the resulting nanocrystals is dependent on the reaction time and temperature.
-
Quenching & Purification: Quench the reaction by removing the heat source. Precipitate the Zn₃P₂ nanocrystals by adding anhydrous methanol.
-
Isolation: Centrifuge the mixture to isolate the nanocrystal pellet. Discard the supernatant.
-
Washing: Re-disperse the nanocrystals in toluene and re-precipitate with methanol. Repeat this washing step 2-3 times to remove unreacted precursors.
-
Final Product: Dry the final nanocrystal product under vacuum. The resulting α-Zn₃P₂ nanoparticles can be stored as a powder or dispersed in a suitable non-polar solvent for device fabrication.[8]
Protocol for Fabrication of a Thin-Film Heterojunction Photovoltaic Device
This protocol outlines the fabrication steps for a common ITO/ZnO/Zn₃P₂/Ag heterojunction solar cell architecture.[8][12]
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
ZnO sputtering target or precursor for Atomic Layer Deposition (ALD)
-
High-purity Zn₃P₂ source material (for evaporation/sputtering) or Zn₃P₂ nanocrystal dispersion (for spin-coating)
-
Silver (Ag) evaporation source
-
Masks for defining device area and metal contacts
-
Deposition systems (e.g., Sputterer, Thermal Evaporator, ALD system)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrate in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.
-
Window Layer Deposition (ZnO): Deposit a thin layer (approx. 50 nm) of n-type zinc oxide (ZnO) onto the ITO substrate. This can be done via RF sputtering or ALD. The ZnO layer acts as the window and electron transport layer.
-
Absorber Layer Deposition (Zn₃P₂): Deposit the p-type Zn₃P₂ absorber layer (typically 0.5 - 2 µm thick) onto the ZnO layer. Common methods include:
-
Thermal Evaporation: Evaporate high-purity Zn₃P₂ from a Knudsen cell in a high-vacuum chamber.[2]
-
Molecular Beam Epitaxy (MBE): Co-evaporate high-purity zinc and phosphorus sources for high-quality crystalline films.[10]
-
Pulsed Laser Deposition (PLD): Ablate a Zn₃P₂ target with a high-power laser to deposit a thin film.[5]
-
Solution Processing: Use the nanocrystals from Protocol 2.1 and deposit them via layer-by-layer spin-coating or dip-coating, with annealing steps to form a solid film.[8][12]
-
-
Back Contact Deposition (Ag): Using a shadow mask to define the contact area, deposit a thick layer (approx. 100-150 nm) of a suitable metal, such as Silver (Ag) or Gold (Au), via thermal evaporation. This forms the back electrical contact.
-
Annealing (Optional): In some device architectures, particularly Schottky devices with magnesium, a post-fabrication annealing step (e.g., 100 °C in air) can dramatically improve device performance by promoting interfacial alloy formation.[6]
-
Device Characterization: Evaluate the completed device by measuring current-voltage (J-V) characteristics under simulated AM1.5G illumination, and determine the external quantum efficiency (EQE).
Device Performance and Applications
Photovoltaic Devices
The majority of research into Zn₃P₂ has focused on its use as an absorber layer in thin-film solar cells. Despite its promising properties, the record power conversion efficiency has remained around 6% for several decades, achieved with a Mg/Zn₃P₂ Schottky barrier device.[2][6] However, recent advances in material synthesis and device architecture have renewed interest. Mild annealing of Mg/Zn₃P₂ devices has been shown to dramatically increase the open-circuit voltage (Voc) from ~150 mV to over 550 mV.[6]
| Device Structure | Vₒ꜀ (mV) | Jₛ꜀ (mA/cm²) | Fill Factor (FF) | Efficiency (%) | Reference |
| Mg/Zn₃P₂ (Schottky) | 492 | 14.93 | 0.71 | 5.96 | [2] |
| ITO/Mg/Zn₃P₂ (Annealed) | 550 | - | - | - | [6] |
| ZnO/Zn₃P₂ | 260 | 11.0 | 0.59 | 1.97 | [2] |
| ITO/Ag Grid on poly-Zn₃P₂/InP | - | - | - | 4.4 | [2] |
| ITO/ZnO/Zn₃P₂ (nanocrystal) | - | - | - | - | [8][12] |
Photodetectors
The strong optical absorption and favorable electronic properties of Zn₃P₂ also make it a candidate for photodetectors. Devices fabricated from solution-processed Zn₃P₂ nanocrystals have demonstrated excellent rectification behavior with ratios as high as 600 and strong photosensitivity with on/off ratios of approximately 100.[8][12] These characteristics are crucial for applications requiring sensitive light detection.
Structure-Property-Application Relationship
The suitability of Zn₃P₂ for semiconductor devices stems directly from its fundamental material properties. The earth abundance of its constituent elements leads to low material costs, while its optimal electronic and optical properties enable high-efficiency device designs.
Conclusion and Future Outlook
This compound remains a compelling semiconductor for low-cost and sustainable optoelectronic applications. Its fundamental properties are exceptionally well-suited for photovoltaics. While device efficiencies have lagged behind theoretical potential, progress in fabrication techniques like molecular beam epitaxy and solution-based nanocrystal synthesis offers new pathways to higher performance.[2][10] Key challenges that need to be addressed include the difficulty in achieving reliable n-type doping, controlling defects, and optimizing interfaces in heterojunction devices.[2][3] Overcoming these hurdles will be critical to unlocking the full potential of Zn₃P₂ as a mainstream material for next-generation semiconductor devices.
References
- 1. This compound, Zn3P2, 99.999% [albmaterials.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Showcasing the optical properties of monocrystalline this compound thin films as an earth-abundant photovoltaic absorber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. gregorykimball.me [gregorykimball.me]
- 7. researchgate.net [researchgate.net]
- 8. Solution-processed this compound (α-Zn3P2) colloidal semiconducting nanocrystals for thin film photovoltaic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Micro-encapsulation of Zinc Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is a potent inorganic rodenticide that, upon ingestion and reaction with stomach acid, liberates highly toxic phosphine (B1218219) gas (PH₃)[1][2]. Its strong, garlic-like odor and taste can lead to bait shyness in rodents, reducing its efficacy[1][3]. Micro-encapsulation is a technique used to coat particles of zinc phosphide with a protective layer, which can mask its taste and odor, control its release, and improve its stability[1][4][5][6]. This document provides detailed application notes and protocols for the micro-encapsulation of this compound, intended for research and development purposes.
The primary goal of micro-encapsulating this compound is to create a formulation that is more palatable to rodents, leading to the ingestion of a lethal dose before the onset of adverse effects[3]. The encapsulating material, or wall, is designed to be stable under normal environmental conditions but break down in the acidic environment of the rodent's stomach, releasing the active ingredient[1][4].
Data Summary
The following tables summarize quantitative data from various studies on the micro-encapsulation of this compound.
Table 1: Encapsulation Parameters and Efficacy
| Encapsulating Material | Core:Wall Ratio (w/w) | Target Species | Efficacy (Mortality Rate) | Reference |
| Thermoplastic Polyamide (Nylon) | 90-98 : 2-10 | Rats | 65% (choice test) | [1] |
| Thermoplastic Polyamide (Nylon 6-12) | 50 : 50 | Rats | 0% (choice test) | [1] |
| Gelatin/Carrageenan | Various | Rats | Not specified | [3] |
| Ethyl Cellulose | 4:1 | Mice | Not significantly higher than non-encapsulated | [3] |
| Paraffin Wax and Stearic Acid | Not specified | Norway Rats | Did not significantly enhance mortality | [5] |
| Not Specified | Not specified | Brushtail Possums | 87.5% (captive study) | [7][8] |
Table 2: Formulation Details for Rodenticides
| Component | Concentration (% w/w) | Purpose | Reference |
| Encapsulated this compound | 0.2 - 5.0 (in bait) | Toxicant | [1][4] |
| Thermoplastic Polyamide (coating) | 2.0 - 10.0 (of this compound) | Encapsulating agent | [1][4] |
| Polyol or Sugar-containing fluid | 5.0 - 10.0 (of bait) | Binder | [1] |
| Zinc Salt (e.g., ZnO) | Up to 2.0 (of bait) | Inhibit phosphine generation in grain-based baits | [1][4] |
| Histamine/Red Pepper | 0.005 - 0.1 (of bait) | Stimulate acid secretion | [1] |
Experimental Protocols
While detailed, step-by-step laboratory protocols for the micro-encapsulation of this compound are not extensively published in the public domain, the following methodologies are based on the principles described in patents and research articles.
Protocol 1: Micro-encapsulation by Coacervation
This technique is suitable for encapsulating solid particles like this compound using materials such as gelatin and carrageenan[3][9].
Materials:
-
This compound (Zn₃P₂) powder, fine grade
-
Gelatin Type A
-
Carrageenan
-
Deionized water
-
Glutaraldehyde solution (25%)
-
Sodium hydroxide (B78521) (NaOH) solution (1M)
-
Acetic acid solution (10%)
Procedure:
-
Preparation of the Aqueous Phase:
-
Dissolve gelatin and carrageenan in deionized water at 50°C with continuous stirring to form a homogenous polymer solution. The concentration of the polymers will depend on the desired wall thickness.
-
-
Dispersion of this compound:
-
Disperse the this compound powder into the polymer solution under high-speed agitation to form a stable oil-in-water (O/W) emulsion. The particle size of the dispersed this compound will influence the final microcapsule size.
-
-
Coacervation Induction:
-
Adjust the pH of the dispersion to induce coacervation. For a gelatin-carrageenan system, this is typically achieved by lowering the pH with acetic acid. This causes the polymers to come out of solution and deposit around the this compound particles.
-
-
Wall Formation and Hardening:
-
Cool the dispersion slowly to allow the polymer wall to solidify.
-
Add a cross-linking agent, such as glutaraldehyde, to harden the microcapsule walls. Allow the cross-linking reaction to proceed for a specified time (e.g., 2-4 hours).
-
-
Washing and Drying:
-
Wash the microcapsules with isopropanol to remove excess water and unencapsulated material.
-
Filter and dry the microcapsules in a vacuum oven at a low temperature to obtain a free-flowing powder.
-
Protocol 2: Micro-encapsulation with Thermoplastic Polyamides
This method, described in patents, is suitable for creating a durable coating on this compound particles[1][4].
Materials:
-
This compound (Zn₃P₂) powder
-
Thermoplastic polyamide (e.g., Nylon 6, Nylon 66, Nylon 6-10, or Nylon 6-12)
-
Suitable solvent for the polyamide (e.g., formic acid or a mixture of chlorinated hydrocarbons and alcohols, use with extreme caution in a fume hood)
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the thermoplastic polyamide in the chosen solvent to create a polymer solution of a specific concentration. The viscosity of this solution will affect the coating thickness.
-
-
Coating Application:
-
A fluidized bed coating process is often employed for this type of encapsulation. The this compound particles are suspended in a stream of hot air.
-
The polymer solution is sprayed onto the fluidized particles. The solvent evaporates, leaving a thin film of the polyamide on the surface of the this compound.
-
The process is continued until the desired coating thickness (typically 2-10% by weight) is achieved[1][4].
-
-
Drying:
-
The encapsulated particles are thoroughly dried in the fluidized bed to remove any residual solvent. The final product should be a free-flowing powder with individual particles coated with the thermoplastic polyamide.
-
Visualizations
References
- 1. US4490352A - Encapsulated efficacious this compound rodenticide - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. DE3337666A1 - Encapsulated this compound and its use as rodenticide - Google Patents [patents.google.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Early field experience with microencapsulated this compound paste for possum ground control in New Zealand | NZES [newzealandecology.org]
- 8. researchgate.net [researchgate.net]
- 9. Studies in microencapsulation of rodenticides [escholarship.org]
Application Notes and Protocols for the Use of Zinc Phosphide in Wildlife Damage Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic chemical compound widely employed as a rodenticide in wildlife damage management.[1][2][3] Its utility stems from its acute toxicity and a mode of action that poses a lower risk of secondary poisoning compared to anticoagulant rodenticides.[4] This document provides detailed application notes and protocols for researchers and scientists working with zinc phosphide, with a focus on its mechanism of action, efficacy, and analytical methods for its detection.
Mechanism of Action
The primary toxic action of this compound is not due to the compound itself, but rather to the phosphine (B1218219) gas (PH₃) it produces upon reaction with acid and water in the stomach of a target animal.[1][5]
Chemical Reaction: Zn₃P₂ + 6H⁺ → 2PH₃ + 3Zn²⁺[5]
Phosphine gas is rapidly absorbed into the bloodstream and distributed throughout the body, exerting its toxic effects primarily by inhibiting cellular respiration.[6][7] The main molecular target is believed to be cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[8] Inhibition of this enzyme disrupts aerobic respiration, leading to a rapid decrease in ATP production and subsequent cell death.[8] This systemic energy deprivation results in multi-organ failure, with the heart, lungs, and liver being particularly affected.[6] Additionally, phosphine toxicity is associated with a massive increase in reactive oxygen species (ROS), leading to severe oxidative stress and cellular damage.[8]
Signaling Pathway of Phosphine-Induced Cell Death
Caption: Mechanism of this compound Toxicity.
Quantitative Data
Table 1: Acute Oral Toxicity (LD₅₀) of this compound in Various Species
| Species | Common Name | LD₅₀ (mg/kg) | Reference(s) |
| Rattus norvegicus | Norway Rat | 21 - 56 | [5] |
| Mus musculus | House Mouse (Wild) | 32.68 | [9] |
| Mus musculus | House Mouse (Albino) | 53.34 | [9] |
| Lepus californicus | Black-tailed Jackrabbit | 8 | [5] |
| Vulpes macrotus mutica | Kit Fox | 93 | [5] |
| Canis latrans | Coyote | 10 (estimated) | [4] |
| Felis catus | Cat | 15-20 (estimated) | [4] |
| Ovis aries | Sheep | 60 - 70 | [4] |
| Gallus gallus | Chicken | 15-30 | [4] |
| Anser albifrons | White-fronted Goose | 7.5 | [4] |
| Oncorhynchus mykiss | Rainbow Trout | 0.5 (LC₅₀, mg/L) | [4] |
| Lepomis macrochirus | Bluegill Sunfish | 0.8 (LC₅₀, mg/L) | [4] |
Table 2: Efficacy of this compound Baits in Field Trials
| Target Species | Bait Formulation | Application Method | Efficacy (% population reduction) | Reference(s) |
| Rattus rattus | 2% this compound on wheat | Burrow baiting | >70% | [10] |
| Bandicota bengalensis | 2% this compound in capsules | Burrow baiting | 30-38% | [10] |
| Mus musculus | 50g ZnP/kg wheat bait | Broadcast application | >80% | [11] |
| Various Rodents | 2% this compound on wheat | Varies | >70% | [3] |
Experimental Protocols
Protocol 1: Efficacy Testing of a Novel this compound Bait Formulation
This protocol outlines a laboratory-based study to determine the efficacy of a new this compound bait formulation against a target rodent species.
1. Animal Acclimatization: 1.1. House a minimum of 20 adult rodents (10 male, 10 female) of the target species in individual cages. 1.2. Provide a standard laboratory diet and water ad libitum for a period of 7 days to allow for acclimatization to laboratory conditions.
2. Pre-baiting (Choice Test): 2.1. For 3 consecutive days, present each animal with two food containers. 2.2. One container will hold the standard laboratory diet, and the other will contain the non-toxic version of the novel bait formulation. 2.3. Measure the daily consumption from each container to determine the palatability of the bait carrier.
3. Efficacy Trial (No-Choice Test): 3.1. Following the pre-baiting period, remove all food for a 12-hour fasting period. 3.2. Introduce a pre-weighed amount of the toxic novel bait formulation into each cage. 3.3. Monitor the animals continuously for the first 4 hours and then at regular intervals for up to 72 hours. 3.4. Record the time of bait consumption, the onset of clinical signs of toxicity, and the time of death. 3.5. After 24 hours, remove any remaining toxic bait and provide the standard laboratory diet. 3.6. Calculate the percentage mortality at 24, 48, and 72 hours.
4. Data Analysis: 4.1. Analyze the pre-baiting consumption data to determine if there is a significant preference for or aversion to the novel bait carrier. 4.2. Calculate the mean time to death and the overall mortality rate for the efficacy trial.
Caption: Workflow for Rodenticide Efficacy Trial.
Protocol 2: Analysis of this compound Residues in Animal Tissues by Gas Chromatography
This protocol describes a method for the quantitative analysis of this compound residues in animal stomach contents using headspace gas chromatography.[12][13][14]
1. Sample Preparation: 1.1. Homogenize 1-5 grams of the stomach content sample. 1.2. Place the homogenized sample into a 20 mL headspace vial.
2. Phosphine Generation: 2.1. To the headspace vial, add 5 mL of a 5% sulfuric acid solution to facilitate the hydrolysis of this compound to phosphine gas.[15] 2.2. Immediately seal the vial with a PTFE-lined septum and aluminum cap.
3. Headspace Analysis: 3.1. Place the sealed vial in a headspace autosampler. 3.2. Incubate the vial at 65°C for 20 minutes with agitation to ensure the complete conversion of this compound to phosphine and to allow the phosphine to equilibrate in the headspace.[13] 3.3. Inject a 1 mL aliquot of the headspace gas into the gas chromatograph.
4. Gas Chromatography Conditions: 4.1. Column: Use a suitable column for gas analysis, such as a PLOT Q column. 4.2. Carrier Gas: Helium at a constant flow rate. 4.3. Oven Temperature Program: Isothermal at a temperature appropriate for the separation of phosphine (e.g., 100°C). 4.4. Detector: A flame photometric detector (FPD) with a phosphorus filter or a nitrogen-phosphorus detector (NPD) is recommended for sensitive and selective detection of phosphine.[12]
5. Quantification: 5.1. Prepare a calibration curve using standards of a known concentration of this compound subjected to the same sample preparation and analysis procedure. 5.2. Quantify the amount of this compound in the sample by comparing the peak area of phosphine from the sample to the calibration curve.
Caption: Workflow for this compound Residue Analysis.
Safety Precautions
This compound and the phosphine gas it produces are highly toxic. All handling of this compound should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, should be worn at all times.
Disclaimer
The information provided in these application notes and protocols is intended for use by qualified researchers and scientists. All procedures involving this compound should be carried out in accordance with institutional and national safety guidelines and regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. michigan.gov [michigan.gov]
- 3. aphis.usda.gov [aphis.usda.gov]
- 4. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. grdc.com.au [grdc.com.au]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. fda.gov.tw [fda.gov.tw]
- 14. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Zinc Phosphide Rodenticide
For Research, Scientific, and Drug Development Professionals
These notes provide a comprehensive overview of the safe and effective application of zinc phosphide (B1233454) for rodent control, with a focus on the underlying toxicology, environmental impact, and the methodologies required for rigorous scientific evaluation.
Introduction and Mechanism of Action
Zinc phosphide (Zn₃P₂) is an inorganic, acute rodenticide used globally for the control of various pest rodents in agricultural and commercial settings.[1] Its efficacy stems from its reaction with the acidic environment of a vertebrate's stomach, which liberates highly toxic phosphine (B1218219) gas (PH₃).[2][3] This mode of action is particularly effective against rodents, which lack the ability to vomit.[4]
Upon ingestion, the following chemical reaction occurs in the stomach: Zn₃P₂ + 6HCl → 2PH₃ + 3ZnCl₂
The liberated phosphine gas is rapidly absorbed into the bloodstream, where it acts as a systemic toxin.[3] Phosphine gas inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby blocking aerobic respiration and causing cell death from hypoxia.[5] This leads to widespread damage to vital organs, particularly the heart, lungs, and liver, with death typically occurring from heart failure or pulmonary edema.[2][5][6]
Toxicological Data
This compound is classified as highly toxic to both target and non-target species via oral exposure.[2] Its toxicity is primarily acute, as the compound does not bioaccumulate in muscle tissue, which reduces the risk of secondary poisoning to predators that do not consume the gastrointestinal tract of the poisoned animal.[1]
Table 1: Acute Oral Toxicity (LD₅₀) of this compound in Various Species
| Species | Common Name | LD₅₀ (mg/kg) | Reference(s) |
|---|---|---|---|
| Rattus norvegicus | Norway Rat | 40 - 43.5 | [2][7] |
| Mus musculus (wild) | House Mouse | 32.68 | [8] |
| Mus musculus (albino) | Albino Mouse | 53.34 | [8] |
| Ovis aries | Sheep | 60 - 70 | [7] |
| Vulpes macrotis mutica | Kit Fox | 93 | [6] |
| Anser albifrons | White-fronted Goose | 7.5 | [7] |
| Phasianus colchicus | Pheasant | 8.8 - 35.7 | [9] |
| Anas platyrhynchos | Mallard Duck | 26.8 - 35.7 |[9] |
Table 2: Ecotoxicity of this compound
| Organism Type | Toxicity Value | Result | Reference(s) |
|---|---|---|---|
| Fish | 96-hr LC₅₀ | 0.3 - 0.8 mg/L | [6] |
| Birds | Acute Oral LD₅₀ | Very Highly Toxic (<10 mg/kg) to Highly Toxic (<50 mg/kg) |[6] |
Protocol for Safe Application
Adherence to a strict protocol is mandatory to ensure applicator safety and minimize non-target exposure. The workflow involves comprehensive planning, careful execution, and thorough post-application management.
3.1 Personal Protective Equipment (PPE) The minimum required PPE when handling this compound products includes:
-
Gloves: Waterproof or chemical-resistant gloves are mandatory for all handling, including application and retrieval of carcasses or unused bait.[10]
-
Protective Clothing: Long-sleeved shirts, long pants, socks, and shoes.[11] For mixing and loading operations, a chemical-resistant apron may be required.[12]
-
Respiratory Protection: For handling large quantities or if dust is generated, a full face-piece respirator with a combined dust and gas cartridge is recommended.[4][11]
-
Hygiene: Hands must be washed thoroughly with soap and water after handling and before eating, drinking, or smoking.[10] Contaminated clothing should be washed separately.[10]
3.2 Environmental Precautions and Disposal
-
Water Contamination: Do not apply directly to water, in areas where surface water is present, or where runoff into water bodies is likely.[12]
-
Non-Target Species: To minimize risk to birds and other wildlife, place bait in concealed locations, within tamper-resistant bait stations, or directly into rodent burrows.[13][14] Avoid applying bait to bare ground.[13] Laying bait in the late afternoon can reduce exposure to diurnal birds.[13]
-
Spills: Spills should be covered with a dry absorbent material such as sand, dry lime, or soda ash. DO NOT USE WATER for cleanup, as this will accelerate the release of toxic phosphine gas.[8]
-
Disposal: Unused bait and retrieved carcasses are considered hazardous waste.[2] Disposal must be conducted according to federal, state, and local regulations, which may involve burial in a designated hazardous waste site.[13]
Experimental Methodologies
4.1 Protocol for Field Efficacy Trials
This protocol is adapted from standard guidelines for evaluating the effectiveness of a rodenticide formulation under real-world conditions.[13][14]
-
1. Site Selection:
-
2. Pre-Treatment Census (7-10 days):
-
3. Treatment Period (as per product label, typically 4-21 days):
-
4. Post-Treatment Census (7-10 days):
-
5. Data Analysis:
-
Calculate efficacy as the percent reduction in rodent activity.
-
Efficacy (%) = [1 - (Post-Treatment Census / Pre-Treatment Census)] x 100.
-
The census metric can be either mean daily food consumption or tracking activity score.
-
4.2 Protocol for Laboratory Bait Palatability (Choice Test)
This test determines the acceptance of a rodenticide bait when rodents have access to an alternative, non-toxic food source.[10][11]
-
1. Animal Subjects:
-
2. Test Setup:
-
Present each animal with two food containers. One contains a weighed amount of the this compound test bait, and the other contains an equal, weighed amount of a standard, non-toxic "challenge" diet.[11]
-
The position of the containers should be alternated daily to avoid spatial conditioning.
-
-
3. Test Period (4 days):
-
4. Data Analysis:
-
Calculate the palatability or acceptance percentage for each day and for the total test period.
-
Acceptance (%) = [Weight of Test Bait Consumed / (Weight of Test Bait Consumed + Weight of Challenge Diet Consumed)] x 100.
-
A bait is generally considered palatable if its acceptance is not significantly lower than 33-50%, depending on the regulatory standard.[11]
-
4.3 Protocol for Phosphine Residue Analysis in Tissues (Headspace GC-MS)
This method is used to quantify the amount of phosphine gas present in a sample, which is the ultimate toxicant derived from this compound.[15][16]
-
1. Sample Preparation:
-
2. Phosphine Liberation:
-
3. Headspace Analysis:
-
Place the sealed vial into a headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 65°C) with agitation for a set time (e.g., 20 minutes) to allow phosphine to equilibrate in the headspace.[16]
-
Inject a known volume of the headspace gas into a Gas Chromatograph-Mass Spectrometer (GC-MS).[15]
-
-
4. Quantification:
-
The GC separates phosphine from other volatile compounds.
-
The MS detects phosphine based on its characteristic mass-to-charge ratios (m/z 31, 33, 34).[15]
-
Quantify the concentration by comparing the sample's peak area to a calibration curve generated from certified phosphine gas standards.[16] The limit of quantification can be as low as 0.005 ppm (5 ng/g).[16]
-
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. responsiblerodenticides.org [responsiblerodenticides.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine residues and physicochemical stability of Hwangtae after fumigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. escholarship.org [escholarship.org]
- 10. sanidad.gob.es [sanidad.gob.es]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. icup.org.uk [icup.org.uk]
- 13. about.rrac.info [about.rrac.info]
- 14. store.astm.org [store.astm.org]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. Method development for the determination of phosphine residues in foods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Zinc Phosphide (Zn₃P₂) Synthesis and Purification
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with zinc phosphide (B1233454).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing zinc phosphide? A1: this compound can be prepared through several methods. The most common is the direct reaction of zinc and phosphorus at elevated temperatures in an inert atmosphere.[1][2] Another approach is a solution-phase synthesis, which is often used for creating nanocrystals and may involve reacting precursors like dimethylzinc (B1204448) with tri-n-octylphosphine (TOP) at high temperatures (around 320-350 °C).[3][4] Other methods include reacting tri-n-octylphosphine with dimethylzinc and using precursors like phosphorous pentabromide via an air-stable intermediate.[1][5]
Q2: What are the primary safety hazards associated with this compound? A2: The main hazard is the release of highly toxic and flammable phosphine (B1218219) (PH₃) gas when this compound comes into contact with water or acids.[1][6][7] This reaction can occur with moisture in the air.[8] Ingestion is fatal, and inhalation of dust or phosphine gas can cause severe respiratory issues, dizziness, and damage to the central nervous system, liver, and kidneys.[6][9][10] Therefore, it is crucial to handle this compound in a dry, well-ventilated area, under an inert atmosphere, and away from any sources of moisture or acid.[7][8]
Q3: Why are commercial samples of this compound often dark grey or black? A3: While pure this compound is a grey solid, commercial samples are frequently dark or even black.[1] This can be due to the presence of impurities or slight variations in stoichiometry. Rodenticide-grade this compound, for example, is often a black powder containing about 75% Zn₃P₂.[1]
Q4: What are the main impurities to be aware of during synthesis and purification? A4: For critical applications like photovoltaics, impurities can be a significant issue. Arsenic compounds may need to be removed through additional processing.[1] In the synthesis of related compounds like zinc tin phosphide (ZnSnP₂), binary phosphide phases can form and require specific purification steps, such as annealing and acid treatment, to remove.[11][12] Unreacted starting materials and oxides of zinc or phosphorus are also potential impurities.[13]
Q5: What drives the need for high-purity this compound? A5: High-purity this compound is essential for its application in photovoltaics. It is a II-V semiconductor with a direct band gap of approximately 1.5 eV, which is nearly ideal for thin-film solar cells.[1][4] Its strong optical absorption and the earth-abundance of its constituent elements make it a promising material for this application.[1] For its use as a rodenticide, the purity requirements are less stringent.[1][9]
Troubleshooting Guides
Problem 1: Low Product Yield
Q: My synthesis resulted in a much lower yield than expected. What are the possible causes and solutions? A: Low yield can stem from several factors. Refer to the troubleshooting logic below.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for diagnosing low yields.
Problem 2: Product Contamination and Discoloration
Q: My final product is black and appears impure. How can I improve its purity? A: Discoloration often indicates impurities. Commercial-grade Zn₃P₂ is often black, but for high-purity applications, a grey powder is desired.[1]
-
Cause 1: Oxidation: If the reaction was exposed to air, zinc oxide or phosphorus oxides may have formed.
-
Solution: Ensure a strictly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the synthesis and cooling process.[2]
-
-
Cause 2: Unreacted Precursors: An excess of red phosphorus can lead to a darker product.
-
Solution: Verify the stoichiometry of your reactants.[2] For direct elemental synthesis, heating the product under vacuum can sometimes sublime away excess phosphorus.
-
-
Cause 3: Undesired Side Products: In more complex syntheses (e.g., for ternary phosphides like ZnSnP₂), other binary phosphide phases can form.
Problem 3: Accidental Release of Phosphine Gas
Q: I detected a garlic-like odor during handling, suggesting phosphine gas. What should I do? A: The odor of phosphine indicates a dangerous gas leak, likely from the product's contact with moisture. Immediate action is required.
Safety Protocol Flowchart for Phosphine Release
Caption: Emergency procedure for phosphine gas release.
Data Presentation
Table 1: Example Synthesis Parameters for this compound
| Synthesis Method | Zinc Precursor | Phosphorus Precursor | Temp. (°C) | Atmosphere | Reported Yield | Reference(s) |
| Direct Elemental | Metallic Zinc Powder | Red Phosphorus | 100 - 900 | Inert (N₂, Ar) | High (not specified) | [2] |
| Solution-Phase | Dimethylzinc | Tri-n-octylphosphine (TOP) | ~320 - 350 | Inert | High (not specified) | [3][4] |
| Chemical Reflux | Zinc | Tri-n-octylphosphine (TOP) | 350 | Inert | Stoichiometric at 350°C | [14] |
| Wet Grinding | Zinc Oxide, Metallic Zn | Phosphoric Acid | 70 - 80 | Air | 95 - 98% (for Zinc Phosphate) | [15] |
Note: The wet grinding method produces zinc phosphate (B84403) (Zn₃(PO₄)₂), not this compound (Zn₃P₂), but is included for comparative chemistry.
Table 2: Key Properties of this compound (Zn₃P₂)
| Property | Value | Reference(s) |
| Molar Mass | 258.12 g/mol | [1] |
| Appearance | Grey solid (pure); Dark grey/black (commercial) | [1] |
| Density | 4.55 g/cm³ | [1] |
| Melting Point | 1,160 °C | [1] |
| Crystal Structure | Tetragonal (room temp); converts to cubic at ~845 °C | [1][4] |
| Band Gap | 1.5 eV (direct) | [1] |
| Solubility in Water | Reacts to produce phosphine (PH₃) | [1] |
Experimental Protocols
Protocol 1: Direct Synthesis from Elements
This protocol is based on the general method for direct synthesis of bulk this compound.[2]
-
Preparation : In a glovebox under an inert atmosphere (e.g., argon), weigh metallic zinc powder and red phosphorus in a precise mass ratio (typically between 3.1 to 3.3 parts zinc to 1 part phosphorus).
-
Loading : Place the mixture into a high-purity graphite (B72142) or quartz boat.
-
Reaction : Place the boat inside a tube furnace that has been purged with an inert gas.
-
Heating : Slowly heat the furnace to a temperature between 700 °C and 900 °C. The gradual heating allows the elements to react without uncontrolled exothermic events. Maintain the temperature for several hours to ensure the reaction goes to completion.
-
Cooling : Slowly cool the furnace back to room temperature while maintaining the inert gas flow.
-
Collection : Once at room temperature, transfer the resulting grey this compound powder to a dry, sealed container inside the glovebox.
Protocol 2: Solution-Phase Synthesis of Zn₃P₂ Nanocrystals
This protocol is adapted from methods used for synthesizing colloidal nanocrystals.[3][4][16]
-
Preparation : All steps must be performed using Schlenk line techniques under an inert atmosphere.
-
Reaction Setup : In a three-neck flask, add a high-boiling-point solvent (e.g., 1-octadecene).
-
Precursor Injection : Heat the solvent to the reaction temperature (~320-350 °C). In a separate vial, prepare a solution of dimethylzinc and tri-n-octylphosphine (TOP).
-
Synthesis : Swiftly inject the precursor solution into the hot solvent. The reaction is typically rapid, and the solution will change color as nanocrystals form. Allow the reaction to proceed for several hours to permit crystal growth and annealing.
-
Isolation : Cool the reaction mixture to room temperature. Add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanocrystals.
-
Purification : Centrifuge the mixture to pellet the Zn₃P₂ nanoparticles. Discard the supernatant. Re-disperse the nanoparticles in a nonpolar solvent like toluene (B28343) and repeat the precipitation and centrifugation steps two to three more times to remove unreacted precursors and byproducts.
-
Storage : Store the purified nanoparticles as a dispersion in a nonpolar solvent or as a dry powder in a sealed vial under an inert atmosphere.
General Synthesis and Purification Workflow
Caption: General workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. Synthesis and Characterization of Highly Crystalline this compound Nanoparticles | Semantic Scholar [semanticscholar.org]
- 6. ICSC 0602 - this compound [chemicalsafety.ilo.org]
- 7. fishersci.es [fishersci.es]
- 8. nj.gov [nj.gov]
- 9. This compound Fact Sheet [npic.orst.edu]
- 10. A case report of this compound poisoning: complicated by acute renal failure and tubulo interstitial nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solution-based synthesis and purification of zinc tin phosphide nanowires - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. US4207301A - Process for producing zinc phosphate - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Zinc Phosphide Bait Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing zinc phosphide (B1233454) bait formulations for maximum efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with zinc phosphide baits.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ZP-01 | Low Bait Acceptance: Rodents are not consuming the formulated this compound bait. | Poor Palatability: The bait carrier (e.g., grain, pellets) is not attractive to the target rodent species.[1][2] Bait Shyness: Rodents have developed an aversion to the bait due to sublethal dosing or the repellent odor of this compound.[3][4][5] Availability of Alternative Food: More attractive food sources are available to the rodents.[1][6] Inappropriate Bait Matrix: The physical form of the bait (e.g., pellets, loose grain) is not preferred by the target species. | Improve Palatability: - Conduct preference tests with non-toxic baits to identify a more attractive carrier. Common carriers include oats, wheat, and rice.[6][7] Replacing maize with rice as a bait base has been shown to increase uptake.[1] - Incorporate additives such as molasses, sugar, powdered milk, or fish meal to enhance attractiveness.[3][8] Overcome Bait Shyness: - Implement a pre-baiting strategy where non-toxic bait is offered for a few days before introducing the this compound bait.[7] - Consider micro-encapsulation of the this compound to mask its taste and odor, though this may affect the rate of hydrolysis.[5] Manage Food Competition: - Remove or reduce access to alternative food sources in the experimental area. Optimize Bait Matrix: - Test different physical forms of the bait to determine what is most readily consumed by the target species. |
| ZP-02 | High Variability in Efficacy: Observed mortality rates are inconsistent across experimental groups. | Variable Toxin Loading: Uneven distribution of this compound on the bait carrier leads to inconsistent dosing.[1] Inconsistent Bait Consumption: Individual rodents consume different amounts of bait. Environmental Degradation: this compound can degrade in the presence of moisture, reducing its potency.[7] | Ensure Uniform Toxin Coating: - Utilize effective adhesives and mixing procedures to ensure a consistent coating of this compound on each bait particle.[9] Standardize Bait Presentation: - Present a consistent and sufficient amount of bait to all subjects. Control Environmental Conditions: - Protect baits from moisture and high humidity to prevent degradation.[7] Store bait in dry conditions.[7] |
| ZP-03 | Sublethal Effects Observed: Rodents consume the bait but do not die, and may show signs of illness before recovering. | Insufficient this compound Concentration: The concentration of this compound in the bait is too low to deliver a lethal dose in the amount of bait consumed.[5] Rapid Onset of Illness: The rapid action of this compound can cause illness before a lethal dose is ingested, leading to learned aversion.[5] | Optimize this compound Concentration: - The typical concentration in baits is around 0.75-2.5%.[4][10][11] Recent studies suggest that higher concentrations (e.g., 50g ZnP/kg grain) can be more effective than lower concentrations (25g ZnP/kg grain).[12] - Ensure the bait is sufficiently attractive to encourage consumption of a lethal dose in a short period. Enhance Palatability: - Focus on highly palatable formulations to encourage rapid and complete consumption of a lethal dose. |
| ZP-04 | Non-Target Species Affected: The bait is being consumed by animals other than the target rodents. | Attractive Bait Carrier: The bait base is also palatable to non-target species.[13] Inappropriate Bait Placement: Bait stations are accessible to non-target animals. | Increase Target Specificity: - Select bait carriers that are highly preferred by the target species but less attractive to non-target animals. - this compound's pungent, garlic-like odor can attract rodents but may repel other animals.[4] Use Tamper-Resistant Bait Stations: - Place baits in stations designed to allow access only to the target species.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: When ingested, this compound reacts with the acid in the stomach to produce highly toxic phosphine (B1218219) gas (PH₃).[4][13][16] This gas is absorbed into the bloodstream and disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondria, leading to cell death.[16][17] It primarily affects cells in the heart, lungs, and liver.[13]
Q2: How can I improve the palatability of my this compound bait?
A2: Several strategies can enhance bait acceptance. Conducting preliminary "choice tests" with non-toxic bait formulations can help identify the most preferred food base for your target rodent population.[18] Studies have shown that adding substances like molasses, sugar, dry fish, or powdered milk can significantly increase consumption.[3][8] For example, a combination of molasses and wheat flour has been found to be highly accepted by rodents.[3]
Q3: What is "bait shyness" and how can I prevent it?
A3: Bait shyness is a learned aversion to a particular bait, which occurs when a rodent consumes a sublethal dose and associates the subsequent illness with the bait's taste or smell.[5] To prevent this, it is crucial to ensure the bait is potent and palatable enough for the rodent to consume a lethal dose in a single feeding.[4] A common and effective strategy to overcome bait shyness is "pre-baiting," which involves providing non-toxic bait for several days to accustom the rodents to the food source before introducing the toxic bait.[7]
Q4: What concentration of this compound is typically used in bait formulations?
A4: Commercial this compound baits for rodents typically contain the active ingredient at concentrations ranging from 0.75% to 2.5%.[4][10][11] However, recent research has indicated that for some species, a higher concentration, such as 50g of this compound per kg of grain (5%), may be more effective than the more traditional 25g/kg (2.5%) formulations.[12]
Q5: Are there standardized protocols for testing the efficacy of rodenticide baits?
A5: Yes, organizations such as the U.S. Environmental Protection Agency (EPA) provide standardized laboratory protocols for evaluating the efficacy of rodenticide baits.[19] These protocols outline methodologies for both "no-choice" and "choice" feeding tests to assess bait acceptance and mortality rates.[18] Field efficacy is often measured by conducting a census of the rodent population before and after treatment, using methods like tracking patches or measuring the consumption of non-toxic food.[20]
Data Summary Tables
Table 1: Efficacy of Different this compound Bait Additives in Laboratory and Field Settings
| Bait Formulation (Carrier: Wheat Flour) | Laboratory Mortality (%) | Field Population Reduction (%) |
| Powder Milk + Dry Fish + Zn₃P₂ | 90% | 76-80% |
| Powder Milk + Molasses + Dry Fish + Zn₃P₂ | 80% | - |
| Dry Fish + Zn₃P₂ | - | 76-86% |
| Powder Milk + Zn₃P₂ | - | 30% |
| Data synthesized from a study on the effects of various additives on this compound bait efficacy.[3][8] |
Table 2: Comparison of this compound Bait Efficacy at Different Concentrations
| This compound Concentration | Median Population Reduction | Probability of >80% Reduction |
| 25 g/kg grain (2.5%) | ~70% | 20% |
| 50 g/kg grain (5.0%) | >85% | >90% |
| Data from a field study comparing the efficacy of two different this compound concentrations on house mice.[12] |
Experimental Protocols
Protocol 1: Laboratory Bait Efficacy Testing (Choice Test)
-
Animal Acclimation: Acclimate individually housed target rodents to the laboratory conditions for at least one week, providing a standard diet and water ad libitum.
-
Pre-treatment Phase: For three days, offer each rodent a choice between two containers of non-toxic food: one with the standard lab diet and one with the unpoisoned bait base you intend to test. Measure daily consumption from each container to establish a baseline preference.
-
Treatment Phase: Replace the unpoisoned bait with the this compound-formulated bait. Continue to offer the standard lab diet as an alternative food source.
-
Data Collection: Record the amount of toxic bait and standard diet consumed by each animal daily for a specified period (e.g., 48 hours). Monitor the animals for signs of toxicity and record time to death.
-
Efficacy Calculation: Calculate the mortality rate as the percentage of animals that died after consuming the toxic bait. Bait acceptance can be determined by comparing the amount of toxic bait consumed to the total food intake.
This protocol is a generalized summary based on principles of rodenticide efficacy testing.[18][19]
Visualizations
Caption: Mechanism of action of this compound toxicity.
Caption: Troubleshooting logic for low bait efficacy.
Caption: Experimental workflow for bait optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. vpcrac.org [vpcrac.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. "Increasing acceptance and efficacy of this compound rodenticide baits" by J. J. Johnston, D. L. Nolte et al. [digitalcommons.unl.edu]
- 7. aphis.usda.gov [aphis.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of bait formulations on toxicant losses and efficacy [escholarship.org]
- 10. scispace.com [scispace.com]
- 11. apvma.gov.au [apvma.gov.au]
- 12. connectsci.au [connectsci.au]
- 13. This compound Fact Sheet [npic.orst.edu]
- 14. researchgate.net [researchgate.net]
- 15. Method For Efficacy Testing of Rodent Bait Stations Under Laboratory Conditions - ICUP [icup.org.uk]
- 16. This compound Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Technical Fact Sheet [npic.orst.edu]
- 18. mdpi.com [mdpi.com]
- 19. epa.gov [epa.gov]
- 20. about.rrac.info [about.rrac.info]
Technical Support Center: Enhancing the Stability of Zinc Phosphide Formulations
For researchers, scientists, and drug development professionals working with zinc phosphide (B1233454), ensuring its stability in various formulations is critical for experimental accuracy and product efficacy. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of zinc phosphide in a formulation?
A1: The primary factors leading to the degradation of this compound are moisture and acidity.[1][2][3] this compound reacts with water and acids to produce phosphine (B1218219) gas (PH₃), a highly toxic and volatile compound.[1][2][4] This reaction leads to a loss of potency of the active ingredient. When stored in dry, acid-free conditions at temperatures up to 40°C, this compound can be stable for at least two years.[4]
Q2: How does pH influence the stability of this compound?
A2: The degradation of this compound is highly dependent on pH. The rate of hydrolysis, the chemical reaction with water that produces phosphine gas, increases significantly in acidic conditions.[2] For instance, at a pH of 4, approximately 7.1% of this compound hydrolyzes within 12 hours, whereas at a more acidic pH of 2, the hydrolysis increases to 38.8% over the same period.[2] Therefore, maintaining a neutral or near-neutral pH environment is crucial for the stability of the formulation.
Q3: What is the impact of humidity and moisture on this compound formulations?
A3: Moisture is a critical factor in the degradation of this compound.[3][5] Even atmospheric moisture can lead to the slow decomposition of this compound and the release of phosphine gas. In persistently wet environments, the stability of this compound formulations can be reduced from years to as little as three weeks to several months.[1] In soil, the rate of degradation is also influenced by moisture content; bait products have shown a 12% to 39% degradation when placed on moist soil.[6]
Q4: What are the most effective methods to improve the stability of this compound in formulations?
A4: Microencapsulation is a highly effective method for improving the stability of this compound.[7] This technique involves coating the this compound particles with a protective layer, which acts as a barrier against moisture and acidity. Thermoplastic polyamides, such as nylon, have been successfully used as coating materials.[8][9] Additionally, the choice of binders and excipients in the formulation can significantly impact stability. Using hydrophobic or waterproof binders can help protect the this compound from environmental moisture.
Q5: What is the expected shelf life of a typical this compound bait formulation?
A5: The shelf life of a this compound bait formulation can vary significantly depending on the formulation and storage conditions. A stable formulation of this compound tracking powder is reported to have a shelf life of approximately three years.[10] However, bait formulations, especially those exposed to environmental conditions, have a much shorter effective life. For example, some baits are considered stable for a minimum of one year when stored at room temperature, while others may lose significant potency within weeks if exposed to moisture.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Efficacy | - Degradation due to moisture exposure.- Reaction with acidic components in the formulation.- High storage temperatures. | - Moisture Control: Store the formulation in airtight containers with desiccants. For baits, consider using a waterproof binder.- pH Adjustment: Ensure all excipients are pH-neutral. Avoid acidic components that can accelerate hydrolysis.- Temperature Control: Store the formulation in a cool, dry place, ideally below 40°C.[4] |
| Garlic-like Odor (Phosphine Gas) | - Ongoing degradation of this compound. | - Immediate Action: Ventilate the storage area well. Handle the product in a fume hood.- Formulation Review: Re-evaluate the formulation for sources of moisture or acidity. Consider microencapsulation of the this compound. |
| Poor Physical Stability of Bait (e.g., crumbling) | - Inappropriate binder selection.- Binder degradation over time. | - Binder Selection: Choose a binder that is compatible with this compound and provides the desired physical characteristics (e.g., hardness, palatability). Hydrophobic binders can also improve chemical stability.- Stability Testing: Conduct accelerated stability studies on different bait formulations to select the most robust one. |
| Inconsistent Analytical Results for this compound Content | - Non-homogenous distribution of this compound in the formulation.- Degradation of the analyte during sample preparation. | - Homogenization: Ensure thorough mixing during the formulation process to achieve a uniform distribution of the active ingredient.- Analytical Method: Use a validated analytical method for this compound, such as headspace gas chromatography, which measures the evolved phosphine gas upon acidification of the sample.[13][14][15] |
Quantitative Data on this compound Stability
Table 1: Effect of pH on this compound Hydrolysis
| pH | % Hydrolysis in 12 hours | Reference |
| 2 | 38.8% | [2] |
| 4 | 7.1% | [2] |
Table 2: Stability of this compound in Bait Formulations under Field Conditions
| Formulation Type | Exposure Time | Remaining this compound Activity | Reference |
| Apple and Potato Baits | 99 days (simulated) | >70% | [5] |
| Grain-based Bait | 1 week (April) | ~66% | [11] |
| Grain-based Bait | 1 week (November) | ~69% | [11] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Formulations by Phosphine Gas Detection
This protocol outlines the general procedure for assessing the stability of a this compound formulation by quantifying the amount of phosphine gas evolved upon controlled hydrolysis.
Objective: To determine the concentration of active this compound in a formulation.
Materials:
-
This compound formulation sample
-
Sulfuric acid (H₂SO₄) solution (e.g., 10% v/v)
-
Deionized water
-
Headspace vials with septa and caps
-
Gas chromatograph (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS) detector
-
Vortex mixer
-
Gas-tight syringe
Procedure:
-
Accurately weigh a known amount of the this compound formulation into a headspace vial.
-
Add a precise volume of deionized water to the vial.
-
Immediately add a specific volume of the sulfuric acid solution to initiate the hydrolysis of this compound to phosphine gas.
-
Immediately cap and seal the vial.
-
Vortex the vial to ensure thorough mixing.
-
Incubate the vial at a controlled temperature for a set period to allow for the complete evolution of phosphine gas into the headspace.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas.
-
Inject the gas sample into the GC for analysis.
-
Quantify the phosphine concentration by comparing the peak area to a calibration curve prepared from standards of known phosphine concentration.
-
Calculate the amount of this compound in the original sample based on the stoichiometry of the hydrolysis reaction.
Reference: This protocol is a generalized summary based on methodologies described in scientific literature.[13][14][15][16]
Protocol 2: Microencapsulation of this compound with a Thermoplastic Polyamide
This protocol provides a conceptual overview of a solvent evaporation method for microencapsulating this compound.
Objective: To coat this compound particles with a protective polymer layer to enhance stability.
Materials:
-
This compound powder
-
Thermoplastic polyamide (e.g., Nylon 6-12)
-
A suitable solvent for the polyamide (e.g., dimethylformamide)
-
A non-solvent for the polyamide (e.g., water)
-
Stirring apparatus
-
Filtration and drying equipment
Procedure:
-
Dissolve the thermoplastic polyamide in the solvent to create a polymer solution.
-
Disperse the this compound powder uniformly within the polymer solution with continuous stirring.
-
Slowly add the polymer-zinc phosphide dispersion to a larger volume of the non-solvent while stirring vigorously. This will cause the polymer to precipitate around the this compound particles, forming microcapsules.
-
Continue stirring for a period to allow the solvent to evaporate and the microcapsules to harden.
-
Collect the microcapsules by filtration.
-
Wash the microcapsules with the non-solvent to remove any residual solvent.
-
Dry the microencapsulated this compound under controlled conditions (e.g., in a vacuum oven at a low temperature).
Reference: This is a conceptual protocol based on principles of microencapsulation and patent literature.[8][9]
Visualizations
Caption: Degradation pathway of this compound in the presence of moisture and acid.
Caption: Workflow for assessing the stability of this compound formulations.
References
- 1. Phosphide (Zinc, Magnesium, Aluminum) Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. This compound Fact Sheet [npic.orst.edu]
- 4. This compound | Veterian Key [veteriankey.com]
- 5. academic.oup.com [academic.oup.com]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. DE3337666A1 - Encapsulated this compound and its use as rodenticide - Google Patents [patents.google.com]
- 9. US4490352A - Encapsulated efficacious this compound rodenticide - Google Patents [patents.google.com]
- 10. rainbowpestexperts.com [rainbowpestexperts.com]
- 11. trace.tennessee.edu [trace.tennessee.edu]
- 12. pestgon.com [pestgon.com]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phosphine and selected metal phosphides (EHC 73, 1988) [inchem.org]
Technical Support Center: Reducing Non-Target Species Exposure to Zinc Phosphide
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to minimize the risks of zinc phosphide (B1233454) exposure to non-target species during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of zinc phosphide toxicity and how can this knowledge help in risk mitigation?
When ingested, this compound (Zn₃P₂) reacts with acid and water in the stomach to produce highly toxic phosphine (B1218219) gas (PH₃).[1][2][3] This reaction is more efficient at lower pH levels.[1] The phosphine gas is then absorbed into the bloodstream, where it inhibits mitochondrial respiration and cellular energy production, leading to cell death, particularly in the heart, lungs, and liver.[2][4][5] Understanding this mechanism is crucial for mitigation; for example, animals with naturally more acidic stomachs or those that have recently eaten (triggering acid release) are at greater risk.[1][6] Mitigation strategies should therefore focus on preventing ingestion in the first place.
Q2: How can bait formulation be altered to reduce attractiveness to non-target species, particularly birds?
Bait formulation is a key factor in species selectivity. While target rodents may be attracted to grain-based baits, these are also highly attractive to many bird species.[7][8] Research into alternative bait formulations suggests that specific shapes and colors can deter birds.[7][8] For instance, some studies have tested unusually colored (e.g., blue) or shaped (e.g., lentil-shaped) pellets, which birds may be slower to consume.[7][8] However, no single formulation has been found to be universally unattractive to all non-target avian species.[7] Adding additives like sugar, molasses, or dry fish can increase bait palatability for rodents, but their effect on non-target species must be carefully evaluated.[9]
Q3: What are the best practices for deploying bait stations to prevent access by non-target animals?
Bait stations are a critical tool for minimizing non-target exposure. To be effective, they must be "tamper-resistant," meaning they are strong enough to prevent entry by children and larger animals like dogs.[10][11] Key design and deployment practices include:
-
Restricted Entrances: Openings should be sized specifically for target rodents (e.g., 1.5-inch diameter for mice, 2.5-inch for rats).[11]
-
Internal Baffles: Designs that require animals to make 90-degree turns or navigate mazes help prevent larger, non-target animals from reaching the bait.[10][12]
-
Secure Anchoring: Stations must be anchored to the ground or a weighted block to prevent them from being moved, shaken, or tipped over, which could spill the bait.[10][11]
-
Strategic Placement: Place stations along rodent travel routes, such as against walls or near burrows, and lay bait in the late afternoon to reduce exposure to diurnal species like birds.[12][13]
Q4: What is the risk of secondary poisoning from this compound, and how can it be mitigated?
This compound is generally considered to have a low risk of secondary poisoning because the phosphine gas breaks down rapidly in the body of the poisoned animal.[1] However, the risk is not zero. Secondary poisoning can occur if a predator or scavenger consumes the gastrointestinal tract of a poisoned animal shortly after it has ingested the bait, as this is where the unreacted this compound and phosphine gas are concentrated.[1] Mitigation involves promptly collecting and properly disposing of any carcasses of target animals found in the experimental area to prevent scavengers from accessing them.
Q5: What immediate actions should be taken if a non-target animal is observed consuming bait or found dead in the study area?
If a non-target animal is seen consuming bait, all baiting should cease immediately. The incident must be thoroughly documented, noting the species, location, and time. If a dead non-target animal is found, it is critical not to handle it without proper personal protective equipment (PPE). The carcass should be collected, labeled, and stored for potential toxicological analysis to confirm the cause of death. Implementing a carcass search protocol is essential for evaluating the full impact of the baiting program.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-target species (e.g., birds, larger mammals) are accessing or consuming the bait. | 1. Bait is too attractive to non-target species.2. Bait is broadcast or placed in the open.3. Bait station design is inadequate. | 1. Re-evaluate Bait Formulation: Test alternative bait carriers, shapes, or colors that may be less attractive to the specific non-target species.[7][8]2. Cease Open Baiting: Immediately switch to using tamper-resistant bait stations exclusively.[14]3. Upgrade Bait Stations: Ensure stations have appropriately sized entrances, internal baffles, and are securely anchored.[10][11] |
| Target rodents are not consuming the bait. | 1. Bait is not palatable.2. Neophobia (fear of new objects) in rodents.3. Abundance of alternative food sources. | 1. Conduct Preference Test: Perform a two-choice feeding trial (see protocol below) to confirm bait palatability.[15]2. Pre-bait: Place non-toxic bait in the stations for a period to acclimate the rodents before introducing the this compound bait.[11]3. Sanitation: If possible, reduce or remove competing food sources in the experimental area. |
| A dead non-target animal is found near the experimental site. | 1. Primary poisoning from direct bait consumption.2. Secondary poisoning from consuming a poisoned rodent. | 1. Cease Baiting Immediately: Halt the experiment pending investigation.2. Document and Collect: Wearing PPE, carefully document the location and species. Bag the carcass, label it, and freeze for toxicological analysis.3. Initiate Carcass Search: Conduct systematic searches of the area to find any other affected animals.4. Review Protocol: Re-assess all mitigation measures (bait stations, formulation, placement) to identify and correct the failure point. |
Quantitative Data: Comparative Toxicity of this compound
The following table summarizes the acute oral LD₅₀ (the dose required to kill 50% of a test population) for this compound across various species. Lower values indicate higher toxicity. This data highlights the non-selective nature of the compound and the particular sensitivity of certain avian species.
| Species Category | Species Example | Body Weight (g) | Acute Oral LD₅₀ (mg/kg) | Reference(s) |
| Target Rodents | Rat | - | 40 - 41 | [6][16] |
| Mouse | - | 39 (female), 73 (male) | [6] | |
| Prairie Vole | - | 16.2 | [17] | |
| Non-Target Mammals | Nutria | - | 5.6 | [6] |
| Kit Fox | - | 93 | [6] | |
| Sheep | - | 60 - 70 | [16] | |
| Non-Target Birds | Geese (e.g., White-fronted goose) | - | 7.5 | [16] |
| Pheasants, Quail, Doves | - | Highly Susceptible (<50) | [6][16] | |
| Horned Lark | - | Highly Susceptible (<50) | [6][16] | |
| Aquatic Life | Rainbow Trout | - | LC₅₀ = 0.5 mg/L | [16] |
| Bluegill Sunfish | - | LC₅₀ = 0.8 mg/L | [16] |
Experimental Protocols
Protocol: Laboratory Two-Choice Bait Acceptance Trial
This experiment is designed to determine the palatability and preference of a test bait formulation compared to a standard, non-toxic challenge diet.[15][18]
Objective: To assess if a new this compound bait formulation is preferentially consumed by the target species when an alternative food source is available.
Materials:
-
Individually housed test animals (target species, wild-caught preferred).[15][19]
-
Test cages suitable for individual housing.
-
Two identical food pots per cage.
-
Test bait formulation (containing this compound).
-
Challenge diet (a known palatable, non-toxic food source).
-
Standard laboratory diet.
-
Calibrated scale (accurate to 0.1g).
Methodology:
-
Acclimation (7-10 days):
-
House animals individually.
-
Provide water and the standard laboratory diet ad libitum to allow animals to acclimate to the cage environment.
-
-
Pre-Trial Fasting (Optional, 4-6 hours):
-
A brief fasting period can encourage initial food investigation. Remove standard diet a few hours before the trial begins. Ensure water is always available.
-
-
Choice Period (4 days):
-
Day 1: Weigh a precise amount of the test bait and the challenge diet. Place each into a separate, designated food pot inside the cage. Record the initial weights.
-
Daily Measurement: Each day, at the same time, remove both food pots. Weigh the remaining amount of test bait and challenge diet, accounting for any spillage.[19]
-
Replenish and Rotate: Replenish both pots with fresh, pre-weighed food. To avoid "place preference," swap the positions of the test bait and challenge diet pots within the cage each day.[15]
-
Observations: Observe animals at least twice daily for signs of toxicity and record mortality.[15]
-
-
Post-Choice Observation Period (7-14 days):
-
After the 4-day choice period, remove both the test bait and challenge diet.
-
Provide the standard laboratory diet.
-
Continue to monitor the animals daily for any delayed toxic effects or mortality.[15]
-
-
Data Analysis:
-
Calculate the daily and total consumption of both the test bait and the challenge diet for each animal.
-
Calculate the preference percentage: (Total Test Bait Consumed / (Total Test Bait Consumed + Total Challenge Diet Consumed)) * 100.
-
Record the percentage of mortality in the test group.
-
Visualizations
Caption: Mechanism of Action for this compound Toxicity.
Caption: Experimental Workflow for Risk Mitigation Strategy.
Caption: Logical Flow for a Non-Target Incident Response.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. This compound Fact Sheet [npic.orst.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Preference of birds for this compound bait formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. pestexinc.com [pestexinc.com]
- 11. agr.mt.gov [agr.mt.gov]
- 12. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. agr.mt.gov [agr.mt.gov]
- 15. sanidad.gob.es [sanidad.gob.es]
- 16. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 17. trace.tennessee.edu [trace.tennessee.edu]
- 18. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Learned Bait Aversion in Rodents with Zinc Phosphide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming learned bait aversion to zinc phosphide (B1233454) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is learned bait aversion and why is it a problem with zinc phosphide?
A1: Learned bait aversion, also known as poison shyness or conditioned food aversion, is an adaptive mechanism where an animal learns to associate the taste or smell of a specific food with a negative experience, such as illness.[1] If a rodent consumes a sublethal dose of a poison bait, it will likely detect and subsequently avoid that bait, rendering it ineffective for pest control.[1] this compound is an acute, fast-acting rodenticide.[2] When ingested, it reacts with stomach acid to produce phosphine (B1218219) gas, which causes severe gastrointestinal distress and rapid-onset illness.[3][4] Rodents that consume a non-lethal amount can quickly associate the bait's sensory characteristics with the negative effects and will subsequently avoid it.[5]
Q2: How can I tell if rodents have developed an aversion to my this compound bait?
A2: Signs of bait aversion include:
-
Bait stations remaining untouched despite evidence of continued rodent activity in the area.
-
Observing rodents consuming other available food sources while actively avoiding the bait.
-
Failure to control the rodent population despite using various bait types.[6]
Q3: Are there any alternative rodenticides that are less likely to cause bait shyness?
A3: Anticoagulant rodenticides, such as warfarin, are known to be less likely to cause bait shyness.[1] These substances have a delayed mode of action, causing death through internal bleeding, which is not immediately associated with the ingestion of the bait.[1] However, the delayed effect means that rodents can continue to cause damage and may accumulate the poison, which can pose a risk to non-target species in the food chain.[2]
Troubleshooting Guides
Issue 1: Rodents are not consuming the this compound bait.
This is a common issue that can be attributed to neophobia (fear of new objects) or a previously learned aversion.
-
Solution 1: Pre-baiting. This technique involves introducing non-toxic bait to the environment before introducing the toxic bait.[7][8] This allows the rodents to become familiar with the bait and the bait stations, reducing their natural fear of new objects.[9] Ideally, pre-baiting should be conducted for at least a week to acclimate the rodent population.[8]
-
Solution 2: Change the bait formulation. Rodents may develop an aversion to a specific bait but may be more receptive to a different one.[6] Consider switching the bait matrix (e.g., from grain-based to a paste).
-
Solution 3: Rotate bait types. Regularly rotating different types of bait can help prevent rodents from developing an aversion to a specific one.[6]
Issue 2: Rodents initially consume the bait but then stop, indicating learned aversion.
This occurs when rodents have ingested a sublethal dose and have associated the illness with the bait.
-
Solution 1: Microencapsulation. This technique involves coating the this compound particles with a substance that masks the taste and odor.[10][11] The coating is designed to dissolve in the acidic environment of the rodent's stomach, releasing the toxicant.[10] This can increase the acceptance and palatability of the bait.[11]
-
Solution 2: Flavor Masking. The addition of highly palatable ingredients can help mask the taste of the this compound.[12][13]
Issue 3: The concentration of this compound in the bait is not effective.
The efficacy of this compound can be influenced by the presence of alternative food sources and the sensitivity of the rodent population.
-
Solution 1: Increase the this compound concentration. Studies have shown that a higher concentration of this compound can lead to higher mortality rates, especially when alternative food is available.[14]
-
Solution 2: Remove competing food sources. The presence of other food can reduce the likelihood of rodents consuming the bait.[15] Where possible, eliminate or reduce access to other food sources in the experimental area.
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Lethal Dose 50 (LD50) of this compound | 72-79 mg/kg body weight | Wild House Mice | [14] |
| Effective this compound Concentration in Bait | 50 g/kg of grain | Wild House Mice | [14] |
| Pre-baiting Duration | At least 1 week | Rats | [8] |
| Flavor Additive Concentration in Bait | 5-10% | Rodents | [12] |
| Microencapsulation Coating Percentage | 2-10% by weight of this compound | Rodents | [10] |
Experimental Protocols
Protocol 1: Pre-Baiting to Overcome Neophobia
-
Objective: To acclimate rodents to a new bait and bait stations to increase the acceptance of the toxic bait.
-
Materials:
-
Non-toxic bait (same formulation as the intended toxic bait, without the this compound).
-
Bait stations.
-
-
Procedure:
Protocol 2: Conditioned Taste Aversion (CTA) Assay
-
Objective: To determine if a specific bait formulation induces a learned taste aversion.
-
Materials:
-
Test bait with a novel flavor (Conditioned Stimulus - CS).
-
Sublethal dose of an illness-inducing agent (e.g., lithium chloride) (Unconditioned Stimulus - US).
-
Control group receiving a saline injection.
-
-
Procedure:
-
Provide the rodents with the novel-flavored test bait (CS).[16]
-
After consumption, administer a sublethal injection of the illness-inducing agent (US). The control group receives a saline injection.[16]
-
After a recovery period, present the rodents with a choice between the novel-flavored bait and a familiar food source.
-
A significant decrease in the consumption of the novel-flavored bait by the experimental group compared to the control group indicates a conditioned taste aversion.[16]
-
Visualizations
References
- 1. Poison shyness - Wikipedia [en.wikipedia.org]
- 2. storedgrain.com.au [storedgrain.com.au]
- 3. This compound Poisoning: From A to Z | MDPI [mdpi.com]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. town-country-pest-control.co.uk [town-country-pest-control.co.uk]
- 7. mypmp.net [mypmp.net]
- 8. Predator Control Q&A – Pupuke Birdsong Project [pupukebirdsong.org.nz]
- 9. The impact of rodent behaviour on a successful baiting programme [farmdiversity.co.uk]
- 10. US4490352A - Encapsulated efficacious this compound rodenticide - Google Patents [patents.google.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Profiling, mimicking and masking the flavor of a selected rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. automatictrap.com [automatictrap.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phosphine Release from Zinc Phosphide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc phosphide (B1233454) for phosphine (B1218219) gas generation in experimental fumigation settings.
Troubleshooting Guide
Q1: Why is the phosphine release from my zinc phosphide experiment slower than expected?
A1: Slow phosphine generation is typically linked to suboptimal reaction conditions. The primary factor governing the rate of phosphine release from this compound is the acidity of the environment.[1][2] this compound requires a sufficiently acidic environment (pH 4 or below) for significant hydrolysis and subsequent phosphine formation.[1] Unlike aluminum phosphide or magnesium phosphide, which react readily with neutral water, this compound is more stable and its reaction is highly pH-dependent.[1][2]
-
Troubleshooting Steps:
-
Verify pH: Ensure the aqueous medium for the reaction is adequately acidified. If you are using water, the reaction will be very slow. Consider using a dilute acid solution.
-
Increase Acidity: If you are already using an acid, try lowering the pH to accelerate the reaction. For instance, the hydrolysis rate at pH 2 is significantly higher than at pH 4.[1]
-
Check Moisture Levels: While acidity is key, sufficient moisture is also necessary for the hydrolysis reaction to occur.[3] Ensure your this compound formulation is in adequate contact with the aqueous acidic solution.
-
Q2: I've noticed inconsistent phosphine yields between experiments. What could be the cause?
A2: Inconsistent yields often stem from a lack of precise control over reaction parameters.
-
Troubleshooting Steps:
-
Standardize Acid Dispensation: Ensure the volume and concentration of the acid used are consistent across all experiments. Small variations in pH can lead to significant differences in phosphine output.
-
Homogenize this compound Sample: Ensure the this compound formulation you are using is homogenous. If using a bait or powder, mix thoroughly before taking a sample.
-
Control Temperature: While pH is the primary driver, temperature can also influence reaction kinetics. Conduct your experiments at a consistent, controlled temperature.
-
Monitor Reaction Time: Ensure that you are measuring the phosphine concentration at consistent time intervals. The reaction is not instantaneous and will proceed over time.
-
Q3: Is it possible for the phosphine generation to stop prematurely?
A3: Yes, premature cessation of the reaction can occur if the reactants are depleted or the conditions change.
-
Troubleshooting Steps:
-
Check for Acid Depletion: If the amount of this compound is high relative to the amount of acid, the acid could be consumed before all the this compound has reacted. This would neutralize the solution and halt phosphine production. Ensure a stoichiometric excess of acid.
-
Assess Physical Barriers: In some formulations, the zinc hydroxide (B78521) produced during the reaction (Zn₃P₂ + 6H₂O → 2PH₃ + 3Zn(OH)₂) can form a coating on the remaining this compound particles, preventing further contact with the acid.[3] Agitation of the reaction mixture can help to mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction for phosphine release from this compound?
A1: this compound reacts with an acid to produce phosphine gas and a corresponding zinc salt. The reaction with water is very slow.[1][2]
-
Reaction with Acid: Zn₃P₂ + 6H⁺ → 2PH₃ (gas) + 3Zn²⁺[1]
-
Reaction with Water: Zn₃P₂ + 6H₂O → 2PH₃ (gas) + 3Zn(OH)₂[3]
Q2: What are the key factors that influence the rate of phosphine release?
A2: The most critical factor is pH . The reaction is significantly accelerated in acidic conditions.[1][2] Other influencing factors include moisture availability and temperature . Increased temperature will generally increase the reaction rate.
Q3: How does the stability of this compound compare to other metal phosphides?
A3: this compound is a relatively stable compound compared to aluminum phosphide and magnesium phosphide.[2][4] The latter two will readily release phosphine upon contact with ambient moisture or neutral water, whereas this compound requires acidic conditions for a significant reaction to occur.[1][2]
Q4: What are the primary safety concerns when working with this compound?
A4: The primary hazard is the liberation of highly toxic phosphine gas.[3][5] Phosphine is toxic when inhaled or ingested.[3][5] All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[6]
Q5: Can I quantify the amount of phosphine released?
A5: Yes, phosphine concentration can be quantified using gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD).[7][8] This involves collecting a sample of the headspace gas from your reaction vessel and injecting it into the GC.
Data Presentation
Table 1: Effect of pH on this compound Hydrolysis
| pH | Percent Hydrolyzed in 12 hours |
| 4 | 7.1% |
| 2 | 38.8% |
Data sourced from the National Pesticide Information Center.[1]
Experimental Protocols
Protocol 1: Controlled Phosphine Release for Headspace Analysis
This protocol outlines a method for generating phosphine gas from this compound in a sealed environment for subsequent quantification.
Materials:
-
This compound sample (e.g., pure compound, bait formulation)
-
Volatile organic analysis (VOA) vials with septa caps
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) of known concentration (e.g., 5% H₂SO₄)
-
Toluene (B28343) (for trapping phosphine)
-
Gas-tight syringe
-
Vortex mixer
-
Gas chromatograph (GC) with NPD or FPD
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and place it into a VOA vial.
-
Reagent Addition: In a fume hood, add a precise volume of toluene to the vial, followed by a precise volume of the dilute acid solution.[7]
-
Sealing: Immediately seal the vial with a septa cap to ensure a gas-tight environment.
-
Reaction Initiation: Vigorously mix the contents of the vial using a vortex mixer for 1-2 minutes to ensure intimate contact between the reactants.[9]
-
Incubation: Allow the reaction to proceed for a standardized period at a controlled temperature. An equilibrium will be established where the phosphine gas is partitioned between the headspace and the toluene layer.[7]
-
Sampling: Using a gas-tight syringe, carefully pierce the septum and withdraw a known volume of the headspace gas or the toluene layer.
-
Analysis: Inject the sample into the GC for quantification of phosphine.[7][8]
Visualizations
Caption: Chemical reaction pathway for phosphine generation.
Caption: Experimental workflow for phosphine quantification.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. storedgrain.com.au [storedgrain.com.au]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Fact Sheet [npic.orst.edu]
- 6. aphis.usda.gov [aphis.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN106370762A - Test method of phosphine - Google Patents [patents.google.com]
troubleshooting zinc phosphide degradation in moist environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc phosphide (B1233454), focusing on its degradation in moist environments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with zinc phosphide.
Issue 1: Inconsistent or lower-than-expected potency of this compound samples.
Possible Cause: Degradation of this compound due to exposure to moisture.
Troubleshooting Steps:
-
Verify Storage Conditions: this compound is highly sensitive to moisture. Ensure it is stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from any sources of humidity.[1] Consider using a desiccator for storage.
-
Assess Sample Handling Procedures: Minimize exposure of the compound to ambient air, especially in humid laboratory environments. Handle samples in a glove box with a dry atmosphere if possible.
-
Check Solvent Purity: If using solvents to prepare formulations, ensure they are anhydrous. Trace amounts of water can initiate the degradation process.
-
Quantitative Analysis: To confirm degradation, analyze the purity of your this compound sample. A common method involves the acid hydrolysis of this compound to phosphine (B1218219) gas (PH₃), followed by quantification of the evolved phosphine using gas chromatography (GC).[2][3] A decrease in the expected amount of phosphine generated from a known weight of the sample indicates degradation.
Issue 2: Unexpected gas evolution from this compound samples or formulations.
Possible Cause: Reaction of this compound with water or acidic components in the environment or formulation, leading to the release of toxic phosphine gas.
Troubleshooting Steps:
-
Immediate Safety Precautions: Phosphine gas is highly toxic.[4][5] If unexpected gas evolution is observed, ensure proper ventilation and work within a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if necessary.
-
Identify the Source of Moisture/Acidity:
-
Ambient Humidity: High laboratory humidity can be sufficient to cause slow degradation and gas release.
-
Hygroscopic Excipients: If formulating this compound with other materials, check if any of the excipients are hygroscopic (tend to absorb moisture from the air).
-
Acidic Components: The presence of acidic functional groups in other formulation components can accelerate phosphine generation.[6]
-
-
Detection and Identification of Phosphine Gas:
-
Odor: Phosphine has a characteristic garlic-like or fishy odor, though it may be detectable by smell only at concentrations that are already hazardous.[1][4]
-
Detector Tubes/Strips: Use commercially available phosphine detector tubes or paper strips for a semi-quantitative indication of its presence.[7]
-
Portable Gas Monitors: For continuous or more precise monitoring, handheld electronic phosphine gas detectors are available.[1]
-
-
Preventative Measures:
-
Store this compound and its formulations in dry, inert conditions.
-
When formulating, use non-aqueous and non-acidic excipients where possible.
-
If aqueous environments are necessary for the experiment, prepare fresh formulations immediately before use and conduct the experiment in a well-ventilated area.
-
Issue 3: Poor reproducibility in experimental results involving this compound.
Possible Cause: Inconsistent sample preparation, particularly for standard solutions used in quantitative analysis.
Troubleshooting Steps:
-
Standard Solution Stability: this compound is practically insoluble in most common solvents, making the preparation of stable standard solutions challenging.[2][8] Suspensions in propylene (B89431) glycol have been shown to offer better stability compared to other solvents.[8]
-
Homogenization of Suspensions: When using a suspension as a standard, ensure it is thoroughly homogenized before taking an aliquot. Use techniques like sonication followed by continuous stirring on a magnetic plate.[2]
-
Use of Freshly Prepared Standards: Due to the inherent instability, it is best practice to prepare standard solutions or suspensions fresh for each set of experiments.
-
Method Validation: Validate your analytical method to ensure it is providing consistent and accurate results. This includes assessing linearity, accuracy, and precision.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a moist environment?
A1: this compound reacts with water (hydrolysis) to produce phosphine gas (PH₃) and zinc hydroxide (B78521) (Zn(OH)₂).[9] The reaction is significantly accelerated in the presence of acids.[6] The chemical equation for the hydrolysis is:
Zn₃P₂ + 6H₂O → 3Zn(OH)₂ + 2PH₃
In acidic conditions, the reaction is:
Zn₃P₂ + 6H⁺ → 3Zn²⁺ + 2PH₃[6]
Q2: What factors influence the rate of this compound degradation?
A2: The primary factors are:
-
Moisture: The presence of water is essential for the hydrolysis reaction to occur. Higher humidity or direct contact with water increases the degradation rate.[10]
-
Acidity (pH): The degradation of this compound is highly dependent on pH. The reaction is substantially faster in acidic conditions (pH 4 or below).[6]
-
Temperature: While specific quantitative data is sparse in the provided results, as with most chemical reactions, it is expected that higher temperatures will increase the rate of degradation.
-
Formulation: The type of formulation can affect stability. For instance, pelletized baits may be more resistant to environmental degradation compared to whole-grain formulations. Additives and packaging can also slow the rate of chemical degradation.[11]
Q3: How can I quantitatively measure the degradation of my this compound sample?
A3: The most common method is to indirectly measure the amount of active this compound by quantifying the amount of phosphine gas it can generate. A detailed protocol is provided in the "Experimental Protocols" section below. This typically involves:
-
Reacting a known mass of the this compound sample with an acid (e.g., sulfuric or hydrochloric acid) in a sealed container to convert it to phosphine gas.[2][3]
-
Sampling the headspace of the container.
-
Injecting the headspace gas into a gas chromatograph (GC) for separation and detection.
-
A flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) is commonly used for sensitive detection of phosphine.[2]
Q4: What are the key safety precautions when working with this compound, especially concerning its degradation?
A4:
-
Avoid Inhalation and Ingestion: this compound is toxic if ingested, and the phosphine gas it can release is a severe respiratory toxin.[5][12]
-
Handle in a Well-Ventilated Area: Always handle this compound and its formulations in a fume hood to avoid inhalation of any released phosphine gas.[1]
-
Prevent Contact with Water and Acids: Store and handle this compound away from water, moisture, and acids to prevent the generation of flammable and toxic phosphine gas.[1]
-
Wear Appropriate PPE: This includes safety goggles, gloves, and a lab coat. In situations with a risk of significant phosphine release, a respirator may be necessary.
-
Know the Symptoms of Exposure: Symptoms of phosphine exposure can include headache, dizziness, nausea, difficulty breathing, and vomiting.[5] Seek immediate medical attention if you suspect exposure.
Data Presentation
Table 1: pH-Dependent Hydrolysis of this compound
| pH | % Hydrolyzed in 12 hours |
| 2 | 38.8% |
| 4 | 7.1% |
Data sourced from the National Pesticide Information Center.[6]
Table 2: Half-life of this compound in Biological Matrices
| Matrix | Half-life (days) |
| Possum Stomach Contents | 3.4 |
| Possum Vomit | 6.7 |
Data from a study on microencapsulated this compound formulations.[13][14]
Table 3: Stability of this compound in Outdoor Bait Formulations
| Formulation Type | Condition | Time Period | % Reduction |
| Bait Products | Outdoor | 21-27 days | 12% - 39% |
Data from a Thurston County review.[11]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound Degradation via Phosphine Gas Generation and GC Analysis
This protocol is adapted from methods described for the analysis of this compound in various matrices.[2][3]
1. Objective: To determine the concentration of active this compound in a sample by measuring the amount of phosphine gas generated upon acid hydrolysis.
2. Materials:
-
Gas-tight vials with septa (e.g., 40 mL VOA vials)
-
Gas chromatograph (GC) with a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)
-
Gas-tight syringe for headspace sampling
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solution (e.g., 10% v/v)
-
This compound standard of known purity
-
Propylene glycol (for standard preparation)
-
Toluene (optional, for trapping phosphine)[2]
-
Analytical balance, vortex mixer, sonicator, centrifuge (if preparing suspensions)
3. Standard Preparation:
-
Due to its insolubility, this compound standards are typically prepared as a suspension in propylene glycol.[2][8]
-
Accurately weigh a small amount of pure this compound and suspend it in a known volume of propylene glycol to create a stock suspension.
-
Use sonication and continuous stirring to ensure homogeneity.[2]
-
Prepare a series of working standards by diluting the stock suspension.
4. Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample to be tested into a gas-tight vial.
5. Hydrolysis and Phosphine Generation:
-
Carefully add a defined volume of the acid solution (e.g., 10 mL of 10% H₂SO₄) to the vial containing the sample.
-
Immediately seal the vial with a septum cap.
-
Incubate the vial at a controlled temperature (e.g., 65°C) for a set period (e.g., 20-30 minutes) to ensure complete hydrolysis. An agitator or shaker can be used to facilitate the reaction.[15]
6. GC Analysis:
-
GC Parameters (Example):
-
Using a gas-tight syringe, withdraw a known volume (e.g., 100-500 µL) of the headspace from the vial.
-
Inject the gas sample into the GC.
-
Record the peak area corresponding to phosphine.
7. Quantification:
-
Generate a calibration curve by performing the same hydrolysis and GC analysis procedure on the series of known this compound standards.
-
Plot the peak area against the known concentration of this compound.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Mandatory Visualizations
Caption: Degradation pathway of this compound in a moist, acidic environment.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Relationship between environmental factors and this compound degradation.
References
- 1. youtube.com [youtube.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. frontline-safety.co.uk [frontline-safety.co.uk]
- 5. This compound Fact Sheet [npic.orst.edu]
- 6. This compound Technical Fact Sheet [npic.orst.edu]
- 7. euro-gasman.com [euro-gasman.com]
- 8. researchgate.net [researchgate.net]
- 9. Successful management of this compound poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apvma.gov.au [apvma.gov.au]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 12. This compound Poisoning: From A to Z - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring degradation of this compound residues in possum stomach contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov.tw [fda.gov.tw]
Technical Support Center: Refining Analytical Methods for Low-Level Phosphine Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-level phosphine (B1218219) detection. The information is designed to offer direct solutions to common issues encountered during experimental analysis.
Gas Chromatography (GC) Methods
Gas chromatography is a powerful and widely used technique for the separation and quantification of phosphine. Common detectors include Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), and Mass Selective Detector (MSD). Headspace sampling is frequently employed for sample introduction.
Troubleshooting Guide: GC Analysis
| Problem | Potential Cause | Suggested Solution |
| No phosphine peak or very small peak | Leak in the injection system (e.g., septum, syringe, fittings). | Perform a leak check of the GC inlet. Replace the septum and syringe. Ensure all fittings are tight. |
| Improper headspace conditions (temperature, equilibration time). | Optimize headspace parameters. Ensure the vial is properly sealed and heated for a sufficient time to allow phosphine to partition into the headspace.[1] | |
| Inactive or contaminated detector. | For NPD, check the bead activity and replace if necessary.[2] For FPD, ensure the flame is lit and gas flows are correct. For MSD, perform a tune to check sensitivity. | |
| Sample degradation. | Phosphine can be unstable. Analyze samples as quickly as possible after collection and preparation. Store samples appropriately if immediate analysis is not possible.[3] | |
| Ghost peaks or baseline noise | Contaminated carrier gas or gas lines. | Use high-purity gases and install/replace gas purifiers. |
| Contaminated syringe or sample vial. | Use clean, dedicated syringes and vials. Run a blank analysis with an empty vial to check for contamination. | |
| Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. | |
| Peak tailing or fronting | Active sites in the inlet liner or column. | Use a deactivated liner and a column suitable for active compounds. If tailing persists, replace the liner and trim the first few centimeters of the column.[2] |
| Column overloading. | Dilute the sample or use a smaller injection volume. | |
| Inappropriate oven temperature. | For broad peaks, consider a lower initial oven temperature or a sub-ambient starting temperature to focus the analyte at the head of the column.[4] | |
| Poor peak resolution | Inefficient column. | Replace the column with a new one of the same type or a different stationary phase for better selectivity. |
| Incorrect carrier gas flow rate. | Optimize the carrier gas flow rate for the best separation efficiency. | |
| Interference peak near phosphine peak | Co-eluting compounds from the sample matrix. | Optimize the temperature program to improve separation. If using MSD, monitor a specific ion for phosphine (e.g., m/z 34) to enhance selectivity.[5] |
| Contamination from reagents. | An interference peak has been reported when using water with sulfuric acid for headspace analysis, even with high-purity water.[6] Running a reagent blank is crucial to identify such interferences. |
Frequently Asked Questions (FAQs): GC Analysis
Q1: What is the typical detection limit for phosphine using GC?
A1: The limit of quantitation (LOQ) can be as low as 0.1 µg/kg using a sensitive method like headspace-GC-MSD.[7] For GC-NPD, a quantitation limit of 0.001 mg/kg has been reported.[4]
Q2: How can I improve the sensitivity of my phosphine analysis?
A2: To improve sensitivity, you can:
-
Use a more sensitive detector, such as an NPD or MSD in selected ion monitoring (SIM) mode.[4][5]
-
Optimize headspace extraction parameters, including incubation temperature and time.
-
For GC-MS, using sub-ambient initial oven temperatures can help focus the phosphine peak, leading to better signal-to-noise ratios.[4]
-
Ensure your GC system is free of leaks and contamination.
Q3: My calibration curve for phosphine is not linear. What could be the cause?
A3: Non-linearity can be caused by detector saturation at high concentrations, active sites in the system causing analyte loss at low concentrations, or issues with the standard preparation. Check your standard dilution series and ensure the concentration range is appropriate for the detector's linear range.
Q4: What type of column is best for phosphine analysis?
A4: Porous layer open tubular (PLOT) columns, such as those with a GS-Q stationary phase, are effective for separating phosphine from air and other volatile compounds at temperatures above ambient.[4]
Experimental Protocol: Headspace GC-MSD for Phosphine in a Solid Matrix
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Sample Preparation:
-
Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into a headspace vial.
-
Add a specific volume of 5% sulfuric acid in water to the vial (e.g., 10 mL).[8]
-
Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.
-
-
Headspace Analysis:
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a set temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) with agitation to facilitate the release of phosphine into the headspace.[7]
-
-
GC-MSD Parameters:
-
Injection: Transfer a portion of the headspace (e.g., 1 mL) to the GC inlet. A splitless or split injection can be used depending on the expected concentration.
-
Inlet Temperature: 150-200°C.
-
Column: Rt-Q-PLOT (30 m x 0.32 mm x 10 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 35-50°C) and ramp up to a higher temperature (e.g., 200°C) to elute any less volatile compounds.
-
MSD Parameters:
-
Transfer Line Temperature: 230°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Ions to Monitor: m/z 31, 33, and 34 (quantification ion).[5]
-
-
-
Calibration:
-
Prepare a series of phosphine standards in the same matrix if possible (matrix-matched calibration) or use standard addition to account for matrix effects.[5] Gaseous standards or standards prepared from a certified phosphine solution are used.
-
Workflow for GC-Based Phosphine Analysis
Caption: Workflow for phosphine analysis using headspace GC.
Colorimetric Methods
Colorimetric methods for phosphine detection are often based on the reaction of phosphine with a chemical reagent to produce a colored product. The intensity of the color, which is proportional to the phosphine concentration, is then measured using a spectrophotometer.
Troubleshooting Guide: Colorimetric Analysis
| Problem | Potential Cause | Suggested Solution |
| No color development or weak color | Insufficient phosphine concentration. | The sample concentration may be below the detection limit of the method. |
| Reagent degradation. | Prepare fresh reagents. Some colorimetric reagents are not stable over long periods. | |
| Incorrect pH of the reaction mixture. | Ensure the pH of the solution is within the optimal range for the colorimetric reaction. | |
| High background color or turbidity | Interfering substances in the sample. | Arsenite and silicate (B1173343) can interfere with some phosphate-based colorimetric methods.[9] Use a sample cleanup step if necessary. |
| Contaminated reagents or glassware. | Use high-purity reagents and thoroughly cleaned glassware. | |
| Inconsistent or non-reproducible results | Variation in reaction time or temperature. | Standardize the reaction time and temperature for all samples and standards. |
| Instability of the colored product. | Measure the absorbance at a consistent time after color development, as the color may fade over time. |
Frequently Asked Questions (FAQs): Colorimetric Analysis
Q1: What are the common chemical reactions used for colorimetric phosphine detection?
A1: Common methods include the reaction of phosphine with silver nitrate (B79036) to form a yellow chromophore, and the oxidation of phosphine to phosphate (B84403) followed by the formation of a phosphomolybdenum blue complex.[10]
Q2: Are colorimetric methods as sensitive as GC methods?
A2: Generally, GC methods, especially with specific detectors like MSD or NPD, offer lower detection limits than traditional colorimetric methods.[9] However, colorimetric methods can be simpler and more cost-effective for certain applications.
Q3: What are the main sources of interference in colorimetric phosphine analysis?
A3: For methods that involve the determination of phosphate, other substances that can form colored complexes with the reagents, such as arsenates and silicates, can be significant interferences.[9] Humidity can also interfere with some colorimetric gas sensors.[11]
Logical Diagram for Troubleshooting Colorimetric Methods
Caption: Troubleshooting logic for colorimetric phosphine analysis.
Electrochemical Sensors
Electrochemical sensors detect phosphine through an electrochemical reaction at an electrode surface, which generates a current proportional to the gas concentration.
Troubleshooting Guide: Electrochemical Sensors
| Problem | Potential Cause | Suggested Solution |
| No response or low sensitivity | Expired or poisoned sensor cell. | Electrochemical cells have a limited lifespan and can be irreversibly damaged by exposure to certain chemicals. Replace the sensor cell.[12] |
| Blocked sensor inlet. | Ensure the sensor inlet is not obstructed by dust or other particulates. | |
| Incorrect bias voltage. | Verify that the correct bias voltage is applied to the sensor as specified by the manufacturer. | |
| False positive readings | Cross-sensitivity to other gases. | Many electrochemical sensors respond to gases other than the target analyte. Consult the manufacturer's cross-sensitivity data. Arsine, hydrogen sulfide, and sulfur dioxide can interfere with some phosphine sensors.[13] |
| Environmental changes (temperature, humidity). | Sudden changes in temperature or humidity can cause transient signals. Allow the sensor to stabilize in the new environment. | |
| Unstable or drifting readings | Sensor requires calibration. | Perform a zero and span calibration using a certified phosphine gas standard. |
| Electrical interference. | Ensure proper grounding and shielding of the sensor and associated electronics.[14] | |
| Sensor nearing the end of its life. | A drifting baseline can be an indication that the sensor needs to be replaced. | |
| Calibration failure | Empty or expired calibration gas cylinder. | Check the pressure and expiration date of the calibration gas.[12] |
| Incorrect gas flow rate during calibration. | Use the correct flow rate and calibration adapter as recommended by the manufacturer. | |
| Insufficient stabilization time. | Allow enough time for the sensor reading to stabilize before performing the calibration.[12] |
Frequently Asked Questions (FAQs): Electrochemical Sensors
Q1: How often should I calibrate my electrochemical phosphine sensor?
A1: Calibration frequency depends on the application and the manufacturer's recommendations. For critical applications, calibration should be performed before each use or on a regular schedule (e.g., monthly).
Q2: What is the typical response time of an electrochemical sensor?
A2: The response time (T90) is typically in the range of 20-60 seconds.
Q3: Can electrochemical sensors be used for continuous monitoring?
A3: Yes, electrochemical sensors are well-suited for continuous monitoring of phosphine levels in a specific area.
Q4: What are the main limitations of electrochemical sensors for phosphine detection?
A4: Limitations include cross-sensitivity to other gases, a limited operational temperature and humidity range, and the potential for sensor poisoning or drift over time, requiring regular calibration and eventual replacement.[12]
Decision Pathway for Electrochemical Sensor Reading Validation
Caption: Decision pathway for validating electrochemical sensor readings.
Quantitative Data Summary
The following table summarizes typical performance characteristics of different analytical methods for low-level phosphine detection. Values can vary depending on the specific instrumentation, method, and matrix.
| Parameter | Headspace GC-MSD | Headspace GC-NPD | Colorimetric (Molybdenum Blue) | Electrochemical Sensor |
| Limit of Quantitation (LOQ) | ~0.1 µg/kg[7] | ~1 µg/kg (0.001 mg/kg)[4] | ~0.01 ppm (in 3L gas sample)[9] | ~0.05 - 0.1 ppm |
| Typical Range | 0.1 - 50 µg/kg | 1 - 100 µg/kg | 0.01 - 1 ppm | 0 - 20 ppm |
| Recovery | Matrix dependent, often >80% | Matrix dependent, often >80% | ~94% (for 0.01 ppm in gas)[9] | Not Applicable |
| Selectivity | Very High (with SIM) | High (for N and P compounds) | Moderate (potential interferences)[9] | Low to Moderate (cross-sensitivity)[13] |
| Analysis Time per Sample | ~20-30 minutes | ~20-30 minutes | ~15-30 minutes | < 1 minute |
| Cost | High | Medium-High | Low | Low-Medium |
References
- 1. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 2. nyc.gov [nyc.gov]
- 3. osha.gov [osha.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Problem with phosphine by headspace GC/NPD - Chromatography Forum [chromforum.org]
- 7. ejournal.cvuas.de [ejournal.cvuas.de]
- 8. [PDF] Analysis of Phosphine in Dried Foodstuffs via Headspace-GC-MSD | Semantic Scholar [semanticscholar.org]
- 9. Determination of phosphine by adsorption sampling with modified silica gel and colorimetry of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple spectrophotometric method for determination of phosphine residues in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigation of Humidity Interference in Colorimetric Sensing of Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sensorelectronics.com [sensorelectronics.com]
- 13. mpowerinc.com [mpowerinc.com]
- 14. ato.com [ato.com]
improving the safety of zinc phosphide application methods
Technical Support Center: Zinc Phosphide (B1233454) Application
This technical support center provides essential information for researchers, scientists, and drug development professionals working with zinc phosphide. It includes frequently asked questions, troubleshooting guides, quantitative data, and standardized protocols to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (Zn₃P₂) is an inorganic compound used as a rodenticide.[1][2] Its toxicity is not caused by the compound itself, but by the release of highly toxic phosphine (B1218219) gas (PH₃) when it reacts with acid and water in the stomach of an animal.[1][2][3][4] This phosphine gas is then absorbed and disrupts mitochondrial respiration, preventing cells from producing energy and leading to cell death.[1][3][5] The heart, lungs, and liver are particularly affected.[3]
Q2: What are the primary routes of exposure and associated symptoms? A2: The primary routes of exposure are ingestion and inhalation of dust.[5] Upon ingestion, stomach acid causes the release of phosphine gas.[3] If dust is inhaled, it can come into contact with moist tissues in the respiratory tract, also releasing phosphine.[1] Symptoms of exposure include headache, dizziness, nausea, vomiting, abdominal pain, and difficulty breathing.[1][3][6] In cases of severe poisoning, liver and kidney failure, convulsions, coma, and cardiovascular collapse can occur.[1][3][7]
Q3: Is there an antidote for this compound poisoning? A3: There is no specific antidote for this compound or phosphine gas poisoning.[4][5][7] Treatment is entirely supportive and focuses on aggressive decontamination, managing symptoms, and providing life support.[5][8]
Q4: Why is this compound particularly effective against rodents? A4: this compound is effective against rodents like rats, mice, and rabbits because they lack a vomiting reflex.[2][3][4] While some formulations include an emetic to induce vomiting in humans or other animals that might accidentally ingest it, this does not affect the target rodents.[2]
Q5: What happens to this compound in the environment? A5: this compound breaks down when exposed to moisture in soil or air.[3] Any phosphine gas released is broken down in the air.[3] However, pellets in damp soil may continue to release phosphine for up to five weeks, depending on the formulation.[3]
Troubleshooting Guide
Problem: Inconsistent Efficacy or Bait Aversion in Target Species.
-
Possible Cause: Rodents may have consumed a sublethal dose, leading to bait shyness or aversion in future encounters.[2][9] The presence of alternative, more attractive food sources can also reduce the effectiveness of the bait.[10][11]
-
Solution: Ensure bait contains a sufficient concentration of this compound to be lethal in a single feeding.[2] The GRDC recommends a concentration of 50g of this compound per kg of wheat bait to deliver a lethal dose to a 15g mouse in a single grain.[12] To maximize uptake, reduce the availability of alternative food sources before baiting.[12] Pre-feeding with non-poisoned bait can help rodents become accustomed to the bait material and allows for an assessment of which animals are consuming it.[13]
Problem: this compound Powder has been spilled in the lab.
-
Immediate Action: Evacuate all non-essential personnel from the area to prevent exposure.[14][15] Remove all sources of ignition, as phosphine gas can be flammable.[2][14]
-
Cleanup Protocol: DO NOT USE WATER or any wet methods, as this will accelerate the release of toxic phosphine gas.[14] Cover the spill with a dry, inert material like sand, dry lime, or soda ash.[14] Use non-sparking tools to carefully place the material into a sealed, labeled container for hazardous waste disposal.[14] Ventilate the area thoroughly after the cleanup is complete.[14] All personnel involved in the cleanup must wear appropriate Personal Protective Equipment (PPE), including respiratory protection.[14]
Problem: A researcher is showing symptoms of exposure (e.g., dizziness, nausea).
-
Immediate Action: Move the affected person to fresh air immediately.[15][16] If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation to prevent secondary exposure to phosphine gas; use a bag-valve-mask device.[16] Call emergency medical services or a poison control center immediately.[1][17]
-
Decontamination: If there was skin contact, remove all contaminated clothing promptly.[15][18] Wash the affected skin area thoroughly with soap and water for 15-20 minutes.[15][16] If eye contact occurred, flush the eyes with lukewarm water for at least 15 minutes.[14][15]
Problem: The prepared bait appears to be degrading or has a very strong garlic-like odor before application.
-
Possible Cause: The bait has been exposed to moisture or humid air, causing the this compound to hydrolyze and release phosphine gas.[2][16]
-
Solution: Store this compound and prepared baits in tightly closed containers in a cool, dry, and well-ventilated area, away from moist air and acids.[14][16] If premature degradation is suspected, do not use the bait. Dispose of it as hazardous waste according to institutional and local regulations.[14][19]
Quantitative Data
Table 1: Acute Oral Toxicity (LD₅₀) of this compound in Various Species
| Species | Scientific Name | LD₅₀ (mg/kg body weight) | Reference(s) |
|---|---|---|---|
| House Mouse | Mus musculus | 32 - 79 | [4][11] |
| Norway Rat | Rattus norvegicus | 27 - 56 | [1][4] |
| Black Rat | Rattus rattus | 21.3 | [4] |
| Vole | Microtus sp. | 12.4 - 18.0 | [9] |
| Nutria | Myocaster coypus | 5.6 | [9] |
| Kit Fox | Vulpes macrotis | 93 |[10] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Task | Required PPE | Reference(s) |
|---|---|---|
| Handling Powder/Concentrate (Mixing/Loading) | Long-sleeved shirt, long pants, waterproof gloves, shoes, and socks. Protective eyewear. A NIOSH-approved dust/mist filtering respirator. A chemical-resistant apron. | [18][19] |
| Applying Bait (Hand or Mechanical Spreader) | Long-sleeved shirt, long pants, waterproof gloves, shoes, and socks. A NIOSH-approved dust/mist filtering respirator and protective eyewear are required for hand-pushed or hand-held equipment. | [19] |
| Retrieving Carcasses or Unused Bait | Waterproof gloves. | [18][19] |
| Cleaning Equipment | Coveralls, waterproof gloves, chemical-resistant footwear and apron. |[18] |
Experimental Protocols
Protocol 1: General Methodology for Safe Handling and Storage
-
Training: Before handling this compound, all personnel must be trained on its proper handling, storage, hazards, and emergency procedures.[14]
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[17]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, secure, and well-ventilated location.[14][20] Ensure it is stored away from water, moist air, acids, and food or feed products.[14][16][19] The storage area should be locked and inaccessible to children and pets.[19]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[14] Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[18] Contaminated work clothes should be removed immediately and laundered separately by informed individuals.[14][18]
-
Emergency Equipment: Ensure an eye wash fountain and emergency shower are immediately accessible in the work area.[14]
Protocol 2: General Methodology for Bait Formulation and Application
-
PPE: Don all required PPE as specified in Table 2 before beginning the formulation. This includes respiratory protection, eye protection, and waterproof gloves.[19]
-
Formulation: Conduct all mixing and loading procedures in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.[17] Use non-sparking tools and equipment.[14] Typically, this compound is added to bait material (e.g., grains) at a concentration of 0.75-2%, though recent studies suggest 5% (50g/kg) is more effective for mice.[2][12]
-
Application: Only protected handlers may be in the application area.[19] Apply bait according to established experimental design, taking care to avoid application directly to water or areas where runoff is likely.[19] Do not apply where bait is accessible to non-target animals, livestock, or pets.[13]
-
Post-Application: After application, thoroughly clean all equipment.[18] Wash the outside of gloves before removing them, and then wash hands and change into clean clothing as soon as possible.[18]
Protocol 3: Spill Decontamination and Waste Disposal
-
Containment: In case of a spill, evacuate the area and remove ignition sources.[14]
-
Decontamination: Following the dry cleanup method described in the Troubleshooting section, cover the spill with dry lime, sand, or soda ash. DO NOT USE WATER .[14]
-
Collection: Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste.[14][17]
-
Disposal: All this compound waste, including unused bait, contaminated cleanup materials, and empty containers, must be disposed of as hazardous waste.[14] Contact your institution's Environmental Protection Agency (EPA) or hazardous waste representative for specific disposal guidance.[14][19] Do not dispose of waste where it could contaminate water, food, or feed.[19]
Visualizations
Caption: Mechanism of this compound Toxicity.
Caption: Experimental Workflow for Safe Application.
Caption: Emergency Response Logic for Spills.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Fact Sheet [npic.orst.edu]
- 4. storedgrain.com.au [storedgrain.com.au]
- 5. This compound Poisoning: From A to Z | MDPI [mdpi.com]
- 6. This compound Poisoning: Causes, Symptoms, and Care. [medicoverhospitals.in]
- 7. This compound Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. apvma.gov.au [apvma.gov.au]
- 11. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grdc.com.au [grdc.com.au]
- 13. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 14. nj.gov [nj.gov]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. bartlett.ca [bartlett.ca]
- 17. fishersci.com [fishersci.com]
- 18. neogen.com [neogen.com]
- 19. aphis.usda.gov [aphis.usda.gov]
- 20. neogen.com [neogen.com]
Technical Support Center: Zinc Phosphide Resistance in Rodents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding zinc phosphide (B1233454) resistance in rodents.
Frequently Asked Questions (FAQs)
Q1: What is zinc phosphide and how does it work as a rodenticide?
This compound (Zn₃P₂) is an inorganic chemical compound used as a rodenticide.[1] Its toxicity is not due to the compound itself, but to the production of phosphine (B1218219) gas (PH₃) when it reacts with the acid in the rodent's stomach.[2] This phosphine gas is then absorbed into the bloodstream, leading to heart failure and damage to internal organs, ultimately causing death within a few hours to a day after ingestion.[3][4] Rodents are particularly susceptible because they cannot vomit, which is an emetic effect the compound can have on other animals.[5]
Q2: Are there documented cases of genetic resistance to this compound in rodents?
No, genetic resistance to this compound has not been documented in rodent populations.[6] This is a significant advantage over many anticoagulant rodenticides, where resistance is a well-known issue.[7]
Q3: If not genetic resistance, what causes control failures with this compound?
Control failures are often attributed to "bait shyness" or "aversion," which is a form of behavioral resistance. This occurs when a rodent consumes a sublethal dose of the bait, becomes ill, and then associates the illness with the bait, refusing to eat it in the future.[3][8] Another factor can be the presence of alternative food sources, which reduces the likelihood of rodents consuming a lethal dose of the bait.[8][9] Recent studies have also indicated that the lethal dose (LD50) for some mouse populations is higher than previously reported, suggesting that historical bait formulations may no longer be as effective.[10]
Q4: What is the difference between "bait shyness" and "resistance"?
"Bait shyness" is a learned avoidance of a particular bait after a negative experience (sublethal poisoning). It is a behavioral adaptation. "Resistance," in the context of pesticides, typically refers to a heritable, genetic change in a population that allows individuals to survive exposure to a poison that would normally be lethal.
Q5: What are the primary strategies to mitigate bait shyness and improve the efficacy of this compound?
-
Pre-baiting: This technique involves offering non-toxic bait for a period before introducing the toxic bait. This accustoms the rodents to the bait as a safe food source, increasing the likelihood that they will consume a lethal dose of the toxic bait when it is introduced.[3]
-
Increasing Bait Concentration: Research suggests that higher concentrations of this compound on bait grains can be more effective. For example, bait mixed at 50g of this compound per kg of wheat has been shown to be significantly more effective than the previously standard 25g/kg mixture.[9][10]
-
Reducing Alternative Food Sources: The presence of other food can significantly decrease the consumption of toxic bait. Where possible, removing or reducing access to other food sources can improve the effectiveness of a baiting program.[9][10]
-
Strategic Bait Placement: Placing bait in areas of high rodent activity can increase the chances of encounter and consumption.
Troubleshooting Guides
Scenario 1: Rodents are not consuming the this compound bait.
| Possible Cause | Troubleshooting Step |
| Neophobia (fear of new objects) | Implement a pre-baiting strategy. Offer non-toxic bait for several days to acclimate the rodents before introducing the this compound bait. |
| Bait Shyness (from previous sublethal exposure) | Switch to a different bait formulation (e.g., different grain type) and ensure the this compound concentration is sufficient to deliver a lethal dose in a single feeding. Consider using an alternative rodenticide with a different mode of action. |
| Availability of Alternative Food | Remove or secure all other potential food sources in the experimental area to encourage consumption of the bait. |
| Poor Bait Quality | Ensure the bait is fresh and palatable to the target rodent species. This compound can degrade in moist conditions.[5] |
Scenario 2: Low mortality rates are observed despite bait consumption.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Recent studies indicate that some mouse populations require a higher dose for a lethal effect. Verify the concentration of this compound on the bait. An effective dose is considered to be 2mg of this compound per grain for a 15g mouse.[10] |
| Sublethal Dosing | Rodents may be consuming a small amount of bait, becoming ill, and then stopping before ingesting a lethal dose. This leads to bait shyness. Increase the palatability of the bait and the concentration of the active ingredient. |
| Incorrect LD50 Assumption | The sensitivity of wild rodent populations can vary. It is recommended to re-calculate the LD50 for the specific population being studied.[10] |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound toxicity in rodents.
| Parameter | Species | Value | Reference |
| LD50 | House mice (Mus musculus) - recent studies | 72–75 mg/kg body weight | [10] |
| LD50 | House mice (Mus musculus) - older studies | 32.68 mg/kg body weight | [10] |
| LD50 | Prairie voles | 16.23 mg/kg | [11] |
| LD50 | White mice | 25.77 mg/kg | [11] |
| LD50 | Rats | 40.5 mg/kg | [11] |
| Effective Bait Concentration | For house mice | 50g ZnP/kg wheat | [9][10] |
| Previously Registered Bait Concentration | For house mice | 25g ZnP/kg wheat | [9][10] |
Experimental Protocols
Protocol 1: Determination of Acute Oral Toxicity (LD50)
This protocol is a generalized procedure for determining the lethal dose of this compound that kills 50% of a test population.
-
Animal Preparation: Acclimate the test animals (e.g., wild-caught or a specific lab strain of mice) to the laboratory conditions for at least one week. Provide food and water ad libitum.
-
Dose Preparation: Prepare a range of this compound concentrations by suspending it in a carrier vehicle like vegetable oil.
-
Dosing:
-
Fast the animals for a few hours before dosing.
-
Weigh each animal to determine the exact dose volume.
-
Administer the this compound suspension directly into the stomach using oral gavage.
-
Include a control group that receives only the carrier vehicle.
-
-
Observation: Monitor the animals continuously for the first few hours and then periodically for up to 7 days. Record signs of toxicity and the time of death.
-
Data Analysis: Use a statistical method, such as probit analysis, to calculate the LD50 value and its confidence intervals from the mortality data at different dose levels.
Protocol 2: Bait Efficacy and Aversion Testing
This protocol assesses the effectiveness of a this compound bait and the potential for bait aversion.
-
Animal Housing: House rodents individually in cages that allow for the measurement of food consumption.
-
Acclimation: Allow the animals to acclimate to the cages and a standard diet for several days.
-
Bait Presentation (No-Choice Test):
-
Provide only the this compound-treated bait and water for a set period (e.g., 24 hours).
-
Measure the amount of bait consumed and record mortality.
-
-
Bait Presentation (Choice Test):
-
Provide both the this compound-treated bait and a non-toxic alternative food source.
-
Measure the consumption of both food types and record mortality.
-
-
Aversion Assessment (for survivors of sublethal dosing):
-
After a recovery period, re-expose the surviving animals to the same toxic bait (in a choice or no-choice setting).
-
A significant decrease in consumption of the toxic bait compared to naive animals indicates bait aversion.
-
-
Data Analysis: Compare mortality rates and bait consumption between different bait concentrations and between no-choice and choice scenarios.
Visualizations
Caption: Mode of action of this compound in rodents.
Caption: Experimental workflow for testing pre-baiting strategy.
References
- 1. This compound Rodenticide | Solutions Pest & Lawn [solutionsstores.com]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. Non-anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 4. tararuralsupplies.com.au [tararuralsupplies.com.au]
- 5. storedgrain.com.au [storedgrain.com.au]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grdc.com.au [grdc.com.au]
- 10. grdc.com.au [grdc.com.au]
- 11. trace.tennessee.edu [trace.tennessee.edu]
Validation & Comparative
A Comparative Analysis of the Toxicity of Zinc Phosphide and Aluminum Phosphide
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of zinc phosphide (B1233454) (Zn₃P₂) and aluminum phosphide (AlP), two potent rodenticides and fumigants. The toxicity of both compounds is primarily attributed to the liberation of phosphine (B1218219) (PH₃) gas upon contact with moisture and acidic environments. This document summarizes key quantitative toxicological data, outlines detailed experimental protocols for assessing their toxicity, and visualizes the underlying mechanism of action.
Quantitative Toxicity Data
The following table summarizes the acute oral toxicity (LD50) of zinc phosphide and aluminum phosphide in rats, providing a quantitative comparison of their potency.
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Rat | Oral | 21 - 55.5 | [1][2] |
| Aluminum Phosphide | Rat | Oral | < 5 | [3] |
Mechanism of Toxicity: The Role of Phosphine Gas
Both zinc and aluminum phosphide exert their toxic effects through the in-situ generation of phosphine gas. When ingested, these compounds react with stomach acid and water to produce phosphine.[1] this compound requires a more acidic environment (pH < 4) for this reaction to occur efficiently, whereas aluminum phosphide can hydrolyze at a neutral pH.[4]
The liberated phosphine gas is rapidly absorbed and distributed throughout the body, with the primary targets being the heart, lungs, liver, and kidneys.[5] The core mechanism of phosphine-induced toxicity is the disruption of mitochondrial respiration. Phosphine inhibits cytochrome c oxidase (Complex IV) of the electron transport chain, leading to a cascade of detrimental cellular events.[6]
Caption: Phosphine-induced cellular toxicity pathway.
The inhibition of cytochrome c oxidase disrupts the electron flow, leading to a severe reduction in ATP synthesis and a concurrent increase in the production of reactive oxygen species (ROS). This surge in ROS overwhelms the cellular antioxidant defense systems, resulting in significant oxidative stress, lipid peroxidation, and damage to cellular macromolecules.[7][8] Ultimately, this cascade of events leads to cellular energy crisis, loss of mitochondrial membrane potential, and programmed cell death (apoptosis) or necrosis, culminating in organ failure.[8]
Clinical Effects
The clinical manifestations of this compound and aluminum phosphide poisoning are similar due to the common toxicant, phosphine gas. Symptoms can appear within minutes to hours after exposure and are often dose-dependent.
Common Clinical Signs and Symptoms:
-
Gastrointestinal: Nausea, vomiting (often with a garlic-like odor), abdominal pain, and diarrhea.[9]
-
Cardiovascular: Profound hypotension, tachycardia, arrhythmias, myocarditis, and circulatory collapse are hallmarks of severe poisoning.[10]
-
Respiratory: Dyspnea, tachypnea, cough, and acute respiratory distress syndrome (ARDS).[5]
-
Neurological: Headache, dizziness, altered sensorium, seizures, and coma.[5]
-
Metabolic: Severe metabolic acidosis is a common and critical finding.[11]
-
Hepatic and Renal: Jaundice, elevated liver enzymes, and acute kidney injury can occur.[9]
The onset of symptoms may be more rapid with aluminum phosphide due to its faster hydrolysis and phosphine gas release compared to this compound.[4]
Experimental Protocols
This section details the methodologies for key experiments used in the toxicological assessment of zinc and aluminum phosphide.
Acute Oral Toxicity (LD50) Determination in Rodents
This protocol is based on the principles of the Up-and-Down Procedure (UDP) as outlined by the OECD Guideline 425.
Objective: To determine the median lethal dose (LD50) of the test substance.
Materials:
-
Test substance (this compound or Aluminum Phosphide)
-
Vehicle (e.g., corn oil)[11]
-
Wistar rats (female, as they are often more sensitive)[3]
-
Oral gavage needles
-
Animal caging and husbandry supplies
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a suspension of the test substance in the vehicle. The concentration should be adjusted to deliver the desired dose in a volume of approximately 1 mL/100 g body weight.[3]
-
Fasting: Fast the animals overnight (for rats) prior to dosing, with water available ad libitum.
-
Dosing: Administer a single oral dose of the test substance using a gavage needle. The initial dose level is selected based on existing data.
-
Observation: Observe the animals closely for the first few hours post-dosing and then at least twice daily for 14 days.[3] Record all signs of toxicity, including changes in behavior, appearance, and physiological functions (e.g., convulsions, tremors, changes in alertness).[3]
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Mitochondrial Respiration Assay
This protocol outlines a method to assess the impact of phosphine on mitochondrial function using high-resolution respirometry or a Seahorse XF Analyzer.
Objective: To measure the oxygen consumption rate (OCR) in isolated mitochondria or intact cells exposed to the toxicant.
Materials:
-
Isolated mitochondria or cultured cells (e.g., hepatocytes, cardiomyocytes)
-
Respiration buffer
-
Substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)
-
High-resolution respirometer or Seahorse XF Analyzer
Procedure (using Seahorse XF Analyzer):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine). Incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer.
-
Baseline Measurement: Measure the baseline oxygen consumption rate (OCR).
-
Compound Injection: Sequentially inject modulators of mitochondrial respiration to assess different parameters:
-
Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
-
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and stimulates maximal respiration.
-
Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the changes in OCR after each injection to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A significant decrease in these parameters in phosphine-treated cells compared to controls indicates mitochondrial dysfunction.
Measurement of Oxidative Stress Markers
This protocol describes the measurement of malondialdehyde (MDA) as an indicator of lipid peroxidation and total thiol levels as a measure of antioxidant capacity.
Objective: To quantify the extent of oxidative stress induced by phosphide poisoning.
Materials:
-
Plasma or tissue homogenate from control and treated animals
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer
Procedure for Malondialdehyde (MDA) Assay:
-
Sample Preparation: Mix the plasma or tissue homogenate with a solution of TCA to precipitate proteins.
-
Reaction: Add TBA reagent to the supernatant and heat in a boiling water bath. MDA in the sample reacts with TBA to form a pink-colored complex.
-
Measurement: Cool the samples and measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA. An increase in MDA levels in the treated group compared to the control group indicates increased lipid peroxidation.
Procedure for Total Thiol Assay:
-
Sample Preparation: Mix the plasma or tissue homogenate with a buffer solution.
-
Reaction: Add DTNB reagent. DTNB reacts with thiol groups to produce a yellow-colored compound.
-
Measurement: Measure the absorbance at a specific wavelength (typically 412 nm).
-
Quantification: Calculate the concentration of total thiols using a standard curve. A decrease in total thiol levels in the treated group is indicative of oxidative stress.[7]
Conclusion
Both this compound and aluminum phosphide are highly toxic compounds that pose a significant risk to non-target organisms, including humans. Their toxicity is mediated by the release of phosphine gas, which disrupts cellular energy metabolism through the inhibition of mitochondrial respiration and the induction of severe oxidative stress. While their mechanisms of action and clinical presentations are similar, aluminum phosphide is generally considered more acutely toxic due to the more rapid liberation of phosphine gas. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of the toxicology of these important but hazardous compounds.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. escholarship.org [escholarship.org]
- 3. pharmacologia.scione.com [pharmacologia.scione.com]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. Aluminium phosphide poisoning and oxidative stress: serum biomarker assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. npic.orst.edu [npic.orst.edu]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Investigating the effects of dihydroxyacetone on oxidative stress factors and histology of heart and liver tissue in acute aluminum phosphide poisoning - Scientific Journal of Kurdistan University of Medical Sciences [sjku.muk.ac.ir]
Comparative Analysis of Zinc Phosphide Bait Formulations for Rodent Control
A comprehensive guide for researchers and pest management professionals on the efficacy and formulation of zinc phosphide-based rodenticides, supported by experimental data.
Zinc phosphide (B1233454) (Zn₃P₂) is a widely utilized acute rodenticide valued for its rapid action and reduced risk of secondary poisoning. Its efficacy is critically dependent on the bait formulation, which influences palatability, consumption, and ultimately, the mortality rate in target rodent populations. This guide provides a comparative analysis of different this compound bait formulations, summarizing key performance indicators from various studies and detailing the experimental protocols used to derive these findings.
Performance of this compound Bait Formulations
The effectiveness of a this compound bait is a multifactorial equation, with bait composition, concentration of the active ingredient, and the presence of additives playing crucial roles.
Bait Acceptance and Palatability
Bait acceptance is a primary determinant of the success of any rodent control program. Studies have shown that the carrier material significantly impacts consumption by rodents. For instance, cereal grains are common carriers, but their acceptance can be enhanced with additives. Research has demonstrated that incorporating molasses and sugar can increase the palatability of wheat flour-based baits for some rodent species[1][2]. In one study, a combination of molasses and wheat flour was found to be highly accepted by rodents[1][2]. Another study highlighted that the presence of alternative food sources can significantly decrease the consumption of this compound-coated grains, leading to lower mortality rates[3].
Efficacy and Mortality Rates
The concentration of this compound in the bait directly correlates with its lethality. However, a higher concentration does not always guarantee higher mortality if bait acceptance is low. Field trials have shown that a 2% this compound concentration in a cereal-based bait is as effective as a 2.5% formulation and comparable to the anticoagulant bromadiolone (B606368) (0.005%)[4][5]. In a comparative study, a 2% this compound bait achieved an 86.91% control rate, which was superior to a 1% formulation that resulted in a 79.72% reduction in the rodent population[6]. The choice of bait carrier and additives also influences mortality. For example, a laboratory study found that a bait combination of powder milk, dry fish, and wheat flour with this compound resulted in a 90% mortality rate[1][2].
The following table summarizes the efficacy of various this compound bait formulations from different studies.
| Bait Formulation (Carrier + Zn₃P₂ Concentration) | Target Species | Efficacy (% Mortality / % Control) | Key Findings | Reference |
| Wheat Grains (25 g/kg or 2.5%) | Wild House Mice (Mus musculus) | 33-55% (with alternative food) | Presence of alternative food significantly reduces mortality. | [3] |
| Wheat Grains (50 g/kg or 5%) | Wild House Mice (Mus musculus) | 94% (no alternative food) | High efficacy in the absence of competing food sources. | [3] |
| Cereal-based (2%) | Bandicota bengalensis, Mus booduga, Millardia meltada, Tatera indica | Comparable to 2.5% Zn₃P₂ and 0.005% Bromadiolone | A 2% formulation is effective for field rodent control. | [4][5] |
| Cereal-based (1.5%) | Bandicota bengalensis, Mus booduga, Millardia meltada, Tatera indica | Lower efficacy than 2% and 2.5% formulations | Insufficient concentration for effective control. | [5] |
| Bajra Flour + 2% Sugar + 2% Soybean Oil (1%) | Rats | 79.72% | Lower concentration resulted in reduced efficacy. | [6] |
| Bajra Flour + 2% Sugar + 2% Soybean Oil (2%) | Rats | 86.91% | Higher concentration improved control rates. | [6] |
| Wheat Flour + Powder Milk + Dry Fish | Rodents | 90% (Laboratory) | Additives significantly enhanced bait efficacy. | [1][2] |
| Wheat Flour + Dry Fish | Rodents | 76-86% (Field) | High population reduction achieved in a field setting. | [1][2] |
Experimental Protocols
The evaluation of rodenticide efficacy relies on standardized laboratory and field trial methodologies.
Laboratory Efficacy Testing
Laboratory studies are crucial for determining the intrinsic toxicity and palatability of a bait formulation under controlled conditions. A common protocol involves:
-
Animal Acclimatization: Target rodent species are housed individually and acclimatized to the laboratory environment and a standard diet.
-
No-Choice Feeding Test: To determine acute toxicity (LD₅₀), rodents are presented only with the toxic bait for a set period.
-
Choice Feeding Test: To assess palatability, rodents are given a choice between the toxic bait and a non-toxic alternative food source. Consumption of both is measured daily.
-
Observation: Animals are monitored for signs of toxicity and time to death. Post-mortem examinations may be conducted to confirm the cause of death.
Field Efficacy Testing
Field trials are essential to evaluate the performance of a bait formulation under real-world conditions. A typical protocol includes three phases[7]:
-
Pre-treatment Census: The rodent population in the study area is estimated using methods such as live trapping (capture-mark-recapture) or tracking patches[7][8]. Food consumption can also be used as a census method[7].
-
Treatment: The this compound bait is applied according to the desired protocol (e.g., burrow baiting, bait stations).
-
Post-treatment Census: The rodent population is re-estimated using the same methods as the pre-treatment census to determine the percentage of population reduction.
Visualizing Key Processes
To better understand the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Standard Field Efficacy Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. krepublishers.com [krepublishers.com]
- 7. dl.astm.org [dl.astm.org]
- 8. about.rrac.info [about.rrac.info]
Zinc Phosphide Efficacy in Target Pests: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of zinc phosphide (B1233454) with alternative rodenticides, supported by experimental data. The information is intended to assist researchers and professionals in evaluating rodent control agents.
Overview of Rodenticides
Zinc phosphide is an inorganic chemical compound used as a rodenticide since the early 20th century. It is an acute poison, meaning it causes death relatively quickly after ingestion.[1] Its primary mode of action involves the reaction with stomach acid to produce phosphine (B1218219) gas (PH₃), a highly toxic substance that disrupts cellular respiration.[1] This rapid action and the fact that it does not accumulate in the tissues of rodents significantly reduce the risk of secondary poisoning to predators and scavengers compared to anticoagulant compounds.
For comparison, this guide includes data on two second-generation anticoagulant rodenticides: bromadiolone (B606368) and brodifacoum. These substances work by inhibiting the synthesis of vitamin K-dependent clotting factors, leading to internal hemorrhaging and death. Unlike acute poisons, anticoagulants have a delayed onset of action.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and the selected anticoagulant rodenticides against common target pests, based on data from various laboratory and field studies.
Table 1: Efficacy of this compound Against Target Rodent Species
| Target Species | Concentration | Exposure Duration | Efficacy (% Control/Mortality) | Study Setting |
| Rattus norvegicus (Norway Rat) | 2% | 1 Day | 86.91% | Field (Houses)[2] |
| Rattus rattus (Roof Rat) | 2% | - | High (Specific % not stated) | Field |
| Mus musculus (House Mouse) | 10% (Tracking Powder) | - | 62 - 100% | Field (Buildings)[3] |
| Peromyscus spp. | - | - | >70% | Field[3] |
| Various Field Rodents (Meriones hurrianae, Tatera indica, Mus spp.) | 2.5% | - | 96.1% | Field[4] |
| Cricetomys gambianus (Gambian Pouched Rat) | - | - | 100% | Laboratory[5] |
Table 2: Efficacy of Bromadiolone Against Target Rodent Species
| Target Species | Concentration | Exposure Duration | Efficacy (% Control/Mortality) | Study Setting |
| Rattus norvegicus (Norway Rat) | 0.005% | 1 Day | 96.77% | Field (Houses)[2] |
| Rattus norvegicus (Norway Rat) | 0.005% | 2 Days | 98.83% | Field (Houses)[2] |
| Mus musculus (House Mouse) | 0.005% | - | 92.4% (mean) | Field (Farm Buildings)[6] |
| Various Field Rodents (Meriones hurrianae, Tatera indica, Mus spp.) | 0.005% | - | 63.3 - 71.8% | Field[4] |
| Warfarin-resistant Rattus norvegicus | 0.005% | 4 Days | 100% | Laboratory[7] |
| Warfarin-resistant Mus musculus | 0.005% | 12 Days | 100% | Laboratory[7] |
Table 3: Efficacy of Brodifacoum Against Target Rodent Species
| Target Species | Concentration | Exposure Duration | Efficacy (% Control/Mortality) | Study Setting |
| Rattus rattus | - | - | Significantly higher than this compound | Field (Poultry Farms)[8] |
| Cricetomys gambianus (Gambian Pouched Rat) | - | - | 100% | Laboratory[5] |
| Warfarin-resistant Rattus norvegicus | 0.005% (50 ppm) | 1 Day | 100% | Laboratory[9] |
| Mus musculus | 0.0025% (25 ppm) | - | 95.7 - 99.8% | Field[10] |
| Oil Palm Plantation Rats | - | - | 58.70% (Damage Reduction) | Field[11] |
Experimental Protocols
Standardized protocols are crucial for the reliable evaluation of rodenticide efficacy. The following are summaries of typical methodologies employed in laboratory and field trials.
Laboratory Efficacy Testing (No-Choice and Choice Tests)
These tests are designed to evaluate the intrinsic toxicity and palatability of a rodenticide bait.
-
Animal Selection: Wild-caught or first-generation offspring of wild rodents of the target species are used. Animals are acclimated to laboratory conditions.
-
Housing: Animals are housed individually in cages that prevent contact with other animals.
-
Pre-test Period: A period of acclimatization where animals are provided with a standard, non-toxic diet and water.
-
Test Period (No-Choice): The non-toxic diet is replaced with the test bait containing the rodenticide. This is the only food source available.
-
Test Period (Choice): Animals are presented with both the test bait and a non-toxic challenge diet, allowing for the assessment of bait acceptance.
-
Observation Period: Following the exposure period, animals are observed for a specified duration (e.g., 21 days for anticoagulants) and mortality is recorded. Daily records of food consumption and signs of toxicity are maintained.
Field Efficacy Testing
Field trials assess the performance of a rodenticide under real-world conditions.
-
Site Selection: The trial is conducted in an area with a known and stable infestation of the target rodent species.
-
Pre-treatment Census: The size of the rodent population is estimated using methods such as census baiting (measuring the consumption of non-toxic bait), tracking activity (using tracking patches), or live trapping.[12][13]
-
Treatment Period: The rodenticide bait is applied according to the proposed label directions. Bait is replenished as needed.
-
Post-treatment Census: After the treatment period, the rodent population is re-assessed using the same methods as the pre-treatment census.[13]
-
Efficacy Calculation: The percentage reduction in the rodent population is calculated based on the pre- and post-treatment census data.
Visualizations
Mode of Action and Experimental Workflow Diagrams
The following diagrams illustrate the mode of action of the discussed rodenticides and a typical experimental workflow for efficacy testing.
Figure 1: Mechanism of action for this compound.
Figure 2: Mechanism of action for anticoagulant rodenticides.
Figure 3: A generalized workflow for a field efficacy trial.
References
- 1. storedgrain.com.au [storedgrain.com.au]
- 2. krepublishers.com [krepublishers.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. epubs.icar.org.in [epubs.icar.org.in]
- 5. Evaluating commercially available rodenticide baits for invasive Gambian giant pouched rats (Cricetomys gambianus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trials of the anticoagulant rodenticides bromadiolone and difenacoum against the house mouse (Mus musculus L.) | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 7. Laboratory evaluation of bromadiolone as a rodenticide for use against warfarin-resistant and non-resistant rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. about.rrac.info [about.rrac.info]
A Comparative Analysis of Zinc Phosphide LD50 Values Across Various Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the median lethal dose (LD50) of zinc phosphide (B1233454) across a range of animal species. The data presented is crucial for toxicological studies, risk assessment, and the development of safer and more effective rodenticides.
Mechanism of Action
Zinc phosphide's toxicity stems from its reaction with acid and water in the stomach, which leads to the production of highly toxic phosphine (B1218219) gas (PH3).[1][2][3] This gas is then absorbed into the bloodstream and distributed throughout the body, with primary effects on the heart, lungs, and liver.[3][4][5] Phosphine gas inhibits cellular respiration by targeting the mitochondria, leading to cell death.[4] Animals that are unable to vomit, such as rodents, are particularly susceptible to this compound poisoning.[1][6]
Below is a diagram illustrating the toxic mechanism of this compound.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. aphis.usda.gov [aphis.usda.gov]
- 3. This compound Fact Sheet [npic.orst.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Phosphine poisoning in free‐range local chickens: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparing zinc phosphide with second-generation anticoagulant rodenticides
A Comparative Guide to Zinc Phosphide (B1233454) and Second-Generation Anticoagulant Rodenticides
This guide provides a detailed, objective comparison of zinc phosphide and second-generation anticoagulant rodenticides (SGARs), focusing on their performance, mechanisms of action, and toxicological profiles. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and methodologies.
Mechanism of Action
The fundamental difference between these two classes of rodenticides lies in their mode of action. This compound is a fast-acting metabolic poison, while SGARs are slow-acting compounds that disrupt blood coagulation.
This compound: Upon ingestion, this compound reacts with the acid in the rodent's stomach to produce highly toxic phosphine (B1218219) gas (PH₃).[1][2] This reaction is critical for its toxicity.[3] The phosphine gas is then absorbed into the bloodstream and distributed throughout the body, primarily targeting cells in the heart, lungs, and liver.[2][4] At the cellular level, phosphine inhibits the mitochondrial respiratory chain, specifically by disrupting cytochrome C oxidase in complex IV.[4][5] This blockage of oxidative phosphorylation prevents cells from producing energy, leading to cellular hypoxia, multi-organ failure, and rapid death.[2][5][6]
Second-Generation Anticoagulant Rodenticides (SGARs): SGARs function by antagonizing the enzyme vitamin K₁-epoxide reductase in the liver.[7] This enzyme is essential for the vitamin K cycle, a process that recycles oxidized vitamin K epoxide back into its active, reduced form.[7] Active vitamin K is a necessary cofactor for the synthesis of several blood clotting factors, including prothrombin (Factor II), VII, IX, and X.[8] By inhibiting the reductase enzyme, SGARs lead to a gradual depletion of active vitamin K, which in turn halts the production of these clotting factors.[7] This failure of the clotting mechanism results in spontaneous and uncontrolled internal bleeding, leading to death several days after ingestion.[9] SGARs have a higher affinity for the target enzyme and significantly longer biological half-lives compared to first-generation compounds, making a single feeding sufficient to deliver a lethal dose.[7]
Data Presentation: Comparative Toxicology and Efficacy
The performance of these rodenticides can be quantified by their acute toxicity (LD₅₀), speed of action, and bait acceptance.
Table 1: Acute Oral Toxicity (LD₅₀) Comparison
LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested population. A lower LD₅₀ value indicates higher toxicity.
| Compound | Species | LD₅₀ (mg/kg) | Citations |
| This compound | Rat (Rattus norvegicus) | 40 - 42.6 | [1][10] |
| Wild House Mouse (Mus musculus) | 32.68 | [11] | |
| Albino Mouse (Mus musculus) | 53.34 | [11] | |
| Sheep | 60 - 70 | [3][10] | |
| Brodifacoum (SGAR) | Rat (Rattus norvegicus) | 0.22 - 0.35 | [12] |
| Mouse (Mus musculus) | 0.40 | [12] | |
| Dog | 0.25 - 3.6 | [12] | |
| Bromadiolone (B606368) (SGAR) | Rat (Rattus norvegicus) | 0.56 - 0.84 | [12] |
| Mouse (Mus musculus) | 1.75 | [12] | |
| Dog | 8.1 | [12] | |
| Difenacoum (B607115) (SGAR) | Rat (Rattus norvegicus) | 0.58 | [12] |
| Mouse (Mus musculus) | 0.80 | [12] | |
| Dog | 50 | [12] | |
| Difethialone (B130105) (SGAR) | Rat (Rattus norvegicus) | 0.38 | [12] |
| Mouse (Mus musculus) | 0.51 | [12] | |
| Flocoumafen (SGAR) | Rat (Rattus norvegicus) | 0.35 | [12] |
| Mouse (Mus musculus) | 0.82 | [12] |
Table 2: Performance Characteristics
| Feature | This compound | Second-Generation Anticoagulants (SGARs) |
| Speed of Action | Rapid. Onset of signs can be less than an hour to 12 hours. Death is typically quick.[2][13] | Slow. Death occurs 5-10 days after ingestion of a lethal dose.[13] |
| Lethal Dose Requirement | Single dose. A sublethal dose can lead to future bait aversion.[1] | Single dose. A lethal amount can be consumed in a single feeding.[7][14] |
| Resistance | No practical resistance reported. Effective against anticoagulant-resistant rodents.[1][15] | Resistance to bromadiolone and difenacoum has been identified in some European rodent populations.[16][17] No practical resistance to brodifacoum, flocoumafen, or difethialone is known.[7][15] |
| Secondary Toxicity Risk | Lower. The active compound (phosphine) dissipates quickly from the carcass.[3][13] However, secondary poisoning has been observed in experimental settings.[18][19] | Higher. SGARs are persistent, have long half-lives, and bioaccumulate in the liver and other tissues of poisoned animals, posing a significant risk to predators and scavengers.[13][20][21] |
| Antidote | No specific antidote exists. Treatment is supportive.[4][5] | Vitamin K₁ is a specific and effective antidote. |
Experimental Protocols
Standardized laboratory and field trials are essential for evaluating the efficacy of rodenticides. The following are representative protocols adapted from guidelines provided by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European and Mediterranean Plant Protection Organization (EPPO).[22][23][24]
Protocol 1: No-Choice Bait Consumption and Mortality Study
Objective: To determine the lethal dose and mortality rate of a rodenticide when no alternative food source is available.
Methodology:
-
Animal Selection: Use laboratory-reared wild-strain rodents (e.g., Rattus norvegicus, Mus musculus), separated by sex and individually caged.
-
Acclimatization (7-10 days): Animals are acclimated to the laboratory conditions and provided with a standard laboratory diet and water ad libitum.
-
Pre-Test Feeding (3 days): Provide a non-toxic version of the bait formulation to measure baseline consumption.
-
Test Period (1-4 days): Replace the non-toxic bait with the test rodenticide bait. For acute toxicants like this compound, this period may be 24 hours. For anticoagulants, a 4-day period is common.[22] Record the amount of bait consumed daily.
-
Observation Period (14-21 days): After the test period, provide the standard laboratory diet and observe the animals for signs of toxicity and mortality. Record time to death for each animal.
-
Data Analysis: Calculate the average bait consumption, the percentage of mortality, and the average time to death.
Protocol 2: Choice (Palatability) Bait Feeding Study
Objective: To evaluate the acceptance and palatability of a rodenticide bait when an alternative, non-toxic food source is present.
Methodology:
-
Animal Selection and Acclimatization: As described in Protocol 1.
-
Test Period (4-10 days): Present each animal with two food containers. One contains the rodenticide test bait, and the other contains a non-toxic "challenge" diet (a high-quality, palatable food).[22]
-
Data Collection: Measure the daily consumption from each food source. Record mortality and signs of toxicity.
-
Data Analysis: Calculate the percentage of total food intake that was the test bait. A bait is generally considered palatable if it constitutes a significant portion of the diet and results in high mortality.
Protocol 3: Field Efficacy Trial
Objective: To evaluate the efficacy of the rodenticide under real-world conditions.
Methodology:
-
Site Selection: Choose infested sites (e.g., farms, urban buildings) with discrete rodent populations to minimize immigration.[22][24]
-
Pre-Treatment Census (5-7 days): Estimate the rodent population size using at least two methods, such as:
-
Food Consumption: Place non-toxic census bait at multiple points and measure daily intake.[24][25]
-
Tracking Patches: Use inert dust or talc (B1216) on patches to record rodent tracks.[24]
-
-
Treatment Period: Replace the census bait with the rodenticide test bait. Monitor and replenish the bait as needed, recording the amount consumed.
-
Post-Treatment Census (5-7 days): After the treatment period, remove all remaining toxic bait and repeat the census methods used in the pre-treatment phase.[24]
-
Efficacy Calculation: Calculate the percent reduction in rodent activity based on the pre- and post-treatment census data. Efficacy is typically calculated as: (1 - (Post-Treatment Activity / Pre-Treatment Activity)) * 100.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Fact Sheet [npic.orst.edu]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. This compound Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pomais.com [pomais.com]
- 7. 2nd generation anticoagulants - RRAC Resistance guide [guide.rrac.info]
- 8. Anticoagulant rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 11. LD50 determination of this compound toxicity for house mice and albino laboratory mice [escholarship.org]
- 12. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rodenticides | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. professionalpestmanager.com [professionalpestmanager.com]
- 16. rodentgreen.com [rodentgreen.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. bugwoodcloud.org [bugwoodcloud.org]
- 21. dsc.duq.edu [dsc.duq.edu]
- 22. sanidad.gob.es [sanidad.gob.es]
- 23. epa.gov [epa.gov]
- 24. about.rrac.info [about.rrac.info]
- 25. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
A Comparative Analysis of Zinc Phosphate and Zinc Phosphide in Protective Coatings
An in-depth guide for researchers and development professionals on the performance, mechanisms, and experimental validation of zinc-based anti-corrosive coatings.
In the ongoing effort to mitigate corrosion, a significant challenge in materials science and engineering, various compounds are utilized in protective coatings. Among these, zinc compounds are prominent, with zinc phosphate (B84403) being a well-established and widely used anti-corrosive pigment. This guide provides a comparative study of zinc phosphate and zinc phosphide (B1233454) in the context of their application in protective coatings, drawing upon available experimental data and outlining the methodologies used to evaluate their performance.
While zinc phosphate is a cornerstone of corrosion-resistant formulations, a thorough review of scientific literature and technical data reveals a significant disparity in the application and available research for zinc phosphide in the coatings industry. The vast majority of research focuses on zinc phosphate's efficacy as a corrosion inhibitor. Conversely, information on this compound as a primary component in anti-corrosion coatings is virtually non-existent, with its predominant applications being in rodenticides and as a semiconductor. This guide, therefore, presents a comprehensive overview of zinc phosphate's performance, supported by experimental evidence, and addresses the current understanding and applications of this compound.
Zinc Phosphate: The Industry Standard for Corrosion Inhibition
Zinc phosphate (Zn₃(PO₄)₂) is an inorganic compound extensively used as a corrosion-inhibiting pigment in primers and coatings.[1] Its effectiveness stems from its ability to form a passivation layer on the metal surface, hindering the electrochemical processes that lead to corrosion.[2][3]
Performance Data of Zinc Phosphate Coatings
The performance of zinc phosphate coatings has been rigorously evaluated through various standardized tests. The following tables summarize quantitative data from key experimental evaluations.
Table 1: Corrosion Resistance of Zinc Phosphate Coatings (Salt Spray Test - ASTM B117)
| Coating System | Additive Concentration | Test Duration (hours) | Observations | Reference |
| Polyester Clearcoat | 0% Zinc Phosphate | < 500 | Significant corrosion creepage from scribe | [4] |
| Polyester Clearcoat | 2% Zinc Phosphate | 1000 | Time to reach 2mm creepage increased by 1.5 to 2 times | [4] |
| Polyester with BaSO₄ Filler | 2% Zinc Phosphate | 1500 | Synergistic effect with filler observed, enhancing protection | [4] |
| Epoxy with BaSO₄ Filler | 2% Zinc Phosphate | 1500 | Enhanced corrosion resistance | [4] |
| Waterborne Acrylic Coating | 8% Zinc Phosphate | 192 (8 days) | No bubbling observed, minimal rust progression | [3] |
| Bare Zinc Phosphate (no topcoat) | - | < 3 | Rapid corrosion | [5] |
| Zinc Phosphate with Oil/Wax | - | 72 - 96 | Significant improvement in corrosion resistance | [5] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Zinc Phosphate Coatings
| Coating System | Additive Concentration | Initial Open Circuit Potential (OCP) | Polarization Resistance (Rₚ) | Notes | Reference |
| Uncoated Steel | - | -617.00 mV | - | Baseline measurement | [4] |
| Polyester Clearcoat | 8% Zinc Phosphate | Higher than baseline | Increased by an order of magnitude | Optimal dosage determined by EIS | [4] |
| Waterborne Acrylic Coating | 8% Zinc Phosphate | Stable over time | High impedance values maintained after immersion | Indicates good barrier properties and inhibition | [3] |
Table 3: Adhesion Performance of Zinc Phosphate Coatings (Pull-Off Adhesion Test - ASTM D4541)
| Coating System | Additive Concentration | Adhesion Strength | Fracture Mode | Reference |
| Waterborne Acrylic Coating | 0% Zinc Phosphate | Lower | Adhesive failure at the coating/metal interface | [6] |
| Waterborne Acrylic Coating | 8% Zinc Phosphate | Higher | Cohesive failure within the coating | [6] |
| Epoxy Coating on Steel | with Zinc Phosphate | - | Robust adhesion, fracture within coating body and adhesive layer |
Mechanism of Corrosion Protection by Zinc Phosphate
The primary mechanism of corrosion inhibition by zinc phosphate involves the formation of a stable, insoluble phosphate layer on the metallic substrate. This process can be visualized as follows:
This compound: A Different Chemistry and Application
This compound (Zn₃P₂) is a dark grey solid that is chemically distinct from zinc phosphate. Its primary and well-documented application is as a potent rodenticide. It is highly toxic as it reacts with stomach acid to produce poisonous phosphine (B1218219) gas. Due to this high toxicity and its reactivity with water and acids, its use in protective coatings is not established. The available scientific literature does not contain experimental data evaluating the performance of this compound as an anti-corrosion agent in coatings.
Experimental Protocols
The data presented in this guide are based on standardized experimental procedures designed to evaluate the performance of protective coatings.
Salt Spray Test (ASTM B117)
This test is an accelerated corrosion test that exposes coated samples to a salt spray (fog) to assess their corrosion resistance.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to characterize the barrier properties and corrosion resistance of coatings.
Pull-Off Adhesion Test (ASTM D4541)
This test measures the bond strength between a coating and the substrate.
References
- 1. peacta.org [peacta.org]
- 2. A Comparative Study on the Anti-Corrosive Performance of Zinc Phosphate in Powder Coatings | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of Zinc Phosphide in Diverse Environmental Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rodenticide zinc phosphide (B1233454) with alternative solutions, focusing on its performance under various environmental conditions. The information presented is supported by experimental data to facilitate informed decisions in pest management research and development.
Executive Summary
Zinc phosphide is an acute, inorganic rodenticide that has been in use for decades. Its efficacy is contingent on its conversion to phosphine (B1218219) gas in the acidic environment of a rodent's stomach. This mode of action results in rapid toxicity. However, the performance and environmental fate of this compound are significantly influenced by environmental factors, primarily moisture and pH. This guide delves into the specifics of its performance, offering a comparative analysis with second-generation anticoagulant rodenticides (SGARs), such as bromadiolone (B606368), to provide a holistic view for researchers.
I. Comparative Performance Data
The following tables summarize the quantitative data on the degradation and efficacy of this compound in comparison to bromadiolone, a commonly used SGAR.
Table 1: Degradation of this compound and Bromadiolone in Soil
| Parameter | This compound | Bromadiolone | Environmental Conditions | Source(s) |
| Half-life (t½) | < 7 days | 29 - 170 days | Moist soil | [1][2][3] |
| ≥ 30 days | - | Dry soil | [1] | |
| Degradation Pathway | Hydrolysis to phosphine (PH₃) and zinc salts | Microbial degradation, Photolysis | Aerobic and anaerobic soil conditions | [3][4] |
| Influence of pH | Faster degradation in acidic conditions (pH < 4) | Slower degradation in alkaline soils | Varying soil pH | [4] |
| Influence of Moisture | Rapid degradation with increased moisture | Slower degradation in dry conditions | High vs. low soil moisture | [1] |
Table 2: Efficacy of this compound and Bromadiolone in Field Trials
| Rodenticide | Concentration | Target Species | Efficacy (% control/reduction in activity) | Environmental Conditions | Source(s) |
| This compound | 1% | Rattus spp. | 79.72% | Indoor, dry | [2][5] |
| 2% | Rattus spp. | 86.91% | Indoor, dry | [2][5] | |
| 2% | Bandicota bengalensis | 76.04% - 94.7% | Sugarcane and rice fields | [6] | |
| 2% (with pre-baiting) | Meriones hurrianae, Tatera indica, Mus spp. | 96.1% | Arid fields | ||
| Bromadiolone | 0.005% (1-day exposure) | Rattus spp. | 96.77% | Indoor, dry | [2] |
| 0.005% (2-day exposure) | Rattus spp. | 98.83% | Indoor, dry | [2][5] | |
| 0.005% | Bandicota bengalensis, Mus booduga, Millardia meltada, Tatera indica | 76.4% - 92.18% | Wheat, rice, and sugarcane fields | [1][7] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
A. Protocol for Soil Degradation Study (Adapted from OECD Guideline 307)
Objective: To determine the rate and route of degradation of a test substance in soil under aerobic conditions.
Materials:
-
Test substance (e.g., this compound, Bromadiolone)
-
Radiolabeled test substance (e.g., ¹⁴C-labeled) is recommended for metabolite tracking.
-
Characterized soil samples (sandy loam, clay loam, etc.)
-
Incubation vessels (e.g., flow-through biometer flasks)
-
Trapping solutions for volatile products (e.g., ethylene (B1197577) glycol for CO₂, ethanolamine (B43304) for phosphine)
-
Analytical instrumentation (e.g., HPLC, GC, LSC)
-
Controlled environment chamber (temperature and humidity control)
Procedure:
-
Soil Preparation: Collect fresh soil samples, remove large debris, and sieve (e.g., <2 mm). Characterize the soil for texture, pH, organic carbon content, and microbial biomass. Adjust moisture content to 40-60% of maximum water holding capacity.
-
Application of Test Substance: Apply the test substance to the soil samples at a concentration relevant to field application rates. For radiolabeled studies, a known amount of radioactivity is applied.
-
Incubation: Place the treated soil samples in the incubation vessels. Maintain a constant temperature (e.g., 20 ± 2°C) in the dark. A continuous flow of carbon dioxide-free, humidified air is passed through the system.
-
Sampling: Collect soil samples and trapping solutions at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction and Analysis:
-
Soil: Extract the soil samples with appropriate solvents (e.g., acetonitrile, methanol). Analyze the extracts for the parent compound and major metabolites using analytical techniques like HPLC or GC. For radiolabeled studies, determine the distribution of radioactivity in the extractable and non-extractable fractions.
-
Volatiles: Analyze the trapping solutions to quantify volatile degradation products (e.g., ¹⁴CO₂, phosphine).
-
-
Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied substance. Identify and quantify major transformation products.
B. Protocol for Rodenticide Field Efficacy Trial (Adapted from EPPO Guideline PP 1/114)
Objective: To evaluate the efficacy of a rodenticide bait in reducing a target rodent population under field conditions.
Materials:
-
Test rodenticide bait (e.g., this compound bait)
-
Reference rodenticide bait (e.g., Bromadiolone bait)
-
Placebo bait (non-toxic)
-
Bait stations
-
Live traps or tracking patches
-
Marking materials for captured animals (for capture-mark-recapture method)
Procedure:
-
Site Selection: Choose a site with a confirmed and stable infestation of the target rodent species. The site should be sufficiently large and isolated to minimize rodent migration.
-
Pre-treatment Census: Estimate the initial rodent population or activity level. This can be done using several methods:
-
Live Trapping (Capture-Mark-Recapture): Trap, mark, and release rodents over several days to estimate the population size.
-
Census Baiting: Measure the consumption of non-toxic placebo bait over a period to establish a baseline feeding rate.
-
Tracking Patches: Use inked or powdered tracking patches to assess rodent activity levels.
-
-
Bait Application:
-
Pre-baiting (for acute rodenticides like this compound): Place non-toxic placebo bait in bait stations for several days to acclimatize the rodents to the bait and stations. This is crucial for overcoming bait shyness.
-
Toxic Baiting: Replace the placebo bait with the test and reference rodenticide baits. Place the baits according to the product label instructions.
-
-
Post-treatment Census: After a predetermined period (e.g., 7-21 days), repeat the census using the same method as the pre-treatment census to determine the reduction in population or activity.
-
Data Analysis: Calculate the percentage reduction in the rodent population or activity for both the test and reference rodenticides. Compare the efficacy of the treatments.
III. Visualizing Key Processes
The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for evaluating its efficacy.
A. Signaling Pathway of Phosphine Toxicity
Caption: Mechanism of phosphine-induced cellular toxicity.
B. Experimental Workflow for Field Efficacy Trial
Caption: Workflow for a comparative field efficacy trial of rodenticides.
IV. Conclusion
The performance of this compound as a rodenticide is highly dependent on environmental conditions, particularly moisture, which accelerates its degradation. While it offers the advantage of rapid action and a lower risk of secondary poisoning compared to SGARs, its efficacy can be variable and is often enhanced by pre-baiting. In contrast, anticoagulants like bromadiolone are more persistent in the environment but generally exhibit higher and more consistent efficacy in field trials. The choice of rodenticide should, therefore, be based on a careful consideration of the target species, the environmental context, and the potential risks to non-target organisms. The experimental protocols and data presented in this guide provide a framework for researchers to conduct further comparative studies and develop more effective and environmentally sound pest management strategies.
References
Zinc Phosphide in the Crosshairs: A Comparative Guide to Rodenticide Efficacy in Field Trials
For researchers, scientists, and professionals in drug development, the selection of an effective rodenticide is a critical decision backed by rigorous scientific data. This guide provides a comprehensive comparison of zinc phosphide (B1233454) with alternative rodenticides, focusing on efficacy data from field trials. Detailed experimental protocols and mechanistic insights are presented to support informed decisions in rodent control research and development.
Zinc phosphide is a fast-acting, acute rodenticide that has been widely used for decades in the control of various rodent pests. Its efficacy, however, can be influenced by factors such as bait formulation, application strategy, and the target rodent species. This guide synthesizes findings from multiple field trials to compare the performance of this compound against other common rodenticides, particularly second-generation anticoagulants.
Comparative Efficacy of Rodenticides
The following table summarizes the efficacy of this compound and its alternatives as reported in various field trials. Efficacy is primarily measured by the percentage reduction in rodent population or activity after treatment.
| Rodenticide | Active Ingredient | Target Species | Efficacy (% Reduction in Population/Activity) | Study Reference(s) |
| This compound | 2% this compound | Rattus norvegicus | 86.91% | |
| 1% this compound | Rattus norvegicus | 79.72% | ||
| 2% this compound | Bandicota bengalensis, Mus booduga, Millardia meltada, Tatera indica | 76.4% - 82.9% (two treatments) | ||
| 2.5% this compound | Bandicota bengalensis, Mus booduga, Tatera indica | 96.4% (two treatments) | ||
| 2% this compound | Tatera indica, Meriones hurrianae, Rattus meltada | 60.48% - 80.32% (over 8 days) | ||
| Bromadiolone | 0.005% Bromadiolone | Rattus norvegicus | 96.77% (one day exposure), 98.83% (two day exposure) | |
| 0.005% Bromadiolone | Bandicota bengalensis, Mus booduga, Millardia meltada, Tatera indica | At par with 2% and 2.5% this compound | ||
| Flocoumafen | 0.005% Flocoumafen | Tatera indica, Meriones hurrianae, Rattus meltada | 70.28% - 92.62% (over 8 days) | |
| Thallium Sulphate | 0.3% Thallium Sulphate | Rattus norvegicus | Equally effective as 2.5% this compound | |
| Gophacide | 0.3% Gophacide | Rattus norvegicus | Equally effective as 2.5% this compound |
Experimental Protocols
The methodologies employed in field trials are crucial for the accurate assessment of rodenticide efficacy. Below are detailed protocols for key experimental procedures cited in the comparative studies.
Rodent Population Assessment: Census Baiting Technique
This method is widely used to estimate rodent population size before and after treatment, providing a basis for calculating efficacy.
a. Pre-Treatment Census:
-
Site Selection and Preparation: Identify an infested area with minimal chances of rodent migration. Establish baiting points at intervals of approximately 5 meters for rats and 2 meters for mice. Use of bait stations is recommended to protect the bait from environmental factors and non-target species.
-
Bait Application: Place a pre-determined amount (e.g., 200g) of non-toxic census bait at each baiting point. The census bait should be a palatable food source for the target rodent species.
-
Data Collection: For at least four consecutive days, weigh the remaining bait at each station daily to determine the amount consumed. Replenish the bait to the original amount after each measurement.
-
Stabilization: Continue the census until the daily bait consumption stabilizes, indicating that the rodents have become accustomed to the bait stations. The average consumption over the last few stable days serves as the pre-treatment population index.
b. Post-Treatment Census:
-
Timing: Following the application of the rodenticide treatment, a post-treatment census is conducted.
-
Procedure: The same census baiting procedure as the pre-treatment census is repeated to determine the new level of bait consumption.
-
Efficacy Calculation: The percentage reduction in bait consumption from the pre-treatment to the post-treatment census is used to calculate the efficacy of the rodenticide.
Bait Preparation and Application
The formulation and application of the rodenticide bait are critical for its acceptance and effectiveness.
a. This compound Bait Preparation (Example):
-
Ingredients: Cracked grains (e.g., wheat, oats), a binder (e.g., vegetable oil), and this compound powder.
-
Procedure: In a well-ventilated area and using appropriate personal protective equipment, first mix the grain with the oil. Then, gradually add the this compound powder and mix thoroughly until a uniform coating is achieved. The concentration of this compound in the final bait is typically around 2%.
b. Application in Field Trials:
-
Timing: Baits are often applied in the late afternoon as rodents are most active at night.
-
Placement: The prepared bait is placed in active rodent burrows or in bait stations along rodent runways. The amount of bait per application point depends on the target species and the density of the infestation.
A Comparative Guide to Zinc Phosphide Susceptibility in Rodents: Bridging the Genomic Gap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc phosphide (B1233454) (Zn₃P₂) is an acute, inorganic rodenticide that has been in use for decades to control rodent populations in both agricultural and urban settings.[1][2][3] Its utility is rooted in its high toxicity and the absence of documented genetic resistance, a stark contrast to the widespread resistance observed with anticoagulant rodenticides. This guide provides a comparative overview of the current understanding of zinc phosphide toxicology in rodents, focusing on differential susceptibility as a precursor to potential resistance. In the absence of identified resistance genes, this document will compare lethal dose 50 (LD50) values across various rodent species, detail the experimental protocols for assessing toxicity, and outline a potential workflow for future genomic investigations.
Comparative Susceptibility to this compound
While true genetic resistance to this compound has not been reported in scientific literature, studies have revealed significant variation in susceptibility among different rodent species and even between wild and laboratory strains of the same species.[4][5][6] This differential toxicity, quantified by the LD50 value (the dose required to kill 50% of a test population), suggests an underlying genetic basis for susceptibility that warrants further investigation.
Table 1: Comparative Oral LD50 Values of this compound in Rodent Species
| Species | Strain/Type | LD50 (mg/kg) | 95% Confidence Limits | Reference(s) |
| Mus musculus (House mouse) | Wild | 32.68 | ± 3.58 | [4][5][6] |
| Wild (Australian) | 72-75 | N/A | [7] | |
| Swiss Webster (Albino) | 53.34 | ± 2.64 | [4][5][6] | |
| Outbred Laboratory | 79.18 | N/A | [7] | |
| Rattus norvegicus (Norway rat) | N/A | 21-56 | N/A | [8][9] |
| Rattus rattus (Roof rat) | N/A | 2.9 | N/A | [10] |
| Microtus spp. (Voles) | 4 species | 12.4-18.0 | N/A | [1] |
| Myocastor coypus (Nutria) | N/A | 5.6 | N/A | [1][11] |
Note: LD50 values can vary based on factors such as the purity of the this compound, the vehicle used for administration, and the age, sex, and nutritional status of the animals.
Mechanism of Action
Understanding the toxic mechanism of this compound is fundamental to postulating potential resistance pathways. Upon ingestion, the acidic environment of the stomach hydrolyzes this compound into phosphine (B1218219) gas (PH₃), which is then absorbed into the bloodstream.[3][8]
Phosphine is a potent cellular toxin with a multi-faceted impact, primarily targeting mitochondria.[12][13] The key toxicological events include:
-
Inhibition of Cytochrome c Oxidase: Phosphine non-competitively inhibits cytochrome c oxidase (Complex IV), a critical enzyme in the mitochondrial electron transport chain.[14][15] This blockage disrupts oxidative phosphorylation, leading to a rapid decrease in cellular ATP production and subsequent cell death.[13][15]
-
Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain leads to the generation of excessive reactive oxygen species (ROS), causing severe oxidative stress.[12][15] This results in lipid peroxidation, protein denaturation, and damage to mitochondrial DNA.[15]
Experimental Protocols
Accurate and standardized methodologies are crucial for assessing susceptibility and identifying potential resistance. The following are key experimental protocols.
Acute Oral Toxicity (LD50) Determination
This protocol is designed to determine the median lethal dose (LD50) of this compound.
Materials:
-
This compound (analytical grade, >94% purity)
-
Vehicle (e.g., corn oil, vegetable oil)
-
Test animals (e.g., Mus musculus, Rattus norvegicus), individually caged, acclimated for at least 7 days
-
Oral gavage needles
-
Syringes
-
Analytical balance
Procedure:
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Create a series of dilutions to achieve the desired dose range. Doses should be calculated based on mg of this compound per kg of body weight.
-
Animal Preparation: Fast animals for 3-4 hours prior to dosing to ensure an empty stomach, which can affect the rate of phosphine production. Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administration: Administer the calculated dose directly into the stomach via oral gavage. A control group should receive the vehicle only.
-
Observation: Observe animals continuously for the first 4 hours post-administration and then at regular intervals for up to 48 hours.[7] Record signs of toxicity (e.g., lethargy, ataxia, convulsions) and time to death.
-
Data Analysis: Calculate the LD50 value and 95% confidence limits using a recognized statistical method, such as Probit analysis.[6]
Comparative Genomic Analysis Workflow (Proposed)
Given the lack of known resistance genes, a comparative genomic approach is necessary to identify candidate loci associated with differential susceptibility.
Discussion and Future Directions
The significant variation in LD50 values for this compound across different rodent species and strains strongly suggests a genetic component to susceptibility.[4][6][7] However, unlike the well-characterized resistance to anticoagulant rodenticides, which is often linked to mutations in the Vkorc1 gene, the genetic basis of this compound tolerance remains unknown.
Future research should focus on the proposed comparative genomics workflow. Identifying genetic markers associated with lower susceptibility could lead to:
-
Development of molecular assays: To screen wild populations for potential shifts in tolerance.
-
Improved rodent control strategies: By understanding the mechanisms of tolerance, new, more effective rodenticides could be developed, or strategies could be implemented to mitigate the selection for less susceptible individuals.
-
Novel drug development: Insights into how some animals tolerate high levels of a mitochondrial toxin could have broader implications for human toxicology and the development of therapies for mitochondrial dysfunction-related diseases.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]
- 3. This compound Fact Sheet [npic.orst.edu]
- 4. LD50 determination of this compound toxicity for house mice and albino laboratory mice [escholarship.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. "LD50 DETERMINATION OF this compound TOXICITY FOR HOUSE MICE AND ALBIN" by Li Jing-Hui and Rex E. Marsh [digitalcommons.unl.edu]
- 7. Acute oral toxicity of this compound: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Technical Fact Sheet [npic.orst.edu]
- 9. Short term toxicity study of this compound in albino rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aphis.usda.gov [aphis.usda.gov]
- 11. scispace.com [scispace.com]
- 12. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytochrome-c oxidase inhibition in 26 aluminum phosphide poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Zinc Phosphide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of zinc phosphide (B1233454) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain regulatory compliance. Zinc phosphide is an acutely toxic and reactive substance that requires careful management.
I. Immediate Safety and Handling Precautions
This compound is a dark grey solid that is highly toxic if swallowed or inhaled.[1][2] It reacts violently with water, moisture, and acids to produce phosphine (B1218219) (PH₃), an extremely toxic, flammable, and spontaneously combustible gas with a "decaying fish" odor.[1][2][3] Due to these hazards, strict safety protocols must be followed at all times.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:
-
Gloves: Chemical-resistant gloves (such as nitrile or butyl).[4]
-
Eye Protection: Tight-fitting chemical safety goggles or a face shield.[4]
-
Respiratory Protection: A NIOSH-approved respirator with an R, P, or HE filter is required, especially if dust may be generated.[2][5]
-
Protective Clothing: A lab coat or long-sleeved shirt and long pants to prevent skin contact.[5]
Handling Environment:
-
All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Sources of ignition, such as open flames and sparking equipment, are strictly prohibited in handling and storage areas.[1] Use only non-sparking tools.[1]
-
Keep this compound and its waste away from water, acids, and oxidizing agents.[1]
-
Emergency eyewash stations and safety showers must be immediately accessible.[1]
II. Waste Collection and Storage
Proper containment is the first step in the disposal process.
Procedure:
-
Containerize Immediately: Place all this compound waste, including contaminated materials and residues, into a designated, clearly labeled, and sealable container.
-
Use Appropriate Containers: Containers must be dry and tightly closed to protect from moisture.[1][7]
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include the accumulation start date.
-
Segregation: Store the waste container in a cool, dry, and secure secondary containment area, away from incompatible materials like acids and oxidizers.[1][6] Never store it with other waste chemicals.[7]
III. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and reaction.
Procedure for Small, Dry Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[1]
-
Ensure Safety: Don appropriate PPE and remove all ignition sources.[1]
-
Contain the Spill: Cover the spilled material with a dry, inert absorbent such as dry sand, dry lime, or soda ash. DO NOT USE WATER or any wet cleaning methods.[1]
-
Collect Waste: Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[7][8]
-
Final Cleanup: After the bulk material is collected, ventilate the area thoroughly.[1]
-
Dispose: Seal and label the container for disposal according to the procedures outlined in Section IV.
If the spill is wet or has reacted with moisture, phosphine gas will be present. Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
IV. Disposal Procedures
This compound is classified as an acutely hazardous waste and its disposal is regulated by federal and state laws.[1][2] Improper disposal is a violation of these laws.[5] Chemical deactivation in a laboratory setting is not recommended due to the high risk of generating toxic phosphine gas.
Step-by-Step Disposal Guide:
-
Characterize the Waste: this compound is regulated under the Resource Conservation and Recovery Act (RCRA). Refer to the table below for its EPA hazardous waste codes.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste coordinator. They will provide specific instructions and arrange for pickup by a certified hazardous waste contractor.
-
Do Not Dispose On-Site: Never dispose of this compound in standard trash, down the drain, or via any route that could lead to environmental contamination.[5][7] It is very toxic to aquatic life.[3][8]
-
Follow Professional Guidance: Disposal must be conducted at an approved hazardous waste treatment, storage, and disposal facility (TSDF).[3][8] Your EHS office or contractor will manage this process. Always follow the guidance provided by your State Pesticide or Environmental Control Agency, or the regional office of the EPA.[4][5]
Data Presentation
Regulatory Information for this compound Waste
The U.S. Environmental Protection Agency (EPA) classifies this compound as a hazardous waste. The specific waste code depends on its concentration and origin.
| Parameter | Description | Reference |
| EPA Hazardous Waste Code | P122: For this compound (Zn₃P₂) when present at concentrations greater than 10%. This is an acutely hazardous waste. | [9][10] |
| UN Number | UN 1714 | [1][7] |
| DOT Hazard Class | 4.3 (Dangerous When Wet), 6.1 (Toxic) | [7] |
| Reportable Quantity (RQ) | 100 lbs | [7] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. nj.gov [nj.gov]
- 2. danr.sd.gov [danr.sd.gov]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. bartlett.ca [bartlett.ca]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
